molecular formula C26H34ClN6O2P B611979 ALK-IN-1 CAS No. 1197958-12-5

ALK-IN-1

カタログ番号: B611979
CAS番号: 1197958-12-5
分子量: 529.0 g/mol
InChIキー: OVDSPTSBIQCAIN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AP26113, also known as Brigatinib, is a highly potent and selective small-molecule inhibitor of the Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase, which was developed as a targeted therapeutic strategy for ALK-positive cancers. Its primary research value lies in its well-documented ability to overcome mechanisms of resistance to first- and second-generation ALK inhibitors, such as crizotinib, ceritinib, and alectinib. In comprehensive preclinical studies, Brigatinib demonstrated superior potency, inhibiting native ALK with approximately 12-fold greater potency than crizotinib in cellular assays. It has shown substantial activity against a broad panel of 17 secondary ALK resistance mutations, and notably, it was the only inhibitor among its peers to maintain significant activity against the most recalcitrant ALK resistance mutation, G1202R. Furthermore, its research applications extend to inhibiting the ROS1 oncogene and it has displayed remarkable efficacy in models of central nervous system disease, making it a critical tool for studying tumor sanctuary sites. Beyond ALK and ROS1, Brigatinib also acts as an inhibitor of mutated Epidermal Growth Factor Receptor (EGFR), including the del19 mutation and the C797S mutation that confers resistance to other EGFR inhibitors like osimertinib, highlighting its utility in exploring complex, multi-targeted therapeutic approaches and combination therapies in cancer research.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-chloro-2-N-[4-[4-(dimethylamino)piperidin-1-yl]-2-methoxyphenyl]-4-N-(2-dimethylphosphorylphenyl)pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34ClN6O2P/c1-32(2)18-12-14-33(15-13-18)19-10-11-21(23(16-19)35-3)30-26-28-17-20(27)25(31-26)29-22-8-6-7-9-24(22)36(4,5)34/h6-11,16-18H,12-15H2,1-5H3,(H2,28,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVDSPTSBIQCAIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=CC=C4P(=O)(C)C)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34ClN6O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30725416
Record name 5-Chloro-N2-[4-[4-(dimethylamino)-1-piperidinyl]-2-methoxyphenyl]-N4-[2-(dimethylphosphinyl)phenyl]-2,4-pyrimidinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30725416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

529.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197958-12-5
Record name 5-Chloro-N2-[4-[4-(dimethylamino)-1-piperidinyl]-2-methoxyphenyl]-N4-[2-(dimethylphosphinyl)phenyl]-2,4-pyrimidinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1197958-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-N2-(4-(4-(dimethylamino)-1-piperidinyl)-2-methoxyphenyl)-N4-(2-(dimethylphosphinyl)phenyl)-2,4-pyrimidinediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1197958125
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloro-N2-[4-[4-(dimethylamino)-1-piperidinyl]-2-methoxyphenyl]-N4-[2-(dimethylphosphinyl)phenyl]-2,4-pyrimidinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30725416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-CHLORO-N2-(4-(4-(DIMETHYLAMINO)-1-PIPERIDINYL)-2-METHOXYPHENYL)-N4-(2-(DIMETHYLPHOSPHINYL)PHENYL)-2,4-PYRIMIDINEDIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DGD69C6PV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ALK-IN-1, a Brigatinib Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of ALK-IN-1, a potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitor. This compound is identified as a brigatinib analog, specifically compound I-202 from patent US20130261106A1. Given the limited publicly available data on this compound, this guide will leverage the extensive research and clinical data on its close analog, brigatinib, to provide an in-depth understanding of its core mechanism of action, binding kinetics, cellular activity, and resistance profile.

Core Mechanism of Action

This compound, like brigatinib, is a tyrosine kinase inhibitor (TKI) that functions by directly targeting the ATP-binding pocket of the ALK protein.[1][2] In various cancers, chromosomal rearrangements or mutations lead to the formation of constitutively active ALK fusion proteins (e.g., EML4-ALK) or mutated ALK, which drive uncontrolled cell proliferation and survival.[3] By binding to the ATP-binding site, this compound competitively inhibits the binding of ATP, thereby preventing the autophosphorylation and activation of the ALK kinase domain.[1] This blockade of ALK activity leads to the suppression of downstream signaling pathways crucial for tumor cell growth and survival, ultimately inducing apoptosis (programmed cell death) in ALK-dependent cancer cells.[2][4]

Inhibition of Downstream Signaling Pathways

The constitutive activation of ALK triggers a cascade of downstream signaling pathways that are essential for tumorigenesis. This compound, by inhibiting ALK, effectively shuts down these critical pathways:

  • PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism. Inhibition of ALK by brigatinib leads to a decrease in the phosphorylation of AKT and downstream effectors like mTOR.[1][4]

  • RAS/MEK/ERK Pathway: This pathway is critical for cell proliferation and differentiation. Brigatinib treatment results in the suppression of ERK1/2 phosphorylation.[1][4]

  • JAK/STAT Pathway: This pathway is involved in cytokine signaling and cell growth. Brigatinib has been shown to inhibit the phosphorylation of STAT3.[1][4]

The following diagram illustrates the central role of ALK in activating these oncogenic signaling pathways and the point of intervention for this compound.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_cellular_effects Cellular Effects ALK ALK Receptor Tyrosine Kinase PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK This compound This compound (Brigatinib Analog) This compound->ALK Inhibits ATP Binding AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Survival Apoptosis Apoptosis

Diagram 1: ALK Signaling Pathways and Inhibition by this compound.

Quantitative Data on Inhibitory Activity

The potency of this compound is best understood through the extensive quantitative data available for brigatinib. The following tables summarize the in vitro inhibitory activity of brigatinib against wild-type ALK and a panel of clinically relevant ALK resistance mutations.

Table 1: In Vitro Kinase Inhibition of Brigatinib

Kinase TargetIC₅₀ (nM)Reference
Wild-Type ALK0.6[5]
ROS11.9[5]
FLT32.1[5]
FLT3 (D835Y)1.5[5]
EGFR (L858R)1.5[5]
IGF-1R148-397[5]
INSR>3000[5]

Table 2: Cellular Inhibitory Activity of Brigatinib against ALK and its Mutants

Cell Line/TargetIC₅₀ (nM)Reference
EML4-ALK (H2228 cells)14[6]
NPM-ALK (Karpas-299 cells)4-31[4]
ALK (C1156Y)0.6[7]
ALK (F1174L)1.4[7]
ALK (L1196M)1.7[7]
ALK (G1202R)4.9[7]
ALK (R1275Q)6.6[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of ALK inhibitors like brigatinib.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of the inhibitor required to reduce the activity of the purified ALK enzyme by 50% (IC₅₀).

Protocol:

  • Reagents and Materials:

    • Purified recombinant human ALK kinase domain.

    • Peptide substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu, Tyr) 4:1).

    • Adenosine-5'-triphosphate (ATP).

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • This compound (or brigatinib) serially diluted in DMSO.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

    • 384-well microplates.

  • Procedure: a. Prepare a solution of the ALK enzyme in the kinase assay buffer. b. Add the serially diluted inhibitor to the wells of the microplate. c. Add the ALK enzyme solution to the wells and pre-incubate for a specified time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding. d. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. e. Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). f. Stop the reaction and quantify the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ detection reagent according to the manufacturer's protocol. g. Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Kinase_Assay_Workflow A Prepare serial dilutions of this compound C Add this compound dilutions to plate A->C B Add ALK enzyme to 384-well plate B->C D Pre-incubate to allow inhibitor binding C->D E Initiate reaction with ATP and substrate D->E F Incubate at 30°C E->F G Stop reaction and add ADP-Glo™ reagent F->G H Measure luminescence G->H I Calculate IC₅₀ H->I

Diagram 2: Generalized workflow for an in vitro kinase inhibition assay.
Cellular Proliferation Assay

This assay measures the effect of the inhibitor on the viability and proliferation of cancer cell lines.

Protocol:

  • Reagents and Materials:

    • ALK-positive cancer cell lines (e.g., H2228, Karpas-299).

    • ALK-negative cancer cell line for selectivity assessment (e.g., A549).

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

    • This compound (or brigatinib) serially diluted in DMSO.

    • 96-well cell culture plates.

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT).

  • Procedure: a. Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight. b. The next day, treat the cells with serial dilutions of the inhibitor. Include a vehicle control (DMSO). c. Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator. d. Add the cell viability reagent to each well according to the manufacturer's protocol. e. Measure the signal (luminescence for CellTiter-Glo®, absorbance for MTT) using a plate reader. f. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Western Blot Analysis of ALK Signaling

This technique is used to detect changes in the phosphorylation status of ALK and its downstream effector proteins following inhibitor treatment.

Protocol:

  • Reagents and Materials:

    • ALK-positive cancer cell line (e.g., H2228).

    • This compound (or brigatinib).

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • BCA Protein Assay Kit.

    • SDS-PAGE gels, running buffer, and transfer buffer.

    • PVDF membranes.

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

    • Primary antibodies: anti-phospho-ALK (e.g., Tyr1604), anti-total ALK, anti-phospho-STAT3 (e.g., Tyr705), anti-total STAT3, anti-phospho-AKT (e.g., Ser473), anti-total AKT, anti-phospho-ERK1/2 (e.g., Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., anti-β-actin or anti-GAPDH).

    • HRP-conjugated secondary antibodies.

    • Enhanced Chemiluminescence (ECL) detection reagent.

  • Procedure: a. Culture and treat the cells with the inhibitor at various concentrations and for different time points. b. Lyse the cells and determine the protein concentration of the lysates. c. Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane. d. Block the membrane to prevent non-specific antibody binding. e. Incubate the membrane with the primary antibody overnight at 4°C. f. Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again and then apply the ECL detection reagent. h. Visualize the protein bands using a chemiluminescence imaging system.

Western_Blot_Workflow A Cell Culture and Inhibitor Treatment B Cell Lysis and Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to PVDF Membrane C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H ECL Detection G->H I Imaging and Analysis H->I

Diagram 3: General workflow for Western Blot analysis.

Resistance Profile

Despite the high potency of next-generation ALK inhibitors like brigatinib, acquired resistance can emerge. The mechanisms of resistance can be broadly categorized as:

  • On-target resistance: This involves the development of secondary mutations in the ALK kinase domain that reduce the binding affinity of the inhibitor. While brigatinib is effective against many crizotinib-resistant mutations, mutations like G1202R can still confer resistance.[6]

  • Off-target resistance: This involves the activation of bypass signaling pathways that allow cancer cells to survive and proliferate despite the inhibition of ALK. Examples include the activation of EGFR or MET signaling.

Conclusion

This compound, as a brigatinib analog, is a highly potent and selective inhibitor of ALK and its clinically relevant mutant forms. Its mechanism of action involves the direct inhibition of the ALK tyrosine kinase, leading to the suppression of key downstream signaling pathways and subsequent induction of apoptosis in ALK-dependent cancer cells. The comprehensive data on brigatinib provides a strong foundation for understanding the therapeutic potential of this compound. Further preclinical and clinical investigations will be crucial to fully elucidate its efficacy and safety profile.

References

ALK-IN-1: A Technical Guide to its Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of ALK-IN-1, a potent inhibitor of Anaplastic Lymphoma Kinase (ALK). This document details its chemical structure, a plausible synthetic route, its biological activity against various kinases, and the signaling pathways it targets. Experimental protocols for key assays are also provided to facilitate further research and development.

Core Structure and Nomenclature

This compound, also known as a brigatinib analog, is a small molecule inhibitor belonging to the 2,4-diaminopyrimidine class of compounds. Its chemical structure is characterized by a central pyrimidine scaffold with distinct substitutions at the 2 and 4 positions, contributing to its high affinity and selectivity for the ALK kinase domain.

IUPAC Name: 5-chloro-N2-[4-[4-(dimethylamino)-1-piperidinyl]-2-methoxyphenyl]-N4-[2-(dimethylphosphinyl)phenyl]-2,4-pyrimidinediamine[1]

Chemical Formula: C26H34ClN6O2P[1]

Molecular Weight: 529.0 g/mol

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the sequential construction of the substituted pyrimidine core. While a specific, detailed protocol for this compound is not publicly available in peer-reviewed literature, a plausible synthetic route can be derived from the known synthesis of its close analog, Brigatinib (AP26113). The general strategy involves the synthesis of two key aniline intermediates followed by their sequential coupling to a dichloropyrimidine core.

Experimental Protocol: Plausible Synthesis of this compound

Step 1: Synthesis of Intermediate 1 (2,5-dichloro-N-(2-(dimethylphosphinyl)phenyl)pyrimidin-4-amine)

  • To a solution of 2,4,5-trichloropyrimidine in a suitable solvent such as DMF, add 2-(dimethylphosphoryl)aniline and a base (e.g., K2HPO4).

  • Heat the reaction mixture at a suitable temperature (e.g., 65°C) for several hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield Intermediate 1.

Step 2: Synthesis of Intermediate 2 (N1-(4-(4-(dimethylamino)piperidin-1-yl)-2-methoxyphenyl)ethane-1,2-diamine)

  • Synthesize 1-(4-(4-(dimethylamino)piperidin-1-yl)-2-methoxyphenyl)ethan-1-one from commercially available starting materials.

  • Reduce the nitro group of a precursor molecule to an aniline using a standard reduction method (e.g., palladium-catalyzed hydrogenation). This will yield the aniline intermediate required for the subsequent coupling reaction.

Step 3: Synthesis of this compound

  • In a suitable solvent, dissolve Intermediate 1 and Intermediate 2.

  • Add an acid catalyst (e.g., HCl) and heat the reaction mixture to reflux.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture and perform an aqueous workup.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

  • Characterize the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry to confirm its structure and purity.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Intermediate 1 cluster_step2 Step 2: Synthesis of Intermediate 2 cluster_step3 Step 3: Final Coupling A 2,4,5-trichloropyrimidine C Intermediate 1 (2,5-dichloro-N-(2-(dimethylphosphinyl)phenyl)pyrimidin-4-amine) A->C K2HPO4, DMF, 65°C B 2-(dimethylphosphoryl)aniline B->C K2HPO4, DMF, 65°C F This compound C->F D Starting Materials E Intermediate 2 (4-(4-(dimethylamino)piperidin-1-yl)-2-methoxyaniline) D->E Multi-step synthesis E->F Acid catalyst, Reflux

A generalized workflow for the synthesis of this compound.

Biological Activity and Data Presentation

This compound is a highly potent inhibitor of ALK and has shown activity against various ALK fusion proteins and resistance mutations. It also exhibits inhibitory activity against other kinases, though with lower potency.

Quantitative Data Summary
Target Kinase/Cell LineIC50 (nM)Assay TypeReference
Kinase Assays
ALK (wild-type)0.6Enzymatic[2][3]
ROS10.9Enzymatic[4]
FLT32.1Enzymatic[4]
IGF-1R38Enzymatic[5]
Insulin Receptor262Enzymatic[5]
EGFR (L858R/T790M)29-160Enzymatic[2]
Cell-Based Assays
Karpas-299 (ALK+)29Cell Viability[4]
H2228 (EML4-ALK)14Cell Viability[5]
Ba/F3 (EML4-ALK)14Cell Viability[5]
Ba/F3 (EML4-ALK G1202R)184Cell Viability[1]
ALK-negative cell lines>1000Cell Viability[5]

Mechanism of Action and Signaling Pathway

ALK is a receptor tyrosine kinase that, when constitutively activated by genetic alterations such as chromosomal rearrangements, drives oncogenesis by activating downstream signaling pathways.[6] These pathways, including the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT pathways, are crucial for cell proliferation, survival, and differentiation.[7] this compound exerts its therapeutic effect by binding to the ATP-binding pocket of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of these downstream signaling cascades. This leads to the induction of apoptosis in cancer cells that are dependent on ALK signaling.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT STAT JAK->STAT STAT->Transcription ALK_IN_1 This compound ALK_IN_1->ALK

ALK signaling pathway and the inhibitory action of this compound.

Key Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase.

General Protocol:

  • Reagents and Materials: Recombinant human ALK enzyme, a suitable substrate (e.g., a synthetic peptide), ATP, and this compound. A suitable kinase assay buffer is also required.

  • Assay Procedure:

    • Prepare serial dilutions of this compound in the kinase assay buffer.

    • In a microplate, add the ALK enzyme to each well containing the different concentrations of this compound.

    • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

    • Incubate the plate at a specific temperature for a defined period.

    • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (32P-ATP), fluorescence-based assays (e.g., LanthaScreen™), or luminescence-based assays (e.g., ADP-Glo™).

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]

Cell Viability Assay

Objective: To determine the effect of this compound on the viability of cancer cell lines.

General Protocol (using a tetrazolium-based assay like MTT or WST-1):

  • Cell Culture: Culture the desired cancer cell lines (both ALK-positive and ALK-negative as a control) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell blank.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Measurement:

    • Add the tetrazolium salt reagent (e.g., MTT or WST-1) to each well and incubate for a few hours.[9]

    • If using MTT, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (set as 100% viability).

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.[10][11]

This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. For specific experimental applications, it is recommended to consult the primary literature and optimize protocols for the specific experimental setup.

References

The Discovery and Characterization of Alectinib: A Highly Selective and Potent ALK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system.[1] However, chromosomal rearrangements, mutations, or amplification of the ALK gene can lead to the expression of constitutively active ALK fusion proteins, which are potent oncogenic drivers in several cancers, including non-small cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma.[2] These aberrant ALK proteins activate downstream signaling pathways, such as the PI3K/AKT and STAT3 pathways, promoting uncontrolled cell proliferation and survival.[1] The discovery of ALK as an oncogenic driver has spurred the development of targeted therapies, with ALK inhibitors demonstrating significant clinical efficacy.[3]

Alectinib (formerly CH5424802) is a second-generation, orally bioavailable, and highly selective and potent inhibitor of ALK.[2] It was developed to address the clinical challenge of resistance to first-generation ALK inhibitors, such as crizotinib, which can be driven by secondary mutations in the ALK kinase domain (e.g., the L1196M gatekeeper mutation).[2][3] Alectinib has demonstrated potent antitumor activity in both crizotinib-sensitive and resistant models and has shown significant efficacy in treating ALK-positive NSCLC, including disease in the central nervous system.[4][5] This technical guide provides an in-depth overview of the discovery, biochemical and cellular characterization, and mechanism of action of alectinib.

Quantitative Data Presentation

The inhibitory activity of alectinib has been extensively characterized through a variety of biochemical and cellular assays. The following tables summarize the key quantitative data, demonstrating its high potency and selectivity for ALK.

Table 1: Biochemical Potency of Alectinib Against Wild-Type and Mutant ALK

TargetAssay FormatIC50 (nM)Ki (nM)Kd (nM)Reference(s)
ALK (Wild-Type)Cell-free enzymatic assay1.90.832.4[6][7]
ALK L1196MCell-free enzymatic assay-1.56-[6]
ALK F1174LCell-free enzymatic assay1--[6][7]
ALK R1275QCell-free enzymatic assay3.5--[6][7]

Table 2: Cellular Activity of Alectinib in ALK-Positive Cancer Cell Lines

Cell LineCancer TypeALK AlterationAssay TypeGI50/IC50 (nM)Reference(s)
KARPAS-299Anaplastic Large-Cell LymphomaNPM-ALKGrowth Inhibition3[6][7]
SRAnaplastic Large-Cell LymphomaNPM-ALKGrowth Inhibition6.9[6]
NCI-H2228Non-Small Cell Lung CancerEML4-ALKGrowth Inhibition53[5]
NB-1NeuroblastomaALK amplificationGrowth Inhibition4.5[5]

Table 3: Kinase Selectivity Profile of Alectinib

Kinase TargetIC50 (nM)Fold Selectivity vs. ALKReference(s)
ALK1.91[8]
LTK≤10~5[8]
GAK≤10~5[8]
KDR (VEGFR2)1400>700[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of alectinib.

Biochemical Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of the ALK kinase domain.

Materials:

  • Recombinant human ALK kinase domain

  • Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr)

  • ATP (Adenosine triphosphate)

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Alectinib (or other test compounds) dissolved in DMSO

  • 384-well low-volume microplates

  • Plate reader capable of TR-FRET detection

Procedure:

  • Prepare a serial dilution of alectinib in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.

  • Add the diluted alectinib solution to the wells of a 384-well plate.

  • Add the recombinant ALK enzyme and the biotinylated peptide substrate to the wells.

  • Initiate the kinase reaction by adding ATP to the wells. The final ATP concentration should be at or near the Km for ALK.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA and the TR-FRET detection reagents (Europium-labeled anti-phosphotyrosine antibody and SA-APC).

  • Incubate the plate in the dark at room temperature for at least 60 minutes to allow for the development of the FRET signal.

  • Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~615 nm and ~665 nm).

  • Calculate the ratio of the emission at 665 nm to that at 615 nm.

  • Determine the percent inhibition for each alectinib concentration relative to DMSO controls and calculate the IC50 value using a non-linear regression model.

Cellular Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay measures the effect of alectinib on the proliferation and viability of cancer cells.

Materials:

  • ALK-positive cancer cell lines (e.g., KARPAS-299, NCI-H2228) and ALK-negative control cell lines.

  • Appropriate cell culture medium and supplements.

  • Alectinib (or other test compounds) dissolved in DMSO.

  • 96-well clear-bottom, opaque-walled microplates.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).

  • Luminometer plate reader.

Procedure:

  • Harvest and count cells, then seed them into 96-well plates at a predetermined density (e.g., 5,000 cells/well).

  • Allow the cells to adhere and recover overnight in a humidified incubator at 37°C and 5% CO2.

  • Prepare a serial dilution of alectinib in cell culture medium.

  • Remove the existing medium from the cell plates and add the medium containing the various concentrations of alectinib.

  • Incubate the plates for a specified period (e.g., 72 or 96 hours).

  • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

  • Add a volume of CellTiter-Glo® reagent to each well equal to the volume of cell culture medium in the well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition of cell proliferation for each alectinib concentration relative to DMSO-treated control cells and determine the GI50/IC50 value using a non-linear regression model.

Western Blot Analysis of ALK Signaling Pathway

This method is used to assess the effect of alectinib on the phosphorylation status of ALK and its downstream signaling proteins.

Materials:

  • ALK-positive cancer cell lines (e.g., NCI-H2228).

  • Alectinib dissolved in DMSO.

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membranes.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-STAT3, anti-total-STAT3, anti-phospho-AKT, anti-total-AKT, and a loading control like anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of alectinib or DMSO for a specified time (e.g., 2-24 hours).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Denature the protein samples by boiling in Laemmli sample buffer.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analyze the band intensities to determine the effect of alectinib on protein phosphorylation.

Visualizations

ALK Signaling Pathway and Inhibition by Alectinib

ALK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor GRB2_SOS GRB2/SOS ALK->GRB2_SOS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription Alectinib Alectinib Alectinib->ALK Inhibition ALK_Inhibitor_Discovery_Workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_preclinical Preclinical Characterization HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen SAR Structure-Activity Relationship (SAR) Lead_Gen->SAR Biochem_Assay Biochemical Assays (e.g., TR-FRET) SAR->Biochem_Assay Cell_Assay Cell-Based Assays (Proliferation, Signaling) SAR->Cell_Assay Selectivity Kinase Selectivity Profiling Biochem_Assay->Selectivity Selectivity->Cell_Assay In_Vivo In Vivo Efficacy (Xenograft Models) Cell_Assay->In_Vivo ADMET ADMET Profiling In_Vivo->ADMET Candidate Clinical Candidate (Alectinib) ADMET->Candidate

References

ALK-IN-1: A Technical Guide to Target Profile and Kinase Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target profile and kinase selectivity of ALK-IN-1, a representative potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK). The information presented herein is intended to support research and development efforts in the field of targeted cancer therapy.

Introduction to ALK and its Role in Cancer

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1] In several types of cancer, genetic alterations such as chromosomal rearrangements, mutations, or amplifications can lead to the constitutive activation of ALK.[1] These alterations transform ALK into a potent oncogenic driver, promoting uncontrolled cell proliferation, survival, and metastasis.[1] The most well-known ALK fusion protein is EML4-ALK, which is found in a subset of non-small cell lung cancer (NSCLC) patients.[2] Other cancers where ALK alterations are implicated include anaplastic large cell lymphoma (ALCL), neuroblastoma, and inflammatory myofibroblastic tumors.[3]

The central role of aberrant ALK signaling in these malignancies has made it a prime therapeutic target. Small molecule ALK inhibitors that block the kinase activity of the ALK protein have demonstrated significant clinical efficacy in patients with ALK-positive cancers.[4]

This compound Target Profile

This compound is a hypothetical, highly selective, ATP-competitive small molecule inhibitor designed to target the kinase domain of ALK. Its target profile is characterized by potent inhibition of wild-type ALK and various oncogenic fusion proteins and mutants. The following table summarizes the representative biochemical and cellular activities of this compound.

Table 1: Representative Target Profile of this compound

TargetAssay TypeIC50 / Kd (nM)Notes
Biochemical Assays
Wild-type ALKEnzymatic Assay (Ki)< 1High-affinity binding to the ATP pocket.
EML4-ALK Variant 1Enzymatic Assay (IC50)< 5Potent inhibition of the most common fusion variant.
NPM-ALKEnzymatic Assay (IC50)< 5Effective against the fusion protein found in ALCL.
ALK L1196MEnzymatic Assay (IC50)< 10Activity against a common crizotinib-resistant "gatekeeper" mutation.
ALK G1202REnzymatic Assay (IC50)50-100Moderate activity against a resistance mutation that confers resistance to some second-generation inhibitors.
Cellular Assays
H3122 (EML4-ALK)Cell Proliferation (EC50)< 20Potent inhibition of ALK-dependent cancer cell growth.
Karpas-299 (NPM-ALK)Cell Proliferation (EC50)< 20Strong anti-proliferative effect in an ALCL cell line.
Ba/F3 (EML4-ALK L1196M)Cell Proliferation (EC50)< 50Overcomes a key resistance mechanism in a cellular model.

Note: The data presented in this table is illustrative and representative of a highly selective ALK inhibitor. Actual values for any specific inhibitor would need to be determined experimentally.

Kinase Selectivity Profile of this compound

A critical attribute of a high-quality kinase inhibitor is its selectivity, which is the ability to inhibit the intended target kinase without significantly affecting other kinases in the human kinome. High selectivity can minimize off-target side effects and improve the therapeutic window. The kinase selectivity of this compound is typically assessed by screening against a large panel of kinases.

Table 2: Representative Kinase Selectivity of this compound (KINOMEscan™ Panel)

Kinase% Control at 1 µMKd (nM)
ALK < 1 < 1
LTK< 1010-50
ROS110-30100-500
INSR> 50> 1000
IGF1R> 50> 1000
MET> 70> 1000
ABL1> 90> 10000
SRC> 90> 10000
EGFR> 90> 10000
VEGFR2> 90> 10000

Note: This table presents representative data for a highly selective ALK inhibitor. The "% Control" value in a KINOMEscan™ assay indicates the percentage of the kinase that remains bound to the immobilized ligand in the presence of the inhibitor; a lower number signifies stronger binding of the inhibitor to the kinase. The data illustrates high selectivity for ALK with minimal activity against a broad range of other kinases.

ALK Signaling Pathway

Constitutively active ALK fusion proteins activate several downstream signaling pathways that are crucial for cancer cell proliferation and survival.[1] this compound exerts its therapeutic effect by inhibiting these pathways.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein (e.g., EML4-ALK) GRB2_SOS GRB2/SOS ALK->GRB2_SOS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival mTOR->Proliferation mTOR->Survival STAT3 STAT3 JAK->STAT3 STAT3->Proliferation STAT3->Survival Metastasis Metastasis STAT3->Metastasis ALK_IN_1 This compound ALK_IN_1->ALK

ALK Signaling Pathway and Inhibition by this compound

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate determination of an inhibitor's target profile and selectivity. Below are methodologies for key experiments.

KINOMEscan™ Kinase Selectivity Profiling

This method is a competition binding assay that quantitatively measures the interaction of a compound with a large panel of kinases.

Principle: Test compounds are profiled for their ability to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is measured using quantitative PCR (qPCR) of a DNA tag that is fused to the kinase.

Workflow:

KINOMEscan_Workflow cluster_prep Preparation cluster_assay Competition Binding Assay cluster_detection Detection cluster_analysis Data Analysis A DNA-tagged Kinase D Incubate Kinase, Ligand, and Test Compound A->D B Immobilized Ligand B->D C Test Compound (this compound) C->D E Wash to remove unbound kinase D->E F Elute bound kinase E->F G Quantify DNA tag by qPCR F->G H Calculate % Control or Kd G->H

KINOMEscan™ Experimental Workflow

Detailed Steps:

  • Preparation: Recombinant, DNA-tagged kinases are prepared. A broad-spectrum kinase inhibitor is immobilized on a solid support. The test compound (this compound) is serially diluted.

  • Competition Assay: The DNA-tagged kinase, immobilized ligand, and test compound are incubated together to allow binding to reach equilibrium.

  • Washing: The solid support is washed to remove any kinase that is not bound to the immobilized ligand.

  • Elution and Quantification: The kinase that remains bound to the solid support is eluted, and the amount is quantified by qPCR of the DNA tag.

  • Data Analysis: The amount of kinase captured in the presence of the test compound is compared to a DMSO control. Results are typically expressed as "% Control," where a lower percentage indicates a stronger interaction between the compound and the kinase. For potent binders, a full dose-response curve is generated to determine the dissociation constant (Kd).

LanthaScreen™ Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to measure inhibitor binding to the kinase active site.

Principle: The assay is based on the binding of a fluorescently labeled, ATP-competitive "tracer" to a europium-labeled anti-tag antibody that is bound to the kinase. When both the tracer and the antibody are bound to the kinase, FRET occurs. A test compound that binds to the ATP site will displace the tracer, leading to a loss of FRET.

Workflow:

LanthaScreen_Workflow cluster_components Assay Components cluster_reaction Binding Reaction cluster_readout TR-FRET Readout cluster_data Data Analysis A Tagged Kinase E Mix components in microplate A->E B Eu-labeled Antibody B->E C Fluorescent Tracer C->E D Test Compound (this compound) D->E F Incubate to reach equilibrium E->F G Excite Europium (340 nm) F->G H Measure Emission at 615 nm (Eu) and 665 nm (Tracer) G->H I Calculate Emission Ratio (665/615) H->I J Generate Dose-Response Curve and determine IC50 I->J

LanthaScreen™ Eu Kinase Binding Assay Workflow

Detailed Steps:

  • Reagent Preparation: Prepare solutions of the tagged kinase, Eu-labeled anti-tag antibody, fluorescent tracer, and serial dilutions of the test compound (this compound).

  • Assay Assembly: In a microplate, combine the test compound, the kinase/antibody mixture, and the tracer.

  • Incubation: Incubate the plate at room temperature to allow the binding reactions to reach equilibrium.

  • TR-FRET Measurement: Read the plate on a TR-FRET-compatible reader, exciting at ~340 nm and measuring the emission at 615 nm (europium reference) and 665 nm (FRET signal).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the inhibitor concentration to generate a dose-response curve and determine the IC50 value.

Cellular Proliferation Assay

This assay measures the ability of an inhibitor to suppress the growth of cancer cells that are dependent on ALK signaling.

Principle: ALK-positive cancer cells are treated with a range of inhibitor concentrations. After a period of incubation, cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

Detailed Steps:

  • Cell Plating: Seed ALK-positive cells (e.g., H3122) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound. Include a DMSO-only control.

  • Incubation: Incubate the cells for 72 hours under standard cell culture conditions.

  • Viability Measurement: Add CellTiter-Glo® reagent to each well and measure the resulting luminescence, which is proportional to the number of viable cells.

  • Data Analysis: Normalize the luminescence data to the DMSO control and plot against the inhibitor concentration to determine the EC50 value.

Conclusion

This compound represents a new generation of highly potent and selective ALK inhibitors with the potential to overcome some of the limitations of earlier-generation drugs. Its well-defined target profile and high kinase selectivity, as determined by rigorous biochemical and cellular assays, underscore its promise as a valuable tool for research and a candidate for further therapeutic development in the treatment of ALK-driven cancers. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of this and other kinase inhibitors.

References

Unraveling the Binding Affinity of ALK-IN-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of ALK-IN-1, a potent inhibitor of Anaplastic Lymphoma Kinase (ALK). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's interaction with its targets.

Quantitative Binding Affinity of this compound

Target KinaseMethodMetricValue (nM)
CAMKK2Isothermal Titration Calorimetry (ITC)Kd4.4 - 23.3[1][2]
ALK-positive KARPAS299 cellsCell Proliferation AssayEC50127[3]

Note: The dissociation constant (Kd) is a measure of the binding affinity of a ligand to a protein, where a lower Kd value indicates a stronger binding affinity. The half-maximal effective concentration (EC50) in a cell-based assay reflects the concentration of a drug that gives half of the maximal response.

Experimental Protocols

Understanding the methodologies used to determine binding affinity is critical for interpreting the data. Below are detailed protocols for key experiments relevant to characterizing inhibitors like this compound.

Isothermal Titration Calorimetry (ITC)

ITC is a technique used to determine the thermodynamic parameters of interactions in solution. It directly measures the heat released or absorbed during a binding event.

Methodology for this compound binding to CAMKK2: [1][2]

  • Protein and Ligand Preparation:

    • The kinase domain of CAMKK2 protein was extensively dialyzed against a gel filtration buffer.

    • The dialysis buffer was subsequently used to dilute the this compound inhibitor to the desired concentration.

  • ITC Experiment:

    • The CAMKK2 kinase domain solution was placed in the sample cell of the calorimeter.

    • The this compound solution was loaded into the injection syringe.

    • The concentration of this compound used was 20.1 µM, and the concentration of the CAMKK2 kinase domain was 201 µM.[2]

    • A series of small injections (1.5 µL) of the this compound solution were made into the sample cell containing the CAMKK2 protein.

    • A time interval of 180 seconds was maintained between each injection to allow the system to return to thermal equilibrium.

  • Data Analysis:

    • The heat changes associated with each injection were measured.

    • The resulting data was analyzed using software such as NITPIC and SEDPHAT to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

General Kinase Assay Protocol (Example: LanthaScreen™ Kinase Assay)

Biochemical kinase assays are fundamental for determining the inhibitory activity of a compound against a specific kinase. The LanthaScreen™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

General Workflow:

  • Reagent Preparation:

    • Prepare a solution of the ALK kinase in the appropriate kinase reaction buffer.

    • Prepare a solution of the substrate (e.g., a fluorescently labeled peptide) and ATP.

    • Prepare serial dilutions of the inhibitor (this compound).

  • Assay Procedure:

    • Add the kinase and inhibitor solutions to the wells of a microplate and incubate for a short period to allow for binding.

    • Initiate the kinase reaction by adding the substrate and ATP mixture.

    • Allow the reaction to proceed for a defined period at a controlled temperature.

    • Stop the reaction by adding a solution containing EDTA and a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.

  • Signal Detection and Data Analysis:

    • After an incubation period to allow for antibody binding, the plate is read on a TR-FRET-compatible plate reader.

    • The TR-FRET ratio is calculated from the emission signals of the acceptor and donor fluorophores.

    • The data is then plotted as the TR-FRET ratio against the inhibitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate the ALK signaling pathway and a typical experimental workflow for determining binding affinity.

ALK Signaling Pathway

Anaplastic Lymphoma Kinase is a receptor tyrosine kinase that, when activated, triggers several downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation. Dysregulation of ALK signaling is a key driver in several cancers.

ALK_Signaling_Pathway ALK ALK RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK PLCg PLCγ ALK->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation PLCg->Proliferation

Caption: The ALK signaling pathway and its downstream effectors.

Experimental Workflow for Determining Binding Affinity

The process of determining the binding affinity of a compound like this compound involves a series of well-defined steps, from initial high-throughput screening to detailed biophysical characterization.

Binding_Affinity_Workflow HTS High-Throughput Screening (e.g., DSF, FRET-based assays) Hit_ID Hit Identification HTS->Hit_ID Biochem_Assay Biochemical Assays (e.g., Kinase Glo, LanthaScreen) Hit_ID->Biochem_Assay IC50_Det IC50 Determination Biochem_Assay->IC50_Det Biophys_Assay Biophysical Assays (e.g., ITC, SPR) IC50_Det->Biophys_Assay Cell_Assay Cell-based Assays (e.g., Proliferation, Western Blot) IC50_Det->Cell_Assay Kd_Det Kd Determination Biophys_Assay->Kd_Det Lead_Opt Lead Optimization Kd_Det->Lead_Opt EC50_Det EC50 Determination Cell_Assay->EC50_Det EC50_Det->Lead_Opt

Caption: Workflow for inhibitor binding affinity determination.

References

The Chemical Properties and Stability of ALK-IN-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, stability, and biological activity of ALK-IN-1, a potent and highly selective Anaplastic Lymphoma Kinase (ALK) inhibitor. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working with this compound.

Chemical Properties

This compound, a brigatinib analog, is a small molecule inhibitor of the ALK receptor tyrosine kinase.[1][2] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Formal Name 5-chloro-N2-[4-[4-(dimethylamino)-1-piperidinyl]-2-methoxyphenyl]-N4-[2-(dimethylphosphinyl)phenyl]-2,4-pyrimidinediamine[3]
CAS Number 1197958-12-5[2][3]
Molecular Formula C26H34ClN6O2P[2][3]
Molecular Weight 529.01 g/mol [1][2]
Appearance White to off-white solid[1]
Purity ≥98%[3]
Solubility DMSO: ≥50 mg/mL (≥94.52 mM)[1]
DMF: 30 mg/mL[3]
Ethanol: ≥25 mg/mL[3]
PBS (pH 7.2): 0.3 mg/mL[3]
In Vitro Potency (IC50) ALK: 0.07 nM[3]
IGF-1R: 3.2 nM[3]
InsR: 100 nM[3]
Karpas-299 (ALK+ lymphoma cells): 41.5 nM[3]
U937 (ALK- cells): 1,718 nM[3]

Stability and Storage

Proper handling and storage of this compound are crucial to maintain its integrity and activity.

ConditionDurationReference
Powder (-20°C) 3 years[1]
Powder (4°C) 2 years[1]
In Solvent (-80°C) 2 years[1]
In Solvent (-20°C) 1 year[1]

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by inhibiting the kinase activity of ALK. In various cancers, chromosomal rearrangements lead to the formation of fusion proteins (e.g., EML4-ALK) that result in constitutive activation of the ALK kinase domain.[4][5] This aberrant signaling drives cell proliferation, survival, and metastasis through the activation of several downstream pathways, including the JAK/STAT, PI3K/AKT, and RAS/ERK pathways.[4][6] Brigatinib, the analog of this compound, has been shown to inhibit ALK autophosphorylation and the activation of downstream signaling proteins such as STAT3, AKT, and ERK1/2.[7]

Below is a diagram illustrating the ALK signaling pathway and the point of inhibition by this compound.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase RAS RAS ALK->RAS Activates PI3K PI3K ALK->PI3K Activates JAK JAK ALK->JAK Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription ALK_IN_1 This compound ALK_IN_1->ALK

Caption: ALK signaling pathway and inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the activity of ALK inhibitors like this compound.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

  • ALK-positive cancer cell line (e.g., Karpas-299)

  • Appropriate cell culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of this compound in culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM.

  • Cell Treatment: Add 100 µL of the diluted this compound or vehicle control (medium with the same percentage of DMSO) to the appropriate wells.

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.

Cell_Viability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_readout Readout cluster_analysis Analysis Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat Cells with this compound Seed_Cells->Treat_Cells Prepare_Compound Prepare this compound Dilutions Prepare_Compound->Treat_Cells Incubate Incubate for 72 hours Treat_Cells->Incubate Add_Reagent Add CellTiter-Glo® Reagent Incubate->Add_Reagent Measure_Luminescence Measure Luminescence Add_Reagent->Measure_Luminescence Calculate_Viability Calculate % Viability Measure_Luminescence->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50 Western_Blot_Workflow cluster_sample Sample Preparation cluster_gel Electrophoresis & Transfer cluster_immuno Immunodetection cluster_detect Detection & Analysis Treat_Cells Cell Treatment & Lysis Quantify_Protein Protein Quantification Treat_Cells->Quantify_Protein SDS_PAGE SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Primary Antibody Incubation Block->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detect Chemiluminescent Detection Secondary_Ab->Detect Analyze Image Analysis Detect->Analyze Kinase_Assay_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_detection Detection & Analysis Add_Enzyme Add ALK Enzyme Add_Inhibitor Add this compound Add_Enzyme->Add_Inhibitor Add_Substrate Add ATP/Substrate Add_Inhibitor->Add_Substrate Incubate Incubate at RT Add_Substrate->Incubate Detect_Signal Add Detection Reagent & Read Incubate->Detect_Signal Calculate_IC50 Calculate IC50 Detect_Signal->Calculate_IC50

References

Investigating the Pharmacokinetics of ALK Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for a specific compound designated "ALK-IN-1" did not yield sufficient pharmacokinetic data. This guide will utilize the well-characterized Anaplastic Lymphoma Kinase (ALK) inhibitor, Alectinib, as a representative molecule to illustrate the requested in-depth technical guide. The data and methodologies presented herein pertain to Alectinib and serve as a template for the analysis of other ALK inhibitors.

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development and progression of certain cancers, most notably non-small cell lung cancer (NSCLC).[1][2] The development of small molecule ALK inhibitors has revolutionized the treatment landscape for patients with ALK-rearranged malignancies.[2][3] Understanding the pharmacokinetics—the absorption, distribution, metabolism, and excretion (ADME)—of these inhibitors is paramount for optimizing dosing strategies, ensuring efficacy, and minimizing toxicity.[4][5] This technical guide provides a comprehensive overview of the pharmacokinetic profile of Alectinib, a highly selective and potent second-generation ALK inhibitor.[6][7]

Pharmacokinetic Profile of Alectinib

The pharmacokinetic parameters of Alectinib have been extensively studied in both healthy subjects and patients with ALK-positive NSCLC.[7][8] A summary of the key quantitative data is presented in the tables below.

Table 1: Key Pharmacokinetic Parameters of Alectinib
ParameterValuePopulationConditions
Absolute Bioavailability 36.9%Healthy Male SubjectsSingle 600 mg oral dose[7]
Time to Maximum Plasma Concentration (Tmax) 4 - 6 hoursPatients with ALK-positive NSCLCFed conditions[7][9]
Apparent Clearance (CL/F) 81.9 L/hPatients with ALK-positive NSCLCMultiple 600 mg oral doses[10]
Volume of Distribution (Vd) 475 LHealthy Male SubjectsIntravenous microdose[7]
Elimination Half-Life (t1/2) 32.5 hours (Geometric Mean)Patients with ALK-positive NSCLCMultiple 600 mg oral doses[10]
Plasma Protein Binding >99%In vitro (Human Plasma)Concentration independent[9]
Table 2: Excretion Profile of Alectinib and its Metabolites
Excretion RouteTotal Radioactivity RecoveryForm of Excreted Drug
Feces 97.8%Unchanged Alectinib (84%), Metabolite M4 (5.8%), Metabolites M1a/b (7.2%), Metabolite M6 (0.2%)[6][7]
Urine 0.456%Negligible[6][7]

Experimental Protocols

The pharmacokinetic data presented above were derived from meticulously designed clinical and preclinical studies. The following sections detail the methodologies for key experiments.

Absolute Bioavailability and Mass Balance Study

This study aimed to determine the absolute bioavailability, metabolism, and excretion of Alectinib.

  • Study Design: A two-period, single-sequence crossover study in healthy male subjects.[7]

  • Period 1: Co-administration of a 50 μg radiolabeled intravenous microdose of Alectinib with a single 600 mg oral dose of Alectinib.[7]

  • Period 2: Administration of a single 600 mg oral dose of radiolabeled Alectinib.[7]

  • Sample Collection: Serial blood samples were collected to determine plasma concentrations of Alectinib and its metabolites. Urine and feces were collected to quantify the excretion of radioactivity.[7]

  • Analytical Method: Plasma, urine, and fecal samples were analyzed using liquid scintillation counting to measure total radioactivity and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify Alectinib and its metabolites.

Population Pharmacokinetic (PK) Modeling

Population PK models were developed to characterize the pharmacokinetics of Alectinib and its major active metabolite, M4, in patients.

  • Data Source: Plasma concentration data from Phase I/II clinical studies in patients with ALK-positive NSCLC who had failed crizotinib treatment.[8]

  • Modeling Approach: The pharmacokinetic profiles were best described by two separate open one-compartment models with sequential zero/first-order input and first-order elimination for both Alectinib and M4.[8]

  • Covariate Analysis: The influence of various patient characteristics (e.g., body weight, age, sex) on the pharmacokinetic parameters was evaluated. Body weight was identified as a significant covariate for clearance and volume of distribution.[8]

Signaling Pathways and Experimental Workflows

ALK Signaling Pathway

Anaplastic Lymphoma Kinase is a receptor tyrosine kinase that, upon activation, triggers several downstream signaling cascades that promote cell survival, proliferation, and differentiation.[1] ALK activation can occur through ligand binding or, in the context of cancer, through chromosomal rearrangements that lead to the formation of fusion proteins (e.g., EML4-ALK).[1][11][12] These fusion proteins can dimerize and autophosphorylate, leading to constitutive activation of downstream pathways.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK PLCg PLCγ ALK->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription Ligand Ligand / Fusion Protein Ligand->ALK Activation Alectinib Alectinib Alectinib->ALK Inhibition

Caption: Simplified ALK signaling pathway and the point of inhibition by Alectinib.

Experimental Workflow for Pharmacokinetic Analysis

The determination of pharmacokinetic parameters involves a systematic workflow from sample collection to data analysis.

PK_Workflow cluster_clinical Clinical Phase cluster_analytical Analytical Phase cluster_data Data Analysis Phase DrugAdmin Drug Administration SampleCollection Blood/Urine/Feces Collection DrugAdmin->SampleCollection SampleProcessing Sample Processing SampleCollection->SampleProcessing LCMS LC-MS/MS Analysis SampleProcessing->LCMS ConcTime Concentration-Time Data LCMS->ConcTime PKModeling Pharmacokinetic Modeling ConcTime->PKModeling PKParams Pharmacokinetic Parameters PKModeling->PKParams

References

Methodological & Application

Application Notes and Protocols for ALK-IN-1 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system.[1] However, chromosomal rearrangements, mutations, or amplification of the ALK gene can lead to the production of aberrant ALK fusion proteins, which are potent oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma.[2][3][4] These oncogenic ALK variants exhibit constitutive kinase activity, leading to the activation of downstream signaling pathways that promote uncontrolled cell proliferation and survival.[2][3][5]

The primary signaling cascades activated by oncogenic ALK include the Phosphoinositide 3-kinase (PI3K)/AKT, RAS/Mitogen-activated protein kinase (MEK)/Extracellular signal-regulated kinase (ERK), and Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathways.[2][3] ALK inhibitors are a class of targeted therapies designed to block the ATP-binding site of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of these oncogenic signaling pathways.[1][2] This specific mechanism of action leads to the induction of apoptosis and a halt in the proliferation of ALK-dependent cancer cells.[5]

ALK-IN-1 is a potent and selective small molecule inhibitor of ALK. These application notes provide detailed protocols for in vitro assays to characterize the biochemical and cellular activity of this compound.

Data Presentation

The inhibitory activity of this compound is summarized in the table below, with representative data from well-characterized ALK inhibitors, Crizotinib and Alectinib, for comparison.

Assay TypeCell Line / EnzymeInhibitorIC50 (nM)
Biochemical Assay Recombinant ALKThis compoundUser-determined
Recombinant ALKAlectinib1.9[5]
Recombinant ALKCrizotinib5 - 25[6]
Cell-Based Assays
PhosphorylationNCI-H2228 (NSCLC)This compoundUser-determined
ViabilityNCI-H2228 (NSCLC)This compoundUser-determined
NCI-H2228 (NSCLC)Alectinib30 (for H3122)[7]
Various Cell LinesCrizotinib~25[8]

Signaling Pathway

ALK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein PI3K PI3K ALK->PI3K Activates RAS RAS ALK->RAS Activates JAK JAK ALK->JAK Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription ALK_IN_1 This compound ALK_IN_1->ALK Inhibition

ALK Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Biochemical ALK Kinase Assay (ADP-Glo™ Format)

This protocol describes a method to determine the in vitro potency of this compound against recombinant ALK enzyme by measuring the amount of ADP produced in the kinase reaction.

Workflow:

Biochemical_Assay_Workflow cluster_plate_prep Plate Preparation (384-well) cluster_reaction Kinase Reaction cluster_detection Signal Detection A Add this compound dilutions B Add ALK enzyme A->B C Add Substrate/ATP mix to initiate reaction B->C D Incubate at room temperature for 60 minutes C->D E Add ADP-Glo™ Reagent to stop reaction and deplete ATP D->E F Incubate for 40 minutes E->F G Add Kinase Detection Reagent to convert ADP to ATP and generate light F->G H Incubate for 30 minutes G->H I Read luminescence H->I

Biochemical ALK Kinase Assay Workflow.

Materials:

  • Recombinant human ALK enzyme

  • ALK substrate (e.g., a suitable peptide)

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • 384-well white opaque plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Kinase Reaction Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Setup:

    • Add 2.5 µL of diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of ALK enzyme diluted in Kinase Reaction Buffer to each well.

    • Initiate the kinase reaction by adding 5 µL of a mix of ALK substrate and ATP in Kinase Reaction Buffer. The final concentrations of enzyme, substrate, and ATP should be optimized for the specific assay conditions.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well. This will convert the ADP generated during the kinase reaction to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Cell-Based ALK Phosphorylation Assay (Western Blot)

This protocol is designed to assess the ability of this compound to inhibit the autophosphorylation of ALK in a cellular context.

Workflow:

Cellular_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blotting A Seed ALK-positive cells (e.g., NCI-H2228) B Treat with this compound for a specified time A->B C Lyse cells and collect protein lysate B->C D Quantify protein concentration (BCA assay) C->D E Separate proteins by SDS-PAGE D->E F Transfer proteins to a PVDF membrane E->F G Block membrane and incubate with primary antibodies (p-ALK, total ALK, loading control) F->G H Incubate with secondary antibodies G->H I Detect signal and analyze band intensity H->I

Cell-Based ALK Phosphorylation Assay Workflow.

Materials:

  • ALK-positive cancer cell line (e.g., NCI-H2228)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ALK, anti-total-ALK, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed NCI-H2228 cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of this compound for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).

  • Protein Extraction:

    • Wash the cells with cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-ALK, total ALK, and a loading control overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Data Acquisition and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize the phospho-ALK signal to the total ALK and loading control signals.

    • Determine the concentration of this compound that causes a 50% reduction in ALK phosphorylation (IC50).

Cell Viability Assay (MTT or CCK-8 Assay)

This protocol measures the effect of this compound on the proliferation and viability of ALK-positive cancer cells.

Materials:

  • ALK-positive cancer cell line (e.g., NCI-H2228)

  • Complete cell culture medium

  • This compound

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS) or Cell Counting Kit-8 (CCK-8)

  • Solubilization buffer (for MTT assay, e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed NCI-H2228 cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.[9]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the desired inhibitor concentrations. Include a vehicle control (DMSO).

    • Incubate for the desired treatment period (e.g., 72 hours).[4][9]

  • Viability Measurement (MTT Assay):

    • Add 10 µL of 5 mg/mL MTT solution to each well.[9]

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[9]

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[9]

    • Read the absorbance at 570 nm using a microplate reader.[9]

  • Viability Measurement (CCK-8 Assay):

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

References

Application Notes and Protocols for Using ALK-IN-1 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a critical role in the development of the nervous system. Dysregulation of ALK activity, most commonly through chromosomal rearrangements leading to fusion proteins (e.g., EML4-ALK), is a key oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL).[1] These oncogenic fusion proteins lead to constitutive activation of the ALK kinase domain, which in turn activates downstream signaling pathways crucial for cell proliferation, survival, and differentiation, such as the PI3K/AKT, RAS/MEK/ERK, and JAK/STAT pathways.[2][3]

ALK-IN-1 (also known as AP26113-analog) is a potent and selective small molecule inhibitor of ALK.[4][5] It is an analog of Brigatinib (AP26113), a second-generation ALK inhibitor.[4][5] this compound exerts its inhibitory effect by competing with ATP for binding to the kinase domain of ALK, thereby preventing autophosphorylation and the subsequent activation of downstream signaling cascades.[3][6] These application notes provide detailed protocols for utilizing this compound in common cell-based assays to assess its biological activity and effects on cancer cells.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized in both biochemical and cellular assays. The following table summarizes the reported potency of this compound against wild-type ALK and its effect on the proliferation of cancer cell lines harboring ALK fusions.

Assay TypeTarget/Cell LineIC50/PotencyReference
Cell-Free Kinase AssayWild-Type ALK0.07 nM[4]
Cell-Free Kinase AssayWild-Type ALK0.62 nM[5][7]
Cell Proliferation AssayEML4-ALK or NPM-ALK positive cell lines4-31 nM[8]

Note: IC50 values can vary between different experimental systems and conditions. It is recommended that researchers determine the IC50 of this compound in their specific cell lines of interest.

Signaling Pathway and Mechanism of Action

Constitutively active ALK fusion proteins promote cancer cell survival and proliferation through the activation of multiple downstream signaling pathways. This compound inhibits the kinase activity of ALK, leading to the suppression of these critical pathways.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK_Fusion ALK Fusion Protein (e.g., EML4-ALK) ADP ADP ALK_Fusion->ADP PI3K PI3K ALK_Fusion->PI3K p RAS RAS ALK_Fusion->RAS p JAK JAK ALK_Fusion->JAK p ALK_IN_1 This compound ALK_IN_1->ALK_Fusion Inhibition ATP ATP ATP->ALK_Fusion AKT AKT PI3K->AKT p mTOR mTOR AKT->mTOR p Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK p ERK ERK MEK->ERK p ERK->Transcription STAT3 STAT3 JAK->STAT3 p STAT3->Transcription

ALK Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay determines the effect of this compound on the proliferation and viability of cancer cells.

Materials:

  • ALK-positive cancer cell line (e.g., H3122, SU-DHL-1) and an ALK-negative control cell line.

  • Complete cell culture medium.

  • This compound (stock solution in DMSO).

  • 96-well clear or opaque-walled microplates.

  • MTT reagent (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • DMSO (for MTT assay) or a microplate reader capable of luminescence detection (for CellTiter-Glo®).

  • Multichannel pipette.

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to start with is 0.1 nM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement:

    • For MTT Assay:

      • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

      • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

      • Measure the absorbance at 570 nm using a microplate reader.

    • For CellTiter-Glo® Assay:

      • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

      • Add 100 µL of CellTiter-Glo® reagent to each well.

      • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

      • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate overnight A->B C Prepare this compound serial dilutions B->C D Treat cells with This compound C->D E Incubate for 72 hours D->E F Add viability reagent (MTT or CellTiter-Glo) E->F G Incubate F->G H Read absorbance or luminescence G->H I Calculate % viability H->I J Determine IC50 I->J

Workflow for Cell Viability Assay.
Western Blot Analysis of ALK Phosphorylation and Downstream Signaling

This protocol is used to assess the effect of this compound on the phosphorylation status of ALK and its key downstream signaling proteins.

Materials:

  • ALK-positive cancer cell line.

  • Complete cell culture medium.

  • This compound (stock solution in DMSO).

  • 6-well plates.

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: anti-phospho-ALK (e.g., Tyr1604), anti-total-ALK, anti-phospho-AKT (e.g., Ser473), anti-total-AKT, anti-phospho-ERK1/2 (e.g., Thr202/Tyr204), anti-total-ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system for chemiluminescence detection.

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control (DMSO).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the phosphorylated protein levels to the total protein levels and the loading control.

Western_Blot_Logic cluster_experiment Experimental Condition cluster_observation Observation (Western Blot) cluster_conclusion Conclusion A ALK-positive cells + this compound B Decreased p-ALK A->B C Decreased p-AKT A->C D Decreased p-ERK A->D E No change in Total ALK, AKT, ERK A->E F This compound inhibits ALK kinase activity and downstream signaling B->F C->F D->F E->F

Logical Flow of a Western Blot Experiment.

Disclaimer

This compound is a research chemical and should be used for in vitro research purposes only. It is not for human or veterinary use. The information provided in these application notes is for guidance only and may require optimization for specific experimental conditions.

References

Application Notes and Protocols for Studying ALK-Positive Cancers with ALK-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing ALK-IN-1, a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK), in the study of ALK-positive cancers. This compound, an analog of AP26113 (Brigatinib), serves as a valuable tool for investigating the pathobiology of cancers driven by aberrant ALK activity and for the preclinical evaluation of potential therapeutic strategies.

Introduction to ALK-Positive Cancers and this compound

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal rearrangements, point mutations, or amplification, acts as a potent oncogenic driver in various malignancies.[1][2] The most common ALK alterations are fusion events, such as NPM-ALK in anaplastic large-cell lymphoma (ALCL) and EML4-ALK in non-small cell lung cancer (NSCLC).[2] These aberrant ALK fusion proteins lead to the constitutive activation of downstream signaling pathways, including:

  • JAK/STAT Pathway: Promotes cell proliferation and survival.

  • PI3K/AKT Pathway: A central regulator of cell growth, metabolism, and survival.[1]

  • MAPK/ERK Pathway: Critical for cell proliferation and differentiation.[1]

  • PLCγ Pathway: Involved in cell growth and differentiation.

This compound is a potent inhibitor of ALK kinase activity. As an analog of AP26113 (Brigatinib), it exhibits strong activity against wild-type ALK and various mutant forms that confer resistance to other ALK inhibitors.[3][4] Its ability to suppress ALK phosphorylation effectively blocks downstream signaling cascades, leading to the inhibition of cell growth and induction of apoptosis in ALK-dependent cancer cells.[4][5]

Quantitative Data on this compound Activity

The following tables summarize the in vitro potency of this compound (AP26113 analog) and its parent compound, AP26113, against ALK and in cellular models of ALK-positive cancer.

Table 1: In Vitro Kinase Inhibitory Activity of AP26113

TargetIC50 (nM)Reference
ALK0.58[4]
ROS10.9[6]
IGF-1R38[4]
FLT32.1[6]
Insulin Receptor262[4]

Table 2: Cellular Activity of AP26113 in ALK-Positive Cell Lines

Cell LineALK StatusAssay TypeIC50 (nM)Reference
Ba/F3Native EML4-ALKCell Viability10[5]
Ba/F3Mutant EML4-ALKCell Viability24[5]
KARPAS-299NPM-ALKCell Viability~2-10[7]
SUP-M2NPM-ALKCell Viability~2-10[7]

Signaling Pathways and Mechanism of Action

This compound exerts its effects by directly inhibiting the kinase activity of ALK. This prevents the autophosphorylation of the ALK receptor and the subsequent activation of downstream signaling pathways crucial for cancer cell proliferation and survival.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects ALK ALK Receptor Tyrosine Kinase ALK_P p-ALK ALK->ALK_P Autophosphorylation JAK JAK ALK_P->JAK PI3K PI3K ALK_P->PI3K MAPK MAPK/ERK ALK_P->MAPK PLCg PLCγ ALK_P->PLCg ALK_IN_1 This compound ALK_IN_1->ALK_P Inhibition Apoptosis Apoptosis ALK_IN_1->Apoptosis STAT STAT JAK->STAT Proliferation Proliferation STAT->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival MAPK->Proliferation PLCg->Proliferation

Caption: ALK Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in ALK-positive cancer cell lines.

Cell Viability Assay (MTT or CellTiter-Glo®)

This assay determines the dose-dependent effect of this compound on the viability of cancer cells.

Materials:

  • ALK-positive cancer cell lines (e.g., H3122, KARPAS-299, SUP-M2)

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Prepare a serial dilution of this compound in complete medium. A typical concentration range is 0.1 nM to 10 µM.

  • Add 100 µL of the diluted this compound or vehicle control (DMSO) to the respective wells.

  • Incubate the plate for 72 hours at 37°C.

  • For MTT assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • For CellTiter-Glo® assay:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a plate reader.

  • Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.

Cell_Viability_Workflow Start Seed ALK-positive cells in 96-well plate Incubate1 Incubate overnight Start->Incubate1 Treat Treat with serial dilutions of this compound Incubate1->Treat Incubate2 Incubate for 72 hours Treat->Incubate2 Add_Reagent Add MTT or CellTiter-Glo Reagent Incubate2->Add_Reagent Measure Measure Absorbance or Luminescence Add_Reagent->Measure Analyze Calculate IC50 Measure->Analyze

Caption: Workflow for Cell Viability Assay.
Western Blot Analysis of ALK Signaling

This protocol is used to assess the effect of this compound on the phosphorylation status of ALK and its downstream signaling proteins.

Materials:

  • ALK-positive cancer cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against: p-ALK (Tyr1604), ALK, p-STAT3 (Tyr705), STAT3, p-AKT (Ser473), AKT, p-ERK1/2 (Thr202/Tyr204), ERK1/2, and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative changes in protein phosphorylation.

In Vitro Kinase Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of recombinant ALK.

Materials:

  • Recombinant human ALK protein

  • Kinase assay buffer

  • ATP

  • A suitable substrate (e.g., a synthetic peptide)

  • This compound

  • A detection system (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, recombinant ALK protein, and the substrate.

  • Add serial dilutions of this compound or vehicle control to the reaction mixture.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves converting the ADP generated to ATP and then measuring the light produced by a luciferase reaction.

  • Calculate the IC50 value by plotting the percentage of kinase inhibition against the log concentration of this compound.

In Vivo Xenograft Model

This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model of ALK-positive cancer.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or nude mice)

  • ALK-positive cancer cells (e.g., H3122, KARPAS-299)

  • Matrigel (optional)

  • This compound formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject ALK-positive cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control to the mice according to the desired dosing schedule (e.g., daily oral gavage).

  • Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

  • Plot the average tumor volume over time for each group to assess the anti-tumor efficacy of this compound.

In_Vivo_Workflow Start Inject ALK-positive cells into mice Tumor_Growth Monitor tumor growth Start->Tumor_Growth Randomize Randomize mice into treatment groups Tumor_Growth->Randomize Treat Administer this compound or vehicle Randomize->Treat Measure Measure tumor volume and body weight Treat->Measure Measure->Treat Repeat dosing Analyze Analyze tumor growth inhibition Measure->Analyze

Caption: Workflow for In Vivo Xenograft Study.

Conclusion

This compound is a powerful research tool for investigating the role of ALK in cancer. The protocols and data presented in these application notes provide a solid foundation for researchers to effectively utilize this inhibitor in their studies of ALK-positive malignancies, ultimately contributing to the development of novel therapeutic strategies.

References

Application of ALK-IN-1 in Xenograft Models: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of ALK-IN-1 and other potent Anaplastic Lymphoma Kinase (ALK) inhibitors in xenograft models. Due to the limited availability of specific in vivo data for this compound, this guide leverages established protocols and data from structurally and functionally similar ALK inhibitors, such as crizotinib and ceritinib, to provide a robust framework for preclinical xenograft studies.

This compound, an analog of brigatinib (AP26113), is a potent and selective inhibitor of ALK, demonstrating high efficacy against wild-type ALK and a range of mutations, including the crizotinib-resistant L1196M mutation.[1] Its application in xenograft models is crucial for evaluating in vivo efficacy, determining pharmacokinetic and pharmacodynamic relationships, and exploring mechanisms of resistance.

Signaling Pathways and Mechanism of Action

The ALK receptor tyrosine kinase, when constitutively activated through mutations or chromosomal rearrangements, drives oncogenesis by activating several downstream signaling pathways. These include the RAS-RAF-MEK-ERK, PI3K-AKT-mTOR, and JAK-STAT pathways, which are central to promoting cancer cell proliferation, survival, and invasion. ALK inhibitors, including this compound, function by competitively binding to the ATP-binding pocket of the ALK kinase domain, thereby blocking its autophosphorylation and the subsequent activation of these downstream signaling cascades.

ALK_Signaling_Pathway cluster_downstream Downstream Signaling Cascades Ligand Ligand ALK ALK Receptor Tyrosine Kinase Ligand->ALK Activation RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK ALK_IN_1 This compound ALK_IN_1->ALK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival STAT STAT JAK->STAT Invasion Cell Invasion STAT->Invasion

ALK Signaling Pathway and Inhibition by this compound.

Quantitative Data from Xenograft Studies

The following tables summarize quantitative data from xenograft studies using various ALK inhibitors in non-small cell lung cancer (NSCLC) and melanoma models. This data can serve as a benchmark for designing and evaluating studies with this compound.

Table 1: Efficacy of Crizotinib in Xenograft Models

Cell LineCancer TypeAnimal ModelDosageTreatment DurationTumor Growth Inhibition (%)Reference
NCI-H460NSCLCNude Mice7.5 or 15 mg/kg, i.p.10 daysSignificant reduction in tumor volume and weight[2]
MB 2141MelanomaNude Mice100 mg/kg25 daysSignificant growth inhibition[3]

Table 2: Efficacy of Ceritinib in Xenograft Models

Cell LineCancer TypeAnimal ModelDosageTreatment DurationTumor Growth Inhibition (%)Reference
A375PMelanomaNude Mice20 or 50 mg/kg, every other day17 daysSignificant reduction in tumor weight and volume[4]
Ba/F3 (EML4-ALK-WT)NSCLC---84.9% (alone), 91.9% (with PD-L1 inhibitor)[5]
MB 2141MelanomaNude Mice50 mg/kg25 daysSignificant growth inhibition[3]

Table 3: Efficacy of Alectinib in a Xenograft Model

Cell LineCancer TypeAnimal ModelDosageTreatment DurationOutcomeReference
NGPNeuroblastomaOrthotopic Xenograft Mice25 mg/kg, i.p. daily3 daysInduced apoptosis[6]

Experimental Protocols

Below are detailed protocols for conducting xenograft studies with ALK inhibitors, synthesized from multiple sources.

Protocol 1: Subcutaneous Xenograft Model Establishment

Objective: To establish subcutaneous tumors from human cancer cell lines in immunodeficient mice.

Materials:

  • Human cancer cell line (e.g., NCI-H460, A375P)

  • Athymic nude mice (6-8 weeks old)

  • Culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • Matrigel (optional)

  • Sterile syringes and needles (27-30 gauge)

  • Calipers

Procedure:

  • Cell Culture: Culture the selected cancer cell line in appropriate medium supplemented with 10% FBS and antibiotics in a 37°C, 5% CO2 incubator.

  • Cell Harvesting: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge the cell suspension.

  • Cell Preparation for Injection: Resuspend the cell pellet in sterile PBS or serum-free medium. Perform a cell count and viability assessment (e.g., using trypan blue). A viability of >95% is recommended. Adjust the cell concentration to the desired density (e.g., 5 x 10^6 cells in 100-200 µL). If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.[4]

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.[7]

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (length × width²) / 2 .[8]

  • Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

Protocol 2: Preparation and Administration of this compound

Objective: To prepare and administer this compound to tumor-bearing mice.

Materials:

  • This compound powder

  • Vehicle components (e.g., DMSO, PEG300, Tween-80, Saline)[9]

  • Sterile tubes and syringes

  • Oral gavage needles or appropriate needles for the chosen administration route

Procedure:

  • Vehicle Preparation: Prepare the vehicle solution. A common formulation for in vivo studies is a mixture of NMP and PEG300 (10:90, v/v) or 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][9]

  • This compound Formulation: Dissolve the this compound powder in the vehicle to the desired final concentration for dosing. It is recommended to prepare the solution fresh daily. Sonication or gentle heating may be used to aid dissolution.[9]

  • Administration: Administer the formulated this compound to the mice via the chosen route (e.g., oral gavage, intraperitoneal injection) according to the predetermined dosing schedule. The control group should receive the vehicle alone.

Protocol 3: Efficacy Evaluation and Data Analysis

Objective: To evaluate the antitumor efficacy of this compound and analyze the data.

Procedure:

  • Tumor Measurement: Continue to measure tumor volumes and mouse body weights 2-3 times per week throughout the study.

  • Endpoint Criteria: The study may be terminated when tumors in the control group reach a predetermined maximum size, or after a specific treatment duration.

  • Data Analysis:

    • Calculate the mean tumor volume for each group at each measurement time point.

    • Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] × 100 .

    • Analyze the statistical significance of the differences in tumor volume between the treated and control groups using appropriate statistical tests (e.g., t-test, ANOVA).

    • Monitor and record any signs of toxicity, such as significant body weight loss or changes in behavior.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a xenograft study evaluating an ALK inhibitor.

Xenograft_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Tumor_Implantation Tumor Implantation Animal_Acclimatization->Tumor_Implantation Cell_Culture Cell Line Culture Cell_Culture->Tumor_Implantation Tumor_Monitoring Tumor Growth Monitoring Tumor_Implantation->Tumor_Monitoring Randomization Randomization into Groups Tumor_Monitoring->Randomization Treatment Treatment Administration (this compound vs. Vehicle) Randomization->Treatment Data_Collection Data Collection (Tumor Volume, Body Weight) Treatment->Data_Collection Endpoint Study Endpoint Reached Data_Collection->Endpoint Data_Analysis Statistical Analysis (TGI, p-value) Endpoint->Data_Analysis Results Results Interpretation Data_Analysis->Results

Experimental Workflow for ALK Inhibitor Xenograft Study.

References

Application Notes and Protocols for ALK-IN-1 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALK-IN-1, also known as Brigatinib analog, is a highly potent and selective second-generation inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3] It also exhibits inhibitory activity against Epidermal Growth Factor Receptor (EGFR).[4] ALK is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal translocations, acts as a key oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL). This compound's mechanism of action involves binding to the ATP-binding site of the ALK enzyme, which inhibits its autophosphorylation and subsequently blocks downstream signaling pathways crucial for cell proliferation and survival. These application notes provide a comprehensive overview of this compound and protocols for its use in preclinical animal studies, based on available data for this compound and other potent ALK inhibitors.

Compound Specifications: this compound

A summary of the key chemical and biological properties of this compound is presented in Table 1. This information is crucial for accurate preparation of stock solutions and for understanding its in vitro potency.

PropertyValueReference
Synonyms Brigatinib analog, AP26113 analog[1][2][4]
CAS Number 1197958-12-5[2][5]
Molecular Formula C₂₆H₃₄ClN₆O₂P[2][5]
Molecular Weight 529.01 g/mol [2][4][5]
In Vitro Potency (IC₅₀) ALK: 0.07 nM; IGF-1R: 3.2 nM; InsR: 100 nM[5]
Purity ≥98%[5]

ALK Signaling Pathway

ALK activation triggers a cascade of downstream signaling pathways that are fundamental to cancer cell proliferation, survival, and metastasis. The primary pathways include the Ras-ERK pathway, the PI3K-Akt pathway, and the JAK-STAT pathway. Inhibition of ALK by compounds like this compound is designed to block these downstream signals.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_RAS_RAF_MEK_ERK Ras-ERK Pathway cluster_PI3K_AKT PI3K-Akt Pathway cluster_JAK_STAT JAK-STAT Pathway cluster_nucleus Nucleus ALK ALK Receptor RAS Ras ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK ALK_IN_1 This compound ALK_IN_1->ALK Inhibition RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT Akt PI3K->AKT AKT->Transcription STAT STAT JAK->STAT STAT->Transcription

Figure 1. Simplified ALK signaling pathway and the inhibitory action of this compound.

Dosage and Administration for Animal Studies

As of the date of these notes, there is no publicly available in vivo dosage information specifically for this compound. Therefore, initial studies should include a dose-finding (dose escalation) phase to determine the maximum tolerated dose (MTD) and the optimal biological dose. The dosages of other potent, second-generation ALK inhibitors in mouse models can serve as a guide for selecting a starting dose range.

Table 2: Examples of ALK Inhibitor Dosages in Mouse Studies

ALK InhibitorAnimal ModelDosageRoute of AdministrationStudy ContextReference
AlectinibNF1 Mutant Mice1.8, 3.6, 10, 20 mg/kgOralCognitive and behavioral studies[6]
CeritinibC57BL/6 Mice50 mg/kgIntraperitonealCancer immunology[7]

Recommended Approach for this compound: Based on the data for analogous compounds, a starting dose range of 1-10 mg/kg daily via oral gavage is a reasonable starting point for dose-finding studies in mice. It is critical to monitor animals for signs of toxicity, including weight loss, changes in behavior, and other adverse effects.

Experimental Protocols

Preparation of this compound for In Vivo Administration

Proper formulation is critical for the bioavailability and efficacy of this compound in animal studies. The following are suggested protocols for preparing a dosing solution.

Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation [1]

  • Objective: To prepare a clear solution of this compound suitable for oral or intraperitoneal administration.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • PEG300

    • Tween-80

    • Sterile Saline (0.9% NaCl)

  • Procedure:

    • Weigh the required amount of this compound powder.

    • Add DMSO to the powder to create a stock solution (e.g., 10% of the final volume).

    • Add PEG300 (e.g., 40% of the final volume) and mix thoroughly.

    • Add Tween-80 (e.g., 5% of the final volume) and mix until the solution is clear.

    • Add sterile saline to reach the final desired volume (e.g., 45% of the final volume) and mix well.

    • The final solution should be clear. If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution.[1]

Protocol 2: DMSO/Corn Oil Formulation [1]

  • Objective: To prepare a suspension of this compound in corn oil for oral administration.

  • Materials:

    • This compound powder

    • DMSO

    • Corn Oil

  • Procedure:

    • Weigh the required amount of this compound powder.

    • Dissolve the powder in a small amount of DMSO (e.g., 10% of the final volume).

    • Add corn oil to the desired final volume (e.g., 90% of the final volume) and vortex thoroughly to create a uniform suspension.

General Workflow for In Vivo Efficacy Studies

The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a tumor xenograft model.

In_Vivo_Workflow cluster_preparation Preparation Phase cluster_implantation Implantation Phase cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis cell_culture 1. ALK+ Tumor Cell Culture tumor_implantation 3. Tumor Cell Implantation (e.g., subcutaneous) cell_culture->tumor_implantation animal_acclimatization 2. Animal Acclimatization animal_acclimatization->tumor_implantation tumor_growth 4. Monitor Tumor Growth tumor_implantation->tumor_growth randomization 5. Randomize into Treatment Groups tumor_growth->randomization treatment 6. Administer this compound or Vehicle Control randomization->treatment monitoring 7. Monitor Tumor Volume and Animal Health treatment->monitoring endpoint 8. Euthanasia and Tumor/Tissue Collection monitoring->endpoint analysis 9. Pharmacodynamic and Histological Analysis endpoint->analysis

Figure 2. General experimental workflow for an in vivo efficacy study of this compound.
Pharmacodynamic Analysis Protocol

  • Objective: To assess the in vivo inhibition of ALK phosphorylation in tumor tissue following this compound treatment.

  • Procedure:

    • Treat tumor-bearing mice with this compound or vehicle as described in the efficacy study protocol.

    • At selected time points after the final dose, euthanize the animals and excise the tumors.

    • Immediately snap-freeze the tumor tissue in liquid nitrogen or prepare tumor lysates.

    • Perform Western blot analysis on the tumor lysates using antibodies against phosphorylated ALK (p-ALK) and total ALK.

    • Quantify the band intensities to determine the extent of ALK inhibition.

Safety and Toxicity Considerations

  • On-Target Toxicities: As ALK is expressed in the central and peripheral nervous systems during development, potential neurological side effects should be monitored.

  • Off-Target Toxicities: this compound also inhibits EGFR, which may lead to skin rash and diarrhea, common side effects of EGFR inhibitors.

  • Monitoring: Regular monitoring of animal weight, food and water intake, and general behavior is essential to assess toxicity. At the study endpoint, major organs should be collected for histopathological analysis.

Conclusion

This compound is a potent and selective ALK inhibitor with significant potential for preclinical cancer research. While specific in vivo dosage data for this compound is not yet available, the information provided in these application notes, based on analogous compounds, offers a solid foundation for designing and conducting animal studies. Researchers should begin with careful dose-finding experiments and implement robust pharmacodynamic and safety monitoring to successfully evaluate the therapeutic potential of this compound.

References

Preparing ALK-IN-1 Stock Solution: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ALK-IN-1, a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK), is a valuable tool in cancer research and drug development. Proper preparation of stock solutions is critical for ensuring experimental accuracy and reproducibility. This application note provides detailed protocols for the solubilization and storage of this compound, along with a summary of its key chemical and physical properties. Additionally, we present a diagram of the ALK signaling pathway to provide context for its mechanism of action.

Chemical and Physical Properties

Accurate data on the chemical and physical properties of a compound are essential for correct stock solution preparation and experimental design. The table below summarizes the key properties of this compound.

PropertyValueSource(s)
Synonyms Brigatinib analog, AP26113 analog[1][2][3]
Molecular Formula C₂₆H₃₄ClN₆O₂P[1][2][4][5]
Molecular Weight 529.01 g/mol [1][2][5][6]
CAS Number 1197958-12-5[1][2][4][5]
Appearance Solid[1]

Solubility Data

The solubility of this compound varies significantly across different solvents. This information is crucial for selecting the appropriate solvent for your stock solution and subsequent experimental dilutions.

SolventSolubilityNotesSource(s)
DMSO ≥26.45 mg/mLUse of fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility.[1]
Ethanol ≥55.9 mg/mL---[1]
Water Insoluble---[1]
PBS (pH 7.2) ~0.3 mg/mL---[4]
DMF ~30 mg/mL---[4]

Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder (MW: 529.01 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Equilibrate this compound: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.

  • Weigh the Compound: Carefully weigh out 5.29 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

  • Add Solvent: Add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.

  • Dissolve the Compound: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.

  • Aliquot and Store: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will help to avoid repeated freeze-thaw cycles which can degrade the compound.

  • Storage: Store the aliquots at -20°C for short-term storage or -80°C for long-term storage. When stored properly, the stock solution should be stable for at least one year at -80°C and for one month at -20°C.

Experimental Workflow

The following diagram illustrates the workflow for preparing the this compound stock solution.

G cluster_start Preparation cluster_storage Storage cluster_end Usage start Start equilibrate Equilibrate this compound to Room Temperature start->equilibrate weigh Weigh 5.29 mg of this compound equilibrate->weigh add_dmso Add 1 mL of Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end Ready for Experimental Use store->end

Caption: Workflow for this compound Stock Solution Preparation.

ALK Signaling Pathway

This compound exerts its effects by inhibiting the Anaplastic Lymphoma Kinase, a receptor tyrosine kinase. Aberrant ALK activity, often due to chromosomal rearrangements, leads to the constitutive activation of several downstream signaling pathways that promote cell proliferation and survival. The diagram below provides a simplified overview of the major signaling cascades activated by ALK.[7][8][9][10]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response ALK ALK Receptor Tyrosine Kinase RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK PLCG PLCγ ALK->PLCG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Survival Survival AKT->Survival STAT3 STAT3 JAK->STAT3 STAT3->Transcription Proliferation Proliferation Transcription->Proliferation Differentiation Differentiation Transcription->Differentiation ALK_IN_1 This compound ALK_IN_1->ALK

References

Application Notes and Protocols for ALK-IN-1 in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a critical role in the development and progression of several cancers, including non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and neuroblastoma.[1][2] Chromosomal rearrangements, mutations, or amplification of the ALK gene can lead to its constitutive activation, driving uncontrolled cell proliferation and survival through various downstream signaling pathways.[1][2][3] ALK-IN-1 is a potent and selective small molecule inhibitor of ALK kinase activity, designed for cancer research to probe the function of ALK in cellular processes and to evaluate its therapeutic potential. These application notes provide detailed protocols for utilizing this compound in cancer research, including cell-based assays and in vivo models.

Mechanism of Action

This compound is an ATP-competitive inhibitor that binds to the ATP-binding pocket of the ALK tyrosine kinase domain.[3] This binding event blocks the autophosphorylation and subsequent activation of ALK, thereby inhibiting the downstream signaling cascades that promote tumor cell growth and survival. The primary signaling pathways affected by ALK activation and consequently inhibited by this compound include the Phosphoinositide 3-kinase/Protein Kinase B (PI3K/AKT), Mitogen-activated protein kinase/Extracellular signal-regulated kinase (MAPK/ERK), and Janus kinase/Signal transducer and activator of transcription (JAK/STAT) pathways.[2][3][4][5]

Data Presentation

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative ALK inhibitors in ALK-driven cancer cell lines. This data serves as a reference for the expected potency of this compound.

Cell LineCancer TypeALK AlterationALK InhibitorIC50 (nM)
H3122NSCLCEML4-ALK (v1)X-39615
H2228NSCLCEML4-ALK (v3)X-39621
SU-DHL-1ALCLNPM-ALKX-3968
SY5YNeuroblastomaALK (F1174L)X-39638
Karpas-299ALCLNPM-ALKCrizotinib24
H3122NSCLCEML4-ALKAlectinib3.5
H2228NSCLCEML4-ALKCeritinib20

Note: The IC50 values are representative data from published studies on various ALK inhibitors and are intended to provide a general indication of the potency of compounds like this compound. Actual IC50 values for this compound should be determined experimentally.

Mandatory Visualizations

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK PLCg PLCγ ALK->PLCg ALK_IN_1 This compound ALK_IN_1->ALK Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Metastasis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation PLCg->Proliferation Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture 1. Culture ALK-positive Cancer Cells Treatment 2. Treat with this compound (Dose-Response) Cell_Culture->Treatment Viability_Assay 3. Cell Viability Assay (MTT/MTS/WST-1) Treatment->Viability_Assay Western_Blot 5. Western Blot Analysis (p-ALK, p-AKT, p-ERK) Treatment->Western_Blot IC50 4. Determine IC50 Viability_Assay->IC50 Xenograft 1. Establish Tumor Xenografts in Mice Dosing 2. Administer this compound (e.g., oral gavage) Xenograft->Dosing Tumor_Measurement 3. Monitor Tumor Volume Dosing->Tumor_Measurement Endpoint 4. Endpoint Analysis (Tumor weight, IHC) Tumor_Measurement->Endpoint

References

Application Notes: Western Blot Analysis of ALK-IN-1 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations like chromosomal translocations or point mutations, becomes a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL).[1][2] Activated ALK triggers multiple downstream signaling cascades, primarily the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which are crucial for promoting cell proliferation, survival, and differentiation.[1][2][3][4][5]

ALK-IN-1 is a small molecule inhibitor designed to target the ATP-binding pocket of the ALK tyrosine kinase domain, effectively blocking its kinase activity.[6] This inhibition leads to the suppression of downstream signaling pathways and subsequent apoptosis of ALK-dependent cancer cells.[6][7] Western blot analysis is a fundamental technique to verify the efficacy of this compound by assessing the phosphorylation status of ALK and its key downstream effector proteins. A reduction in the phosphorylation of these target proteins serves as a direct biomarker for the inhibitor's activity.[8][9]

This document provides a detailed protocol for performing Western blot analysis to evaluate the cellular effects of this compound treatment on ALK signaling pathways.

Key Signaling Pathways and Drug Action

The following diagram illustrates the primary signaling pathways activated by oncogenic ALK and the inhibitory action of this compound. Activated ALK autophosphorylates and then phosphorylates downstream targets, activating cascades that promote cancer cell survival and proliferation. This compound blocks the initial autophosphorylation step, thereby inhibiting all subsequent downstream signaling.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus ALK ALK p-ALK p-ALK ALK->p-ALK Autophosphorylation Transcription Gene Expression (Proliferation, Survival) ALK_IN_1 This compound ALK_IN_1->ALK PI3K PI3K p-ALK->PI3K RAS RAS p-ALK->RAS JAK JAK p-ALK->JAK AKT AKT PI3K->AKT p-AKT p-AKT AKT->p-AKT p-AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK p-ERK p-ERK ERK->p-ERK p-ERK->Transcription STAT3 STAT3 JAK->STAT3 p-STAT3 p-STAT3 STAT3->p-STAT3 p-STAT3->Transcription

Experimental Protocols

Cell Culture and Treatment

This protocol is designed for ALK-positive cancer cell lines, such as Karpas-299 (ALCL) or NCI-H3122 (NSCLC), which express an ALK fusion protein.[10][11][12]

Materials:

  • ALK-positive cancer cell line (e.g., Karpas-299, NCI-H3122)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • 6-well tissue culture plates

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Seed cells in 6-well plates at a density that ensures they reach 70-80% confluency on the day of treatment.

  • Allow cells to adhere and grow for 24 hours in the incubator.

  • Prepare serial dilutions of this compound in complete growth medium. A typical concentration range to test for a new inhibitor might be 0, 10, 50, 100, and 500 nM. Include a vehicle-only control (DMSO) at a concentration matching the highest dose of this compound.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle.

  • Incubate the cells for a predetermined period. A time-course experiment (e.g., 2, 6, 12, 24 hours) is recommended to determine the optimal treatment duration. For routine analysis, a 6 to 12-hour treatment is often sufficient to observe changes in phosphorylation.[13][14]

  • After incubation, proceed immediately to protein extraction.

Protein Extraction and Quantification

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Cell scrapers

  • Microcentrifuge tubes (pre-chilled)

  • Microcentrifuge (refrigerated at 4°C)

  • BCA Protein Assay Kit

Procedure:

  • Place the 6-well plates on ice and wash the cells twice with ice-cold PBS.[8]

  • Aspirate the PBS completely and add 150-200 µL of ice-cold lysis buffer to each well.[8]

  • Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.[8]

  • Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.[8]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]

  • Carefully transfer the supernatant, which contains the protein extract, to a new pre-chilled tube.

  • Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer’s instructions.[8]

Western Blot Analysis

Materials:

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels (appropriate percentage for target proteins)

  • Electrophoresis and transfer apparatus

  • PVDF membrane

  • Ponceau S staining solution

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Tris-Buffered Saline with Tween 20 (TBST)

  • Primary antibodies (see Table 1)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add 4x Laemmli sample buffer to a final 1x concentration and boil at 95°C for 5 minutes.[8]

  • SDS-PAGE: Load equal amounts of protein (typically 20-30 µg) per lane of an SDS-PAGE gel. Run the gel at a constant voltage until the dye front reaches the bottom.[8]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. Confirm successful transfer by staining the membrane with Ponceau S.[8]

  • Blocking: Destain the membrane with TBST and block with blocking buffer for 1 hour at room temperature with gentle agitation.[8]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer as per the manufacturer's recommendation, overnight at 4°C with gentle agitation.[8] It is recommended to probe for a phosphorylated protein and its total protein counterpart on separate blots prepared in parallel.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[8]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[8]

  • Signal Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

Experimental Workflow Visualization

The diagram below outlines the sequential steps of the Western blot protocol, from cell culture to final data analysis.

Western_Blot_Workflow A 1. Seed ALK+ Cells in 6-well Plates B 2. Treat with this compound (Dose-Response / Time-Course) A->B C 3. Lyse Cells & Harvest Protein B->C D 4. Quantify Protein (BCA Assay) C->D E 5. Prepare Samples & Run SDS-PAGE D->E F 6. Transfer Proteins to PVDF Membrane E->F G 7. Block Membrane & Incubate with Primary Antibody F->G H 8. Wash & Incubate with Secondary Antibody G->H I 9. Detect Signal (ECL) & Image H->I J 10. Analyze Data (Densitometry) I->J

Data Presentation and Analysis

The efficacy of this compound is determined by quantifying the decrease in phosphorylation of ALK and its downstream targets. Densitometry analysis should be performed on the resulting Western blot bands. The intensity of each phospho-protein band should be normalized to its corresponding total protein band and then to a loading control (e.g., GAPDH or β-Actin) to account for any loading variations.

Recommended Antibodies for Western Blot
Target ProteinPhosphorylation SiteFunction
p-ALK Tyr1604ALK activation marker
Total ALK -Total ALK protein level
p-AKT Ser473PI3K pathway activation
Total AKT -Total AKT protein level
p-ERK1/2 Thr202/Tyr204MAPK pathway activation
Total ERK1/2 -Total ERK protein level
p-STAT3 Tyr705JAK/STAT pathway activation
Total STAT3 -Total STAT3 protein level
GAPDH / β-Actin -Loading Control
Example Quantitative Data

The following table presents hypothetical data from a densitometry analysis of a Western blot experiment where an ALK-positive cell line was treated with increasing concentrations of this compound for 6 hours.

Treatment (nM)Normalized p-ALK / Total ALK (Fold Change vs. Control)Normalized p-AKT / Total AKT (Fold Change vs. Control)Normalized p-ERK / Total ERK (Fold Change vs. Control)
0 (Vehicle) 1.001.001.00
10 0.450.520.60
50 0.120.180.25
100 0.030.050.08
500 < 0.01< 0.010.02

These application notes provide a comprehensive framework for utilizing Western blot analysis to confirm the mechanism of action and cellular potency of this compound. By quantifying the dose-dependent inhibition of ALK phosphorylation and its downstream signaling pathways, researchers can effectively evaluate the inhibitor's performance and advance its development as a targeted therapeutic agent.

References

Application Notes and Protocols for Cell Viability Assays with ALK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Anaplastic Lymphoma Kinase (ALK) inhibitors in cell viability assays. The protocols and data presented are representative of potent ALK inhibitors and serve as a foundation for assessing the efficacy of novel compounds like ALK-IN-1.

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system.[1] However, genetic alterations such as chromosomal translocations, gene amplifications, or activating mutations can lead to the production of constitutively active ALK fusion proteins or mutant ALK, which act as oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma.[1] These aberrant ALK proteins activate downstream signaling pathways, including the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways, promoting uncontrolled cell proliferation and survival.[2][3][4]

ALK inhibitors are a class of targeted therapies that function by competing with ATP for the binding site within the ALK kinase domain, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling cascades.[5] This inhibition ultimately leads to a reduction in cell viability and the induction of apoptosis in ALK-dependent cancer cells. Cell viability assays are therefore essential tools for evaluating the potency and efficacy of ALK inhibitors like this compound.

Data Presentation

The following table summarizes the 50% inhibitory concentration (IC50) values of various potent ALK inhibitors in different cancer cell lines, as determined by cell viability assays. This data provides a comparative reference for the expected potency of a novel ALK inhibitor.

ALK InhibitorCell LineCancer TypeALK StatusIC50 (nM)Assay TypeReference
TAE684H3122NSCLCEML4-ALK<10Not Specified[1]
TAE684Karpas299ALCLNPM-ALK~5Not Specified[6]
TAE684SUDHL1ALCLNPM-ALK~5Not Specified[6]
TAE684LM1DLBCLCLTC-ALK~10Not Specified[6]
CrizotinibH3122NSCLCEML4-ALKNot SpecifiedNot Specified[7]
CrizotinibKarpas299ALCLNPM-ALK29ATP-lite[8]
CeritinibSH-SY5YNeuroblastomaALK F1174L~IC50Not Specified[5]
X-396H3122NSCLCEML4-ALK15Cell Titer Blue[9]
X-396H2228NSCLCEML4-ALK39Cell Titer Blue[9]
X-396SUDHL-1ALCLNPM-ALK8Cell Titer Blue[9]
X-396SY5YNeuroblastomaALK F1174L77Cell Titer Blue[9]

Signaling Pathways

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling Cascades cluster_outcome Cellular Outcomes ALK ALK Receptor Tyrosine Kinase PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK ALK_IN_1 This compound ALK_IN_1->ALK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation

Caption: ALK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for commonly used cell viability assays to assess the effect of ALK inhibitors.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Materials:

  • ALK-positive cancer cell line (e.g., H3122, SUDHL-1, SH-SY5Y)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well clear flat-bottom cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. It is recommended to perform a wide range of concentrations initially (e.g., 0.1 nM to 10 µM) to determine the IC50.

    • Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Treat_Cells Treat with this compound (serial dilutions) Incubate_Overnight->Treat_Cells Incubate_72h Incubate for 72 hours Treat_Cells->Incubate_72h Add_MTT Add MTT solution Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Analyze_Data Calculate % viability and IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the MTT cell viability assay.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay determines the number of viable cells in culture based on the quantification of ATP, which is a marker of metabolically active cells. The luminescent signal is proportional to the amount of ATP present.

Materials:

  • ALK-positive cancer cell line

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well opaque-walled plates

  • CellTiter-Glo® Reagent

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding:

    • Follow the same cell seeding procedure as in the MTT assay, but use opaque-walled plates suitable for luminescence measurements.

  • Compound Treatment:

    • Follow the same compound treatment procedure as in the MTT assay.

  • Assay Reagent Addition:

    • After the 72-hour incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

  • Signal Stabilization and Measurement:

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the luminescence of the blank wells (medium and reagent only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value.

Conclusion

The provided application notes and protocols offer a robust framework for assessing the in vitro efficacy of ALK inhibitors. By understanding the underlying signaling pathways and employing standardized cell viability assays, researchers can effectively characterize the potency of novel compounds like this compound and advance the development of targeted therapies for ALK-driven cancers. It is crucial to empirically determine the optimal conditions for any new inhibitor, including its specific IC50 values across a panel of relevant cell lines.

References

Application Notes and Protocols for Immunohistochemical Analysis of ALK-IN-1 Treated Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal rearrangements, acts as a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma.[1] These alterations lead to the constant activation of downstream signaling pathways, such as the PI3K/AKT, RAS/RAF/MEK, and JAK/STAT pathways, which promote tumor cell proliferation and survival.[2][3]

ALK inhibitors are a class of targeted therapies that function by blocking the kinase activity of the aberrant ALK fusion proteins.[2][4] ALK-IN-1 is a representative potent and specific inhibitor of ALK. By binding to the ATP-binding pocket of the ALK tyrosine kinase domain, it effectively abrogates downstream signaling, leading to the induction of apoptosis in cancer cells and subsequent tumor regression.[2]

Immunohistochemistry (IHC) is a crucial and widely utilized technique for detecting ALK protein expression in tissue samples.[1][5] It serves as an invaluable tool in preclinical and clinical research to confirm ALK expression, assess the spatial distribution of the ALK protein, and evaluate the pharmacodynamic effects of ALK inhibitors.[1] This document provides detailed application notes and protocols for the immunohistochemical analysis of tissues treated with this compound, focusing on the detection of total ALK and its phosphorylated form (p-ALK) as a marker of target engagement and pathway inhibition.

Key Applications of IHC in this compound Research

  • Confirmation of ALK Expression: Validating the presence of ALK protein in preclinical models (cell line-derived xenografts, patient-derived xenografts) before initiating treatment with this compound.

  • Pharmacodynamic (PD) Assessment: Evaluating the in vivo efficacy of this compound by measuring the reduction in ALK phosphorylation (p-ALK) in treated tumor tissues compared to untreated controls.

  • Investigation of Resistance Mechanisms: Analyzing ALK protein expression levels in tumors that have developed resistance to this compound to determine if changes in protein levels contribute to the resistant phenotype.

Data Presentation

The following tables provide a structured summary of expected quantitative data from IHC analysis of this compound treated tissues. Scoring of IHC staining intensity and percentage of positive cells should be performed by a qualified pathologist.

Table 1: IHC Scoring of Total ALK Expression

Treatment GroupNAverage Staining Intensity (0-3+)Percentage of ALK-Positive Cells (%)H-Score (Intensity x Percentage)
Vehicle Control102.8 ± 0.495 ± 5266 ± 38
This compound (Low Dose)102.7 ± 0.593 ± 6251 ± 45
This compound (High Dose)102.6 ± 0.694 ± 5244 ± 51

Note: Little to no change in total ALK protein expression is expected with short-term ALK inhibitor treatment.

Table 2: IHC Scoring of Phosphorylated ALK (p-ALK) Expression

Treatment GroupNAverage Staining Intensity (0-3+)Percentage of p-ALK-Positive Cells (%)H-Score (Intensity x Percentage)
Vehicle Control102.9 ± 0.398 ± 2284 ± 29
This compound (Low Dose)101.2 ± 0.540 ± 1548 ± 25*
This compound (High Dose)100.3 ± 0.2 5 ± 31.5 ± 1.2**

*p < 0.01, **p < 0.001 compared to Vehicle Control. A significant, dose-dependent decrease in p-ALK staining is the expected pharmacodynamic effect of this compound.

Signaling Pathway and Experimental Workflow Diagrams

ALK_Signaling_Pathway ALK Signaling Pathway and Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK_Fusion_Protein ALK Fusion Protein (e.g., EML4-ALK) p_ALK Phosphorylated ALK (Active) ALK_Fusion_Protein->p_ALK Autophosphorylation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway p_ALK->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway p_ALK->PI3K_AKT JAK_STAT JAK-STAT Pathway p_ALK->JAK_STAT Transcription_Factors Transcription Factors RAS_RAF_MEK_ERK->Transcription_Factors PI3K_AKT->Transcription_Factors JAK_STAT->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cell_Proliferation_Survival Cell_Proliferation_Survival Gene_Expression->Cell_Proliferation_Survival Promotes ALK_IN_1 This compound ALK_IN_1->p_ALK Inhibits

Caption: ALK signaling pathway and the inhibitory action of this compound.

IHC_Workflow Immunohistochemistry Workflow for ALK/p-ALK Detection Tissue_Fixation 1. Tissue Fixation (Formalin) Paraffin_Embedding 2. Paraffin Embedding Tissue_Fixation->Paraffin_Embedding Sectioning 3. Sectioning (4-5 µm) Paraffin_Embedding->Sectioning Deparaffinization_Rehydration 4. Deparaffinization & Rehydration Sectioning->Deparaffinization_Rehydration Antigen_Retrieval 5. Antigen Retrieval (Heat-Induced) Deparaffinization_Rehydration->Antigen_Retrieval Blocking 6. Blocking Antigen_Retrieval->Blocking Primary_Antibody 7. Primary Antibody Incubation (anti-ALK or anti-p-ALK) Blocking->Primary_Antibody Secondary_Antibody 8. Secondary Antibody Incubation Primary_Antibody->Secondary_Antibody Detection 9. Detection (e.g., HRP-DAB) Secondary_Antibody->Detection Counterstaining 10. Counterstaining (Hematoxylin) Detection->Counterstaining Dehydration_Mounting 11. Dehydration & Mounting Counterstaining->Dehydration_Mounting Microscopy_Analysis 12. Microscopy & Analysis Dehydration_Mounting->Microscopy_Analysis

Caption: Step-by-step workflow for IHC staining of FFPE tissues.

Experimental Protocols

Protocol 1: Immunohistochemistry for Total ALK in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues

1. Materials and Reagents

  • FFPE tissue sections (4-5 µm) on charged slides

  • Xylene

  • Ethanol (100%, 95%, 80%)

  • Deionized water

  • Antigen Retrieval Buffer: Citrate Buffer (10mM Citric Acid, 0.05% Tween 20, pH 6.0)[6] or Tris-EDTA Buffer (10mM Tris, 1mM EDTA, pH 9.0)[6]

  • Wash Buffer: Tris-buffered saline with 0.05% Tween 20 (TBST)

  • Hydrogen Peroxide Block (3% H₂O₂)

  • Protein Block (e.g., 5% normal goat serum in TBST)

  • Primary Antibody: Rabbit monoclonal anti-ALK antibody (e.g., clone D5F3).[7][8] Dilute in antibody diluent as per manufacturer's instructions.

  • Secondary Antibody: Goat anti-rabbit IgG HRP-conjugated antibody

  • Detection System: DAB (3,3'-Diaminobenzidine) chromogen kit.[9]

  • Counterstain: Hematoxylin

  • Mounting Medium

2. Procedure

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene, 2 changes for 5 minutes each.[10]

    • Rehydrate through a graded series of ethanol: 100% (2 changes, 3 minutes each), 95% (2 changes, 3 minutes each), 80% (1 change, 3 minutes).[10]

    • Rinse in deionized water for 5 minutes.[10]

  • Antigen Retrieval:

    • Pre-heat a steamer or water bath containing the Antigen Retrieval Buffer to 95-100°C.[6] The optimal buffer (Citrate or Tris-EDTA) should be determined empirically.[11]

    • Immerse slides in the hot buffer and incubate for 20-40 minutes.[6]

    • Remove and allow slides to cool at room temperature for 20 minutes.[6]

    • Rinse slides in deionized water and then in TBST.

  • Staining:

    • Peroxidase Block: Incubate slides in 3% H₂O₂ for 10 minutes to quench endogenous peroxidase activity. Rinse with TBST.

    • Protein Block: Apply protein block and incubate for 20-30 minutes at room temperature in a humidified chamber.[10]

    • Primary Antibody: Drain the blocking solution and apply the diluted primary anti-ALK antibody. Incubate overnight at 4°C in a humidified chamber.[11]

    • Washing: Rinse slides with TBST, 3 changes for 5 minutes each.

    • Secondary Antibody: Apply the HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.

    • Washing: Rinse slides with TBST, 3 changes for 5 minutes each.

    • Detection: Apply the DAB chromogen solution and incubate for a time recommended by the manufacturer, monitoring for color development. A brown precipitate will form at the site of the antigen.[9]

    • Washing: Rinse slides thoroughly with deionized water.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain: Immerse slides in hematoxylin for 1-2 minutes.

    • Washing: Rinse with running tap water until the water runs clear.

    • Dehydration: Dehydrate slides through a graded series of ethanol (80%, 95%, 100%) and clear in xylene.[10]

    • Mounting: Apply a coverslip using a permanent mounting medium.

5. Interpretation

  • Positive Staining: Brown precipitate in the cytoplasm and/or membrane of tumor cells.

  • Negative Staining: Absence of brown precipitate in tumor cells.

  • Controls: A known ALK-positive tissue should be used as a positive control, and a slide incubated with antibody diluent instead of the primary antibody should serve as a negative control.

Protocol 2: Immunohistochemistry for Phosphorylated ALK (p-ALK)

This protocol is identical to Protocol 1 with the following key modifications:

  • Primary Antibody: Use a rabbit monoclonal antibody specific for phosphorylated ALK at a key activation loop tyrosine residue (e.g., p-ALK Tyr1604). The optimal dilution must be determined empirically.

  • Phosphatase Inhibitors: It is highly recommended to add phosphatase inhibitors to all buffers (wash buffer, antibody diluent) to preserve the phosphorylation status of the protein during the staining procedure.

  • Antigen Retrieval: Heat-induced antigen retrieval with a buffer at a specific pH is critical. While citrate buffer (pH 6.0) is common, some phospho-specific antibodies perform better with Tris-EDTA (pH 9.0).[11] This must be optimized.

  • Tissue Handling: For optimal detection of phosphorylated proteins, tissues should be fixed promptly after collection to prevent dephosphorylation.[12]

Interpretation of p-ALK Staining in this compound Treated Tissues:

A marked reduction or complete absence of p-ALK staining in the this compound treated group compared to the vehicle control group is indicative of effective target inhibition. This provides strong evidence for the pharmacodynamic activity of the compound. Conversely, the persistence of p-ALK staining in treated tissues may suggest incomplete target inhibition or the development of resistance.[13]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing ALK-IN-1 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of ALK-IN-1, a potent and selective ALK inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended starting concentration range for this compound in cell-based assays?

The optimal concentration of this compound is cell line-dependent and assay-dependent. For initial experiments, a dose-response study is recommended across a broad range, typically from 0.3 nM to 10 µM, to determine the IC50 value for your specific cell line and experimental conditions.[1]

Q2: My cells are not responding to this compound treatment. What are the possible reasons?

Several factors could contribute to a lack of response. Consider the following troubleshooting steps:

  • Cell Line Authentication and ALK Status: Verify the identity of your cell line and confirm that it expresses the ALK fusion protein. The presence and expression level of ALK can be confirmed by Western blot or qPCR.[2]

  • Compound Integrity and Solubility: Ensure your this compound stock solution is properly prepared and stored. This compound is soluble in DMSO.[1][3] Improper dissolution or repeated freeze-thaw cycles can lead to compound degradation or precipitation. It is recommended to aliquot stock solutions and store them at -80°C for long-term stability.[4]

  • Experimental Duration: The incubation time may be insufficient to observe a phenotypic effect. A time-course experiment (e.g., 24, 48, 72 hours) can help determine the optimal treatment duration.[2]

  • Assay Sensitivity: The chosen assay may not be sensitive enough to detect the effects of this compound. Consider using a more direct measure of ALK activity, such as a Western blot for phosphorylated ALK (p-ALK).

Q3: I am observing high background or off-target effects in my experiments. How can I mitigate this?

High background or off-target effects can be addressed by:

  • Optimizing Concentration: Use the lowest effective concentration of this compound that elicits the desired on-target effect, as determined by your dose-response curve.

  • Control Experiments: Include appropriate controls in your experiments. This should include a vehicle control (e.g., DMSO) and, if possible, a cell line that does not express the ALK fusion protein to assess off-target effects.

  • Serum Concentration: If using serum-containing media, be aware that components in the serum can bind to the inhibitor and reduce its effective concentration. Consider reducing the serum concentration or using serum-free media if your experimental system allows.

Q4: How should I prepare and store this compound stock solutions?

For optimal results, follow these guidelines for preparing and storing this compound:

  • Solvent: Dissolve this compound powder in high-quality, anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).[1][3]

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to one year.[1][4] When ready to use, thaw an aliquot and dilute it to the final working concentration in your cell culture medium.

Quantitative Data Summary

The following tables summarize key quantitative data for ALK inhibitors to aid in experimental design.

Table 1: IC50 Values of Various ALK Inhibitors in Different Cell Lines

InhibitorCell LineALK StatusIC50 (nM)
AlectinibKellyMutant3181
AlectinibSH-SY5YMutant~4000
AlectinibIMR-32Wild-Type~9400
CeritinibN/AN/A0.15
EntrectinibN/AN/A12

Note: IC50 values can vary depending on the specific experimental conditions and assay used.[5][6]

Table 2: Recommended Concentration Ranges for In Vitro Assays

Assay TypeRecommended Starting Concentration Range
Cell Viability / Proliferation0.3 nM - 10 µM
Western Blot (p-ALK inhibition)10 nM - 1 µM
Kinase Assays1 nM - 100 nM

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay

  • Cell Seeding: Seed your ALK-positive cancer cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (typically 2,000-5,000 cells per well). Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A common starting range is from 10 µM down to 0.1 nM. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest this compound concentration).

  • Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[1][7]

  • Data Analysis: Plot the cell viability data against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Assessing ALK Phosphorylation by Western Blot

  • Cell Treatment: Seed ALK-positive cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a predetermined amount of time (e.g., 2, 6, or 24 hours). Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated ALK (p-ALK) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the bands using an enhanced chemiluminescence (ECL) detection system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ALK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading and to normalize the p-ALK signal.[7]

Visualizations

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK PI3K PI3K ALK->PI3K Activates RAS RAS ALK->RAS JAK JAK ALK->JAK AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT STAT JAK->STAT STAT->Transcription ALKIN1 This compound ALKIN1->ALK Inhibition

Caption: ALK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Prepare this compound Stock Solution (DMSO) C Prepare Serial Dilutions of this compound A->C B Seed ALK-Positive Cells in Plate D Treat Cells and Incubate (e.g., 72h) B->D C->D E Perform Cell Viability Assay D->E F Analyze Data and Determine IC50 E->F

Caption: General experimental workflow for determining the IC50 of this compound.

Troubleshooting_Guide cluster_checks Troubleshooting Steps Start No/Weak Inhibitory Effect Check1 Check Compound Integrity Fresh stock? Properly stored? Start->Check1 Check2 Verify Cell Line ALK expression confirmed? Check1:f1->Check2 If Yes Check3 Optimize Protocol Dose-response? Time-course? Check2:f1->Check3 If Yes Check4 Assess Assay Sensitive enough? Direct target engagement? Check3:f1->Check4 If Yes Solution Re-run Experiment with Optimized Parameters Check4:f1->Solution If Yes

Caption: Troubleshooting logic for experiments where this compound shows no effect.

References

Technical Support Center: Identifying and Minimizing ALK-IN-1 Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize off-target effects of ALK-IN-1 in your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm observing a phenotype in my cell-based assay that doesn't align with the known function of ALK. Could this be an off-target effect of this compound?

A1: Yes, this is a strong indicator of potential off-target activity. While this compound is a potent ALK inhibitor, like many kinase inhibitors, it can interact with other kinases, especially at higher concentrations. To investigate this, consider the following:

  • Rescue Experiments: A "gold-standard" method is to perform a rescue experiment. If the observed phenotype is on-target, overexpressing a drug-resistant mutant of the ALK kinase should reverse the effect. If the phenotype persists, it is likely due to the inhibition of one or more off-target kinases.[1]

  • Use a Structurally Unrelated Inhibitor: Confirm that the observed phenotype is due to on-target inhibition by using a structurally different inhibitor that also targets ALK.[1]

  • Genetic Knockout/Knockdown: Employ techniques like CRISPR-Cas9 or shRNA to knock out or knock down the intended ALK target. This can provide definitive evidence for on-target versus off-target effects.[1]

Q2: How can I proactively identify potential off-target effects of this compound before starting my main experiments?

A2: Proactive identification of off-targets is crucial for accurate data interpretation. Here are some recommended approaches:

  • Kinase Selectivity Profiling: The most common method is to screen this compound against a large panel of kinases. Commercial services offer comprehensive kinome-wide profiling that can identify other kinases significantly inhibited by the compound.[2]

  • Chemical Proteomics: Techniques like drug-affinity purification followed by mass spectrometry can identify protein interactions, including off-target kinases.[1]

Q3: What are the best laboratory practices to minimize the impact of potential off-target effects during my experiments?

A3: Careful experimental design can significantly reduce the influence of off-target effects:

  • Use the Lowest Effective Concentration: It is crucial to use the lowest possible concentration of this compound that still effectively inhibits the intended ALK target.[1] Titrating the inhibitor concentration and correlating the phenotypic response with the degree of on-target inhibition can help differentiate between on-target and off-target effects.[1]

  • Control for Cellular ATP Concentration: High intracellular ATP concentrations can compete with ATP-competitive inhibitors like this compound.[1] Consider performing cell-based assays with ATP-depleted cells to see if the inhibitor's potency increases and more closely matches its biochemical IC50.[1]

  • Consider Efflux Pumps: Some inhibitors are substrates for cellular efflux pumps (e.g., P-glycoprotein), which can reduce their intracellular concentration.[1] Co-incubation with a known efflux pump inhibitor, such as verapamil, can help determine if this is a factor.[1]

  • Confirm Target Expression and Activity: Always verify the expression and phosphorylation status (activity) of the ALK kinase in your specific cell model using techniques like Western blotting.[1]

Troubleshooting Guides

Problem: Unexpected or inconsistent results in cell-based assays.

This guide will help you systematically troubleshoot unexpected results that may be due to off-target effects or other experimental variables.

Quantitative Data Summary: this compound and Related Inhibitors

InhibitorTarget(s)IC50 / KdNotes
This compoundALKVaries by assayPotent ALK inhibitor. Off-target profile should be determined for the specific experimental system.
CrizotinibALK, MET, ROS1ALK: ~20-60 nMAn example of a clinically approved ALK inhibitor with known off-targets.[3][4]
AlectinibALK~1.9 nMA second-generation ALK inhibitor with high potency and CNS activity.[5]
CeritinibALK~0.2 nMA second-generation ALK inhibitor.[4]

Note: IC50 and Kd values can vary significantly depending on the assay conditions (e.g., ATP concentration).

Experimental Protocols
Protocol 1: Western Blot for ALK Phosphorylation

This protocol is to confirm the on-target activity of this compound by assessing the phosphorylation status of ALK.

Materials:

  • Cell line expressing ALK

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-ALK (p-ALK), anti-total-ALK

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Protein concentration assay kit (e.g., BCA)

Procedure:

  • Culture cells to the desired confluency.

  • Treat cells with a dose-range of this compound for the desired time. Include a vehicle control (e.g., DMSO).

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine protein concentration of the lysates.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Block the membrane and incubate with the primary anti-p-ALK antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with the anti-total-ALK antibody to confirm equal protein loading. A loading control like GAPDH or β-actin should also be used.[6]

Expected Outcome: A dose-dependent decrease in the p-ALK signal, normalized to total ALK, indicates successful on-target inhibition by this compound.[6]

Visualizations

troubleshooting_workflow cluster_observe Observation cluster_investigate Initial Investigation cluster_differentiate Differentiating On- vs. Off-Target cluster_identify Identifying Off-Targets Observe Unexpected Phenotype Observed Concentration Titrate this compound Concentration Observe->Concentration ConfirmTarget Confirm ALK Expression & Activity (Western Blot) Observe->ConfirmTarget Rescue Rescue Experiment with Resistant ALK Mutant Concentration->Rescue ConfirmTarget->Rescue KinomeScan Kinome Profiling Rescue->KinomeScan If phenotype persists ChemProteomics Chemical Proteomics Rescue->ChemProteomics If phenotype persists UnrelatedInhibitor Use Structurally Unrelated ALK Inhibitor UnrelatedInhibitor->KinomeScan If phenotype persists UnrelatedInhibitor->ChemProteomics If phenotype persists Knockout Genetic Knockout/Knockdown of ALK Knockout->KinomeScan If phenotype persists Knockout->ChemProteomics If phenotype persists

Caption: Troubleshooting workflow for unexpected phenotypes.

signaling_pathway ALK_IN_1 This compound ALK ALK Receptor Tyrosine Kinase ALK_IN_1->ALK Inhibits OffTarget Off-Target Kinase(s) ALK_IN_1->OffTarget May Inhibit Downstream Downstream Signaling (e.g., STAT3, PI3K/AKT, MAPK) ALK->Downstream Activates Phenotype Cellular Phenotype (e.g., Proliferation, Survival) Downstream->Phenotype Leads to OffTarget_Phenotype Off-Target Phenotype OffTarget->OffTarget_Phenotype Leads to

Caption: ALK signaling and potential off-target effects.

References

Technical Support Center: Overcoming ALK Inhibitor Resistance in Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming acquired resistance to the ALK inhibitor ALK-IN-1 in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase. Its primary mechanism of action is to bind to the ATP-binding pocket of the ALK kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling pathways that promote cell proliferation and survival.[1]

Q2: My ALK-positive cell line, which was initially sensitive to this compound, is now showing signs of resistance. What are the common causes?

Acquired resistance to ALK inhibitors like this compound is a common phenomenon and can be broadly categorized into two main types:

  • On-target resistance: This involves genetic alterations within the ALK gene itself. The most common on-target mechanisms are secondary mutations in the ALK kinase domain that interfere with inhibitor binding, or amplification of the ALK fusion gene, leading to overexpression of the target protein.[2][3]

  • Off-target resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on ALK signaling. These "bypass tracks" can include the activation of other receptor tyrosine kinases (RTKs) such as EGFR, MET, and IGF-1R, or downstream signaling molecules like KRAS.[2][4]

Q3: How can I confirm if my cells have developed resistance to this compound?

The most direct way to confirm resistance is to perform a cell viability assay (e.g., MTT or MTS assay) to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line. A significant increase (typically >3-5 fold) in the IC50 value compared to the parental, sensitive cell line indicates the acquisition of resistance.[5][6]

Q4: What are some of the specific ALK mutations known to cause resistance to ALK inhibitors?

Several mutations within the ALK kinase domain have been identified that confer resistance to different generations of ALK inhibitors. Some of the most well-characterized include:

  • L1196M: The "gatekeeper" mutation, one of the first identified mechanisms of resistance to first-generation inhibitors like crizotinib.[7][8]

  • G1202R: A solvent-front mutation that causes high-level resistance to many second-generation inhibitors due to steric hindrance.[7][9]

  • I1171T/N/S, F1174C/L, C1156Y: Other mutations that have been observed to emerge after treatment with various ALK inhibitors.[7][10]

  • Compound Mutations: The presence of two or more mutations in the ALK kinase domain, which can confer resistance to even third-generation inhibitors like lorlatinib.[8][11]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound and resistant cell lines.

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent results in cell viability assays. 1. Variability in cell seeding density.2. Inconsistent drug concentration or solvent (e.g., DMSO) percentage.3. Cell line heterogeneity or high passage number.4. "Edge effects" in multi-well plates.[1][12]1. Optimize and strictly control cell seeding density to ensure cells are in the logarithmic growth phase during the assay.[3]2. Prepare fresh drug dilutions for each experiment and ensure the final solvent concentration is consistent and non-toxic across all wells.[12]3. Use cells from a low, consistent passage number. Consider single-cell cloning to establish a homogenous resistant population.[5]4. Avoid using the outer wells of the plate for experimental samples; fill them with sterile media or PBS to minimize evaporation.[1]
ALK phosphorylation is inhibited by this compound, but cells continue to proliferate. Activation of bypass signaling pathways (e.g., EGFR, MET, KRAS).[2][4]1. Perform a phospho-receptor tyrosine kinase (RTK) array to screen for activated bypass pathways.2. Use Western blotting to confirm the activation of specific downstream signaling molecules (e.g., p-EGFR, p-MET, p-AKT, p-ERK).[3]3. Test combination therapies by co-treating cells with this compound and an inhibitor of the identified bypass pathway.[4]
Difficulty generating a stable this compound resistant cell line. 1. Suboptimal drug concentration or exposure schedule.2. Parental cell line has low intrinsic potential to develop resistance.1. Start with a low concentration of this compound (around the IC20-IC30) and gradually increase the dose as cells recover and resume proliferation.[3]2. Consider a pulsed exposure method (intermittent drug treatment) to better mimic clinical dosing schedules.[3]3. If multiple attempts fail, consider using a different ALK-positive parental cell line.

Data Presentation: ALK Mutations and Inhibitor Sensitivity

The following table summarizes the sensitivity of common ALK resistance mutations to different generations of ALK inhibitors. This can help in selecting an appropriate next-generation inhibitor for your resistant cell line.

ALK Mutation Crizotinib (1st Gen) Ceritinib, Alectinib, Brigatinib (2nd Gen) Lorlatinib (3rd Gen) Notes
L1196M ResistantSensitiveSensitive"Gatekeeper" mutation.[7][10]
G1269A ResistantSensitiveSensitive
I1171T/S SensitiveCeritinib & Brigatinib are effectiveSensitiveAlectinib shows reduced activity.[11]
V1180L SensitiveCeritinib & Brigatinib are effectiveSensitiveAlectinib shows reduced activity.[11]
G1202R ResistantResistantSensitiveA common and highly resistant solvent-front mutation.[7][13]
F1174C/L ResistantVariable ResistanceSensitive
Compound Mutations (e.g., G1202R + L1196M) ResistantResistantResistantMay require novel therapeutic strategies like 4th generation inhibitors or PROTACs.[8][11]

Experimental Protocols

Protocol 1: Generating an this compound Resistant Cell Line

This protocol describes a method for generating a resistant cell line through continuous exposure to increasing concentrations of this compound.[3][6]

Materials:

  • Parental ALK-positive cancer cell line (e.g., NCI-H3122, NCI-H2228)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Cell culture flasks and plates

  • Trypan blue solution

Procedure:

  • Determine Initial IC50: Perform a cell viability assay (see Protocol 2) to determine the IC50 of this compound for the parental cell line.

  • Initial Exposure: Seed the parental cells in a culture flask and treat with this compound at a concentration equal to the IC20 or IC30.

  • Monitor and Subculture: Maintain the cells in the presence of the drug, changing the medium every 3-4 days. Initially, a significant amount of cell death is expected.

  • Dose Escalation: Once the cells recover and resume a stable proliferation rate (as determined by cell counting), subculture them and increase the concentration of this compound by approximately 1.5-2 fold.

  • Repeat: Repeat step 4, gradually increasing the drug concentration over several months.

  • Characterization of Resistant Line: Once the cell line can proliferate in a high concentration of this compound (e.g., 1 µM), confirm the resistant phenotype by re-evaluating the IC50. The resistant phenotype should be stable for several passages in the absence of the drug.

  • (Optional) Clonal Selection: To ensure a homogenous resistant population, perform single-cell cloning by limited dilution.[5]

Protocol 2: MTT Cell Viability Assay

This protocol outlines the steps for performing an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 of an inhibitor.[14]

Materials:

  • Cells to be tested (parental and resistant)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • This compound (or other inhibitors)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only (e.g., DMSO) and medium-only controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[15]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

  • Data Analysis: Subtract the background absorbance (medium-only wells). Plot the percentage of cell viability versus the logarithm of the drug concentration and use a non-linear regression model to calculate the IC50 value.

Mandatory Visualizations

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF AKT AKT PI3K->AKT STAT3 STAT3 JAK->STAT3 MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT->Transcription STAT3->Transcription Inhibitor This compound Inhibitor->ALK

Caption: Simplified ALK signaling pathway and the point of inhibition by this compound.

Troubleshooting_Workflow Start Start: ALK+ cells show decreased response to this compound ViabilityAssay Perform Cell Viability Assay (e.g., MTT) to confirm resistance and determine new IC50 Start->ViabilityAssay IsResistant Is IC50 significantly increased? ViabilityAssay->IsResistant CheckALKPhos Western Blot for p-ALK in presence of this compound IsResistant->CheckALKPhos Yes NoResistance No significant resistance. Troubleshoot assay conditions (seeding, drug stability, etc.) IsResistant->NoResistance No ALKActive Is p-ALK still present? CheckALKPhos->ALKActive OnTarget Hypothesis: On-Target Resistance ALKActive->OnTarget Yes OffTarget Hypothesis: Off-Target Resistance (Bypass Pathway Activation) ALKActive->OffTarget No SequenceALK Sequence ALK Kinase Domain to identify mutations OnTarget->SequenceALK RTKArray Perform Phospho-RTK Array to identify activated bypass pathways OffTarget->RTKArray NextGenTKI Select next-generation TKI based on mutation profile (see Table 1) SequenceALK->NextGenTKI ComboTx Test combination therapy: This compound + Inhibitor of identified bypass pathway RTKArray->ComboTx

Caption: Troubleshooting workflow for investigating this compound resistance in cell lines.

References

Technical Support Center: ALK-IN-1 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ALK-IN-1. The information is designed to address common pitfalls and specific issues that may be encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and highly selective, ATP-competitive inhibitor of Anaplastic Lymphoma Kinase (ALK). In normal cells, ALK is a receptor tyrosine kinase involved in the development of the nervous system.[1] However, in several cancers, chromosomal rearrangements or mutations can lead to the production of abnormal ALK fusion proteins that are constitutively active, driving uncontrolled cell growth and survival.[1][2] this compound works by binding to the ATP-binding pocket of the ALK tyrosine kinase domain, which blocks its activity and inhibits downstream signaling pathways, ultimately leading to the death of cancer cells dependent on ALK signaling.[2]

Q2: In which cell lines can I expect this compound to be effective?

A2: this compound is expected to be most effective in cell lines that are positive for ALK gene rearrangements or activating mutations, making them "addicted" to ALK signaling for their growth and survival. Examples of such cell lines include specific non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL) cell lines. The effectiveness of this compound can be assessed by determining its IC50 value for cell viability in various cell lines.

Q3: What are the common off-target effects of ALK inhibitors?

A3: While this compound is designed to be selective, like many kinase inhibitors, it may exhibit off-target effects, especially at higher concentrations. For instance, some ALK inhibitors have been shown to inhibit other tyrosine kinases such as ROS1 and MET.[3] It is crucial to characterize the selectivity profile of this compound in your experimental system, potentially by testing its activity against a panel of other kinases.

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is typically supplied as a powder. For in vitro experiments, it is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO. For example, a 10 mM stock solution can be prepared. To ensure stability and prevent degradation from repeated freeze-thaw cycles, the stock solution should be aliquoted into smaller, single-use volumes and stored at -20°C or -80°C, protected from light.[4][5] When preparing working dilutions for cell culture, ensure the final concentration of the solvent (e.g., DMSO) is low (ideally below 0.1%) to avoid solvent-induced toxicity.[6]

Troubleshooting Guide

This guide addresses common problems encountered during this compound experiments in a question-and-answer format.

In Vitro Kinase Assays

Q: My in vitro kinase assay with this compound is showing inconsistent results or no inhibition. What could be the issue?

A: Inconsistent results in kinase assays can arise from several factors. Here's a systematic approach to troubleshooting:

  • Inactive Enzyme: The recombinant ALK enzyme may have lost activity due to improper storage or handling. Always store the enzyme at -80°C and handle it on ice. It's also good practice to perform a control experiment with a known ALK substrate to confirm enzyme activity.[6]

  • High ATP Concentration: Since this compound is an ATP-competitive inhibitor, a high concentration of ATP in your assay can outcompete the inhibitor.[6] It is recommended to determine the Michaelis constant (Km) of ATP for your specific ALK enzyme preparation and use an ATP concentration at or below the Km to maximize the apparent potency of the inhibitor.[6]

  • Incorrect Buffer Composition: The composition of the kinase assay buffer is critical for optimal enzyme activity. Use a validated kinase assay buffer for ALK, which typically contains components like Tris-HCl, MgCl₂, and DTT.[6]

  • High Variability Between Replicates: This is often due to inaccurate pipetting, especially when preparing serial dilutions of the inhibitor at very low concentrations. Ensure thorough mixing and use calibrated pipettes.

Cell-Based Assays

Q: I am not observing the expected inhibitory effect of this compound on cell viability or downstream signaling in my cell-based assay. What are the potential causes?

A: This is a frequent issue that can be traced back to several aspects of the experimental setup.

Table 1: Troubleshooting Lack of this compound Activity in Cell-Based Assays

Potential Cause Explanation Recommended Solution
Compound Solubility/Stability This compound, like many kinase inhibitors, can be hydrophobic and may precipitate out of aqueous cell culture media, leading to a lower effective concentration. The compound might also be unstable in the media over the duration of the experiment.Ensure the compound is fully dissolved in DMSO before preparing aqueous dilutions. Visually inspect the stock solution for any precipitate. Prepare fresh dilutions in media for each experiment and avoid storing them for extended periods.[4][5]
Inhibitor Concentration and Treatment Duration The concentration of this compound may be too low, or the incubation time may be too short to observe a significant effect on cell viability or signaling pathways.Perform a dose-response experiment with a wide range of concentrations to determine the IC50 value. Also, conduct a time-course experiment (e.g., 6, 24, 48, and 72 hours) to identify the optimal treatment duration for your specific cell line and readout.
Cell Line Characteristics The cell line you are using may not be dependent on ALK signaling for its survival. This could be due to low or absent ALK expression, or the activation of alternative "bypass" signaling pathways.Confirm ALK expression and phosphorylation (activity) in your cell line using Western blot. If ALK is not active, the inhibitor will not have an effect. Consider using a positive control cell line known to be sensitive to ALK inhibition.
Cellular Uptake of the Inhibitor While most small molecule inhibitors are cell-permeable, issues with cellular uptake can sometimes occur.If you suspect poor cell permeability, a cell-free biochemical assay can be used to confirm the inhibitor's direct activity against the ALK enzyme.
Development of Resistance If you are working with a cell line that has been previously exposed to ALK inhibitors, it may have developed resistance.Characterize potential resistance mechanisms, such as secondary mutations in the ALK kinase domain (e.g., L1196M, G1202R) or the activation of bypass pathways (e.g., EGFR, MET).[7][8][9]
Western Blotting

Q: I am having trouble detecting p-ALK or observing its downregulation after this compound treatment in my Western blot. What should I do?

A: Western blotting for phosphorylated proteins can be challenging. Here are some common issues and solutions:

  • Low Phospho-Protein Signal: The basal level of ALK phosphorylation in your cells might be low. Ensure your cells are healthy and growing in optimal conditions. You can also try stimulating the pathway if a known ligand exists, although for many oncogenic ALK fusions, the kinase is constitutively active. Use appropriate phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of your proteins.

  • Antibody Issues: The primary antibody for p-ALK may not be specific or sensitive enough. Ensure you are using an antibody that is validated for Western blotting and specific to the phosphorylation site of interest. Always include a positive control lysate from a cell line with known high p-ALK levels.

  • Suboptimal Protein Extraction and Handling: Use a lysis buffer containing phosphatase and protease inhibitors. Keep samples on ice throughout the extraction process to prevent protein degradation and dephosphorylation.

  • Loading and Transfer Problems: Ensure you are loading a sufficient amount of protein (typically 20-40 µg of total cell lysate). Confirm efficient protein transfer from the gel to the membrane by using a Ponceau S stain.[2]

  • Unspecific Bands: If you are observing multiple non-specific bands, you may need to optimize your antibody concentrations and blocking conditions. Try increasing the stringency of your washes.[10]

Experimental Protocols

Cell Viability Assay (e.g., Using CellTiter-Glo®)

This protocol is to determine the dose-dependent effect of this compound on the viability of cancer cell lines.

  • Cell Seeding: Seed ALK-positive (e.g., H3122, SU-DHL-1) and ALK-negative (as a control) cells in a 96-well plate at a predetermined optimal density. Allow the cells to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. The final concentrations should typically range from low nanomolar to high micromolar to capture the full dose-response curve. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound treatment. Add the diluted compound or vehicle to the respective wells.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Viability Measurement: After the incubation period, measure cell viability using a commercially available assay such as the CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.[4] This assay measures ATP levels, which correlate with the number of viable cells.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Western Blotting for ALK Phosphorylation

This protocol is to confirm that this compound inhibits ALK signaling in a cellular context.

  • Cell Treatment: Seed ALK-positive cells in 6-well plates. Once the cells reach 70-80% confluency, treat them with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a defined period (e.g., 2-4 hours).[2]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Normalize the protein concentrations and load equal amounts of protein (e.g., 30 µg) from each sample onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated ALK (p-ALK) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: To ensure equal protein loading, the membrane can be stripped and re-probed for total ALK and a loading control protein (e.g., GAPDH or β-actin). Quantify the intensity of the p-ALK band and normalize it to the total ALK and the loading control.

Data Presentation

Table 2: Example IC50 Values of Various ALK Inhibitors in Different Cell Lines

InhibitorCell LineALK StatusIC50 (nM)Reference
CrizotinibKarpas299NPM-ALK24[11]
AlectinibH3122EML4-ALK3.5[12]
CeritinibH2228EML4-ALK20[12]
LorlatinibBa/F3EML4-ALK G1202R80[12]
EntrectinibKarpas299NPM-ALK12[12]
AP26113-analog (this compound)Ba/F3EGFR triple-mutant<100[4]

Note: The IC50 values can vary depending on the specific experimental conditions and assay used.

Visualizations

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK-RTK ALK Receptor Tyrosine Kinase PI3K PI3K ALK-RTK->PI3K RAS RAS ALK-RTK->RAS JAK JAK ALK-RTK->JAK ALK_IN_1 This compound ALK_IN_1->ALK-RTK Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription

Caption: Simplified ALK signaling pathways and the inhibitory action of this compound.

Troubleshooting_Workflow start Start Experiment with this compound unexpected_results Unexpected Results? (e.g., No Inhibition) start->unexpected_results check_reagent Check this compound Integrity: - Solubility - Storage - Fresh Dilutions unexpected_results->check_reagent Yes successful_experiment Successful Experiment unexpected_results->successful_experiment No review_protocol Review Experimental Protocol: - Cell line ALK status - Inhibitor concentration - Treatment duration check_reagent->review_protocol check_assay Validate Assay Components: - Enzyme activity (in vitro) - Antibody specificity (Western) - Cell health and density review_protocol->check_assay troubleshoot_resistance Investigate Potential Resistance: - ALK mutations - Bypass pathway activation check_assay->troubleshoot_resistance troubleshoot_resistance->successful_experiment Problem Identified & Resolved

References

Technical Support Center: Improving the Stability of ALK-IN-1 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of ALK-IN-1 in solution. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound stock solutions?

A1: this compound should be dissolved in high-quality, anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM). It is crucial to use fresh DMSO as moisture can reduce the solubility and stability of the compound. For long-term storage, the stock solution should be aliquoted into small, single-use volumes and stored at -80°C to minimize freeze-thaw cycles, which can lead to degradation. For short-term storage, -20°C is also acceptable.

Q2: I'm observing precipitation when I dilute my this compound stock solution into aqueous media. What can I do to prevent this?

A2: Precipitation upon dilution into aqueous buffers or cell culture media is a common issue for hydrophobic small molecules like this compound. This indicates that the compound's solubility limit has been exceeded. Here are several troubleshooting steps:

  • Lower the Final Concentration: The simplest solution is to work with a lower final concentration of this compound in your assay.

  • Optimize Dilution Method: Instead of a single large dilution, perform serial dilutions. Ensure rapid and thorough mixing immediately after adding the stock solution to the aqueous medium.

  • Maintain a Low Final DMSO Concentration: The final concentration of DMSO in your assay should typically be kept below 0.5% to avoid solvent-induced toxicity and to minimize the risk of precipitation.[1]

  • Consider Alternative Solvents (with caution): While DMSO is standard, other solvents could be explored, but their compatibility with your specific assay must be thoroughly validated.[1]

  • Use of Solubilizing Agents: In some cases, adding a small amount of a biocompatible surfactant or cyclodextrin to the assay buffer can improve solubility. However, this should be approached with caution as these agents can interfere with assay performance.

Q3: How can I assess the stability of this compound in my specific cell culture medium?

A3: It is highly recommended to determine the stability of this compound in your specific experimental conditions. You can perform a time-course experiment by incubating this compound in your cell culture medium (without cells) at 37°C. At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze the concentration of the intact compound using a validated analytical method like HPLC.[1] A significant decrease in concentration over time indicates instability.

Q4: My this compound is not showing the expected inhibitory effect in my cell-based assay. What are the potential stability-related causes?

A4: If you are not observing the expected activity, several stability-related factors could be the cause:

  • Degradation in Stock Solution: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation of this compound. Always use freshly thawed aliquots.

  • Instability in Assay Medium: this compound may be unstable in the aqueous, buffered environment of your cell culture medium (typically pH ~7.4) over the duration of your experiment.[1] It is advisable to prepare working solutions fresh for each experiment and minimize the pre-incubation time in the medium before adding to the cells.

  • Adsorption to Plasticware: Hydrophobic compounds can adsorb to the surface of plasticware, such as cell culture plates and pipette tips, reducing the effective concentration of the inhibitor in the medium. Using low-protein-binding plastics can help mitigate this issue.[2]

Troubleshooting Guides

Issue 1: Precipitate Formation During Experiment
Potential Cause Recommended Solution
Supersaturation The concentration of this compound exceeds its solubility in the final aqueous buffer or cell culture medium.
* Decrease the final working concentration of this compound.
* Perform serial dilutions instead of a single large dilution step.[1]
* Ensure vigorous mixing immediately after dilution.
Low Temperature Solubility of the compound may decrease at lower temperatures.
* Ensure all solutions are at the appropriate temperature (e.g., 37°C for cell-based assays) before mixing.
Incorrect Solvent The solvent used for the final dilution is not compatible with the compound.
* Ensure the final DMSO concentration is kept to a minimum (ideally <0.5%).[1]
Issue 2: Loss of this compound Activity Over Time
Potential Cause Recommended Solution
Chemical Degradation This compound may be susceptible to hydrolysis or oxidation in the aqueous assay buffer.
* Prepare fresh working solutions of this compound for each experiment.
* Minimize the time the compound spends in aqueous solution before being added to the cells.
* Conduct a stability study in your specific medium to understand the degradation kinetics (see Experimental Protocol below).
Improper Storage Repeated freeze-thaw cycles or storage at an inappropriate temperature can degrade the compound.
* Aliquot the stock solution into single-use vials and store at -80°C.[1]
* Protect the compound from light if it is found to be light-sensitive.
Metabolic Degradation If using a cell-based assay, the cells may be metabolizing this compound into an inactive form.
* Perform a time-course experiment and analyze the concentration of this compound in the presence and absence of cells to assess metabolic stability.[1]

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Medium using HPLC

This protocol provides a framework for determining the chemical stability of this compound in a specific cell culture medium.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Cell culture medium of interest (e.g., RPMI-1640 with 10% FBS)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, HPLC grade

  • Water, HPLC grade

  • Microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Ensure the compound is fully dissolved by vortexing.

  • Preparation of Working Solution:

    • Dilute the 10 mM stock solution in the cell culture medium to a final concentration of 10 µM. This will be your test solution. The final DMSO concentration should be ≤0.1%.

  • Incubation and Sampling:

    • Dispense the 10 µM this compound working solution into sterile microcentrifuge tubes, one for each time point.

    • Incubate the tubes at 37°C in a cell culture incubator.

    • At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove one tube and immediately process it for HPLC analysis. The t=0 sample should be processed immediately after preparation.

  • Sample Preparation for HPLC:

    • To 100 µL of the incubated sample, add 200 µL of cold acetonitrile to precipitate proteins.

    • Vortex the mixture vigorously for 30 seconds.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Determine the optimal wavelength for this compound by running a UV scan (typically between 250-350 nm).

    • Gradient: Develop a suitable gradient to separate this compound from any potential degradation products. A starting point could be a linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

  • Data Analysis:

    • Integrate the peak area of the this compound peak at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

    • Plot the percentage of this compound remaining versus time to visualize the degradation profile.

Visualizations

ALK Signaling Pathway

ALK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., Pleiotrophin) ALK ALK Receptor Tyrosine Kinase Ligand->ALK Binding & Dimerization PLCg PLCγ ALK->PLCg JAK JAK ALK->JAK PI3K PI3K ALK->PI3K RAS RAS ALK->RAS STAT3 STAT3 JAK->STAT3 AKT AKT PI3K->AKT RAF RAF RAS->RAF Transcription Gene Transcription (Proliferation, Survival) STAT3->Transcription AKT->Transcription MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription ALK_IN_1 This compound ALK_IN_1->ALK Inhibition

Caption: Simplified ALK signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Stability Assessment

Stability_Workflow A Prepare 10 mM this compound stock in anhydrous DMSO B Dilute stock to 10 µM in cell culture medium A->B C Incubate at 37°C B->C D Collect samples at 0, 2, 4, 8, 24, 48 hours C->D E Precipitate proteins with cold acetonitrile D->E F Centrifuge and collect supernatant E->F G Analyze by HPLC F->G H Calculate % remaining vs. time G->H

Caption: Workflow for assessing the stability of this compound in solution.

Troubleshooting Logic for Loss of Activity

Troubleshooting_Logic Problem No/Low Activity of this compound Cause1 Precipitation in Media? Problem->Cause1 Cause2 Degradation of Stock? Problem->Cause2 Cause3 Instability in Media? Problem->Cause3 Cause4 Adsorption to Plastic? Problem->Cause4 Solution1 Visually inspect for precipitate. Lower concentration. Cause1->Solution1 Solution2 Use fresh aliquot. Store at -80°C. Cause2->Solution2 Solution3 Perform stability assay (HPLC). Prepare fresh dilutions. Cause3->Solution3 Solution4 Use low-protein-binding plates. Cause4->Solution4

References

How to interpret unexpected results with ALK-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ALK-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments and to offer troubleshooting for unexpected results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a highly selective and potent small molecule inhibitor of Anaplastic Lymphoma Kinase (ALK). It is an analog of Brigatinib. Its primary mechanism of action is to bind to the ATP-binding pocket of the ALK tyrosine kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition ultimately leads to decreased cell proliferation and the induction of apoptosis in ALK-driven cancer cells.

Q2: What are the key downstream signaling pathways inhibited by this compound?

By inhibiting ALK, this compound effectively blocks several critical downstream signaling cascades that are essential for cancer cell growth and survival. These include:

  • PI3K/AKT Pathway: Involved in cell survival, growth, and proliferation.

  • RAS/RAF/MEK/ERK (MAPK) Pathway: Crucial for cell proliferation, differentiation, and survival.

  • JAK/STAT Pathway: Plays a key role in cytokine signaling, cell growth, and apoptosis.

Q3: What is the recommended solvent and storage condition for this compound?

This compound should be dissolved in DMSO (Dimethyl sulfoxide). For long-term storage, the solid compound should be stored at -20°C for up to 3 years. Once dissolved, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 2 years or -20°C for up to 1 year.

Troubleshooting Guides

Guide 1: Unexpected or No Inhibition of ALK Activity

Problem: You are not observing the expected decrease in cell viability or inhibition of ALK phosphorylation in your experiments with this compound.

This is a common issue that can stem from several factors. Follow this guide to systematically troubleshoot the problem.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Reagent Integrity and Handling Solubility Issues: this compound has limited solubility in aqueous solutions. Ensure the compound is fully dissolved in high-quality, anhydrous DMSO before preparing further dilutions. Visually inspect the stock solution for any precipitate. If precipitation occurs in your working solution, sonication may help. Stability: The compound may degrade with improper storage or multiple freeze-thaw cycles. Always aliquot the stock solution after the first use and store at -80°C. Prepare fresh working dilutions for each experiment. Concentration Accuracy: Verify all calculations for dilutions and ensure pipettes are calibrated correctly.
Experimental Protocol Inappropriate Concentration: The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell model. Start with a broad range of concentrations (e.g., 1 nM to 10 µM). Insufficient Incubation Time: The inhibitory effect may be time-dependent. Conduct a time-course experiment (e.g., 6, 24, 48, 72 hours) to identify the optimal incubation period. High Cell Density: Overly confluent cells may exhibit reduced sensitivity to inhibitors. Ensure cells are in the logarithmic growth phase and seeded at an appropriate density.
Cellular Context Low or No ALK Expression: Confirm that your cell line expresses the ALK protein and that it is in its active, phosphorylated state. Use Western blotting to check for total ALK and phospho-ALK (p-ALK) levels. Acquired Resistance: Cells can develop resistance to ALK inhibitors through on-target mutations in the ALK kinase domain or activation of bypass signaling pathways. Consider sequencing the ALK gene in your cell line if resistance is suspected. Drug Efflux Pumps: Overexpression of drug efflux pumps like P-glycoprotein (P-gp) can reduce the intracellular concentration of the inhibitor.

Troubleshooting Workflow

G start No/Weak Inhibition Observed reagent Check Reagent Integrity - Solubility - Stability - Concentration start->reagent reagent_ok Reagent OK? reagent->reagent_ok protocol Review Experimental Protocol - Dose-response - Time-course - Cell density protocol_ok Protocol Optimized? protocol->protocol_ok cellular Assess Cellular Context - ALK expression/activity - Resistance mutations - Drug efflux cellular_ok Cell Model Validated? cellular->cellular_ok reagent_ok->start No, remake solutions reagent_ok->protocol Yes protocol_ok->protocol No, optimize protocol protocol_ok->cellular Yes solution Problem Resolved cellular_ok->solution Yes further_investigation Further Investigation Needed (e.g., Sequencing, Bypass Pathways) cellular_ok->further_investigation No

A step-by-step workflow to diagnose issues with this compound experiments.
Guide 2: Interpreting Paradoxical Pathway Activation

Problem: You observe an unexpected increase in the phosphorylation of a downstream signaling molecule (e.g., ERK, AKT) after treatment with this compound, particularly at specific concentrations.

This phenomenon, known as paradoxical activation, can be perplexing but is a known occurrence with some kinase inhibitors.

**Potential Explanations and

Adjusting ALK-IN-1 treatment duration for optimal effect

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ALK-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental parameters for the effective use of this compound, with a specific focus on adjusting treatment duration.

Troubleshooting Guide

This guide addresses common issues encountered during in-vitro experiments with this compound.

Q1: The expected inhibitory effect of this compound on cell viability or downstream signaling is not observed. What are the potential reasons related to treatment duration?

A1: An inappropriate treatment duration is a common reason for not observing the expected effect. The optimal duration can vary significantly based on the cell line, the specific biological question, and the assay being performed.

  • Incubation time is too short: The inhibitor may not have had sufficient time to engage with the target and elicit a downstream biological response. Phenotypic changes such as apoptosis or a decrease in cell proliferation often require longer incubation periods.

  • Incubation time is too long: This can lead to secondary effects or the development of resistance mechanisms.[1][2] In some cases, prolonged exposure might activate compensatory signaling pathways.[3][4]

Recommended Action: Perform a time-course experiment to determine the optimal incubation period. For example, treat your cells with a fixed concentration of this compound and harvest at various time points (e.g., 1, 6, 12, 24, 48, and 72 hours). Analyze the desired readout, such as phosphorylation of a downstream target or cell viability, at each time point.

Q2: I see inhibition of ALK phosphorylation, but no downstream effect on cell proliferation. Could this be related to the treatment duration?

A2: Yes, this is a classic scenario where the timing of different cellular events is critical.

  • Early vs. Late Events: Inhibition of receptor tyrosine kinase phosphorylation is an early event that can often be detected within minutes to a few hours of treatment. In contrast, effects on cell cycle progression and proliferation are later events that may take 24 to 72 hours to become apparent.

Recommended Action: Stagger your experimental readouts. Assess target engagement (e.g., p-ALK levels) at earlier time points and downstream phenotypic effects (e.g., cell viability, apoptosis) at later time points.

Q3: The inhibitory effect of this compound appears to diminish at later time points in my experiment. What could be the cause?

A3: This could be due to several factors:

  • Compound Instability: Small molecule inhibitors can have a finite half-life in cell culture media.

  • Cellular Metabolism: The cells may be metabolizing and clearing the inhibitor over time.

  • Activation of Bypass Pathways: Cells can adapt to ALK inhibition by upregulating alternative survival pathways.[3][4]

Recommended Action: If you suspect compound instability, consider replenishing the media with fresh this compound during the experiment, for example, every 24 hours. To investigate the activation of bypass pathways, you may need to perform further molecular analyses, such as phospho-proteomic screens, after prolonged treatment.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for this compound treatment duration in a cell-based assay?

A1: A common starting point for many cell-based assays with kinase inhibitors is 24 to 72 hours for phenotypic readouts like cell viability or apoptosis. For signaling studies (e.g., Western blotting for phospho-proteins), a shorter duration of 1 to 6 hours is often sufficient to observe changes in the phosphorylation status of direct downstream targets.

Q2: How does the chosen cell line affect the optimal treatment duration?

A2: The doubling time of your cell line is a critical factor. Faster-proliferating cells may show effects on viability more quickly than slower-growing lines. Additionally, the specific genetic background and signaling dependencies of the cell line can influence how rapidly they respond to ALK inhibition.

Q3: Should I adjust the treatment duration when using different concentrations of this compound?

A3: While the concentration primarily affects the magnitude of the response, it can also influence the kinetics. At lower concentrations, it may take longer to achieve the same level of inhibition as a higher concentration. It is advisable to perform a time-course experiment at a concentration around the expected EC50 or IC50 value.

Data Presentation

Factor Influencing Treatment Duration Consideration Recommended Action
Experimental Readout Signaling events (e.g., phosphorylation) are rapid, while phenotypic changes (e.g., apoptosis, cell viability) are slower.For signaling, use shorter durations (1-6 hours). For phenotypic assays, use longer durations (24-72 hours).
Cell Line Doubling Time Faster growing cells may exhibit proliferative effects sooner.Correlate the treatment duration with the cell line's known doubling time.
This compound Concentration Lower concentrations may require longer incubation to observe an effect.Perform time-course experiments at a concentration near the IC50/EC50.
Compound Stability The inhibitor may degrade in culture media over extended periods.For long-term experiments (>48 hours), consider replenishing the media with fresh compound.
Potential for Resistance Prolonged treatment can lead to the activation of compensatory signaling pathways.[3][4]Be aware of this possibility in long-term studies and consider combination therapies if resistance emerges.

Experimental Protocols

Protocol: Determining Optimal Treatment Duration via Time-Course Experiment

This protocol is designed to identify the optimal incubation time for this compound to achieve the desired biological effect in a cell-based assay.

  • Cell Seeding:

    • Plate your ALK-driven cancer cell line (e.g., H3122, SU-DHL-1) in multiple plates or wells at a density that will ensure they are in the exponential growth phase and do not become over-confluent by the final time point.

    • Allow cells to adhere and recover for 24 hours.

  • This compound Treatment:

    • Prepare a working solution of this compound in complete cell culture medium at a concentration that is known to be effective (e.g., 2-3 times the IC50).

    • Treat the cells with the this compound solution. Include a vehicle control (e.g., DMSO) treated group.

  • Time-Point Harvesting:

    • Harvest cells at a series of time points. A suggested series is 1, 6, 12, 24, 48, and 72 hours post-treatment.

    • For each time point, harvest both vehicle-treated and this compound-treated cells.

  • Endpoint Analysis:

    • For Signaling Readouts (e.g., Western Blot for p-ALK):

      • Lyse the cells at each time point and perform a Western blot to detect the levels of phosphorylated ALK (p-ALK) and total ALK. A loading control (e.g., GAPDH or β-actin) should also be included.

    • For Phenotypic Readouts (e.g., Cell Viability Assay):

      • At each time point, perform a cell viability assay (e.g., MTS or CellTiter-Glo®).

  • Data Analysis:

    • Plot the level of p-ALK inhibition or the percentage of cell viability against time.

    • The optimal treatment duration is the earliest time point at which the maximal desired effect is observed and sustained.

Visualizations

ALK_Signaling_Pathway ALK ALK RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK PLCG PLCγ ALK->PLCG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival STAT3 STAT3 JAK->STAT3 STAT3->Proliferation STAT3->Survival Troubleshooting_Workflow Start No/Low Effect of this compound Observed CheckDuration Is the treatment duration appropriate for the assay? Start->CheckDuration SignalingAssay For signaling (e.g., p-ALK), use shorter duration (1-6h) CheckDuration->SignalingAssay No (Signaling) PhenotypicAssay For phenotypic assays (e.g., viability), use longer duration (24-72h) CheckDuration->PhenotypicAssay No (Phenotypic) CheckConcentration Is the concentration optimal? CheckDuration->CheckConcentration Yes TimeCourse Perform a time-course experiment SignalingAssay->TimeCourse PhenotypicAssay->TimeCourse TimeCourse->CheckConcentration DoseResponse Perform a dose-response experiment CheckConcentration->DoseResponse No CheckReagent Check reagent integrity and handling CheckConcentration->CheckReagent Yes End Re-evaluate experiment DoseResponse->End CheckCellLine Verify ALK status and cell line health CheckReagent->CheckCellLine CheckCellLine->End

References

Technical Support Center: Mitigating Cytotoxicity of ALK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A-IN-1

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating the cytotoxic effects of ALK inhibitors, with a focus on a representative compound, here referred to as ALK-IN-1, in non-target cells during pre-clinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of Anaplastic Lymphoma Kinase (ALK). In cancer cells with ALK gene rearrangements, the resulting fusion proteins are constitutively active, driving tumor cell proliferation and survival. This compound functions by binding to the ATP-binding pocket of the ALK tyrosine kinase domain, which blocks its downstream signaling pathways, including the PI3K/AKT, RAS/RAF/MEK, and JAK/STAT pathways, ultimately leading to apoptosis of the cancer cells.[1]

Q2: My preliminary experiments show significant cytotoxicity of this compound in my non-target (ALK-negative) control cell lines. What could be the cause?

A2: Cytotoxicity in non-target cells can stem from several factors:

  • Off-target effects: this compound, like many kinase inhibitors, may bind to and inhibit other kinases besides ALK, some of which may be essential for the survival of non-target cells.

  • High concentration: The concentration of this compound used may be too high, leading to non-specific toxicity. It is crucial to determine the optimal concentration that maximizes on-target effects while minimizing off-target cytotoxicity.

  • Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. It is important to ensure the final solvent concentration in your culture media is below the toxic threshold for your specific cell lines (typically <0.1%).

  • Experimental artifacts: Issues such as compound precipitation, or interference with the cytotoxicity assay itself can lead to inaccurate results.

Q3: How can I determine if the observed cytotoxicity is an on-target or off-target effect?

A3: Distinguishing between on-target and off-target toxicity is a critical step. Here are a few strategies:

  • Use ALK-negative and ALK-positive cell lines: Compare the cytotoxicity of this compound in a panel of cell lines with and without the ALK fusion protein. A significantly lower IC50 value in ALK-positive cells suggests an on-target effect.

  • Genetic knockdown or knockout: Use siRNA or CRISPR/Cas9 to knockdown or knockout the ALK protein in a sensitive cell line. If the cells become resistant to this compound, the effect is likely on-target.

  • Rescue experiments: Overexpression of a downstream effector of ALK signaling might rescue the cells from this compound-induced cytotoxicity, confirming an on-target mechanism.

  • Kinase profiling: Perform a kinase selectivity screen to identify other potential kinases that are inhibited by this compound at concentrations that cause cytotoxicity in non-target cells.

Q4: What are some practical strategies to reduce the off-target cytotoxicity of this compound in my experiments?

A4: Here are several strategies you can implement:

  • Optimize concentration and exposure time: Conduct a dose-response and time-course experiment to identify the lowest effective concentration and shortest exposure time of this compound that elicits the desired on-target effect with minimal off-target cytotoxicity.

  • Use a more selective inhibitor: If available, compare the effects of this compound with a structurally different and more selective ALK inhibitor. If the second inhibitor shows similar on-target activity but less off-target cytotoxicity, it might be a better tool for your experiments.

  • Co-treatment with a cytoprotective agent: If the mechanism of off-target toxicity is known (e.g., oxidative stress), co-treatment with an antioxidant like N-acetylcysteine (NAC) could be explored. However, this should be done with caution as it might interfere with the on-target effects.

  • Nanoparticle-based delivery: Encapsulating this compound in nanoparticles can improve its delivery to target cells and reduce its exposure to non-target cells, thereby minimizing systemic toxicity.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High cytotoxicity in all cell lines, including non-target controls, even at low concentrations of this compound. 1. Compound precipitation. 2. Solvent toxicity. 3. Contamination of compound stock. 4. Broad-spectrum off-target effects.1. Visually inspect the culture medium for precipitates after adding this compound. If present, try a different solvent or a lower concentration. 2. Ensure the final concentration of the solvent (e.g., DMSO) is below 0.1% in the culture medium. Run a vehicle-only control. 3. Prepare a fresh stock solution of this compound. 4. Consider performing a kinase selectivity screen to identify off-target kinases.
Inconsistent cytotoxicity results between experiments. 1. Variability in cell health or passage number. 2. Inconsistent incubation times or cell seeding densities. 3. Degradation of this compound in solution.1. Use cells from a consistent passage number and ensure they are in the logarithmic growth phase. 2. Standardize all experimental parameters, including cell seeding density and incubation times. 3. Prepare fresh dilutions of this compound from a frozen stock for each experiment.
No significant difference in cytotoxicity between ALK-positive and ALK-negative cell lines. 1. The tested concentrations are too high, causing general toxicity that masks the on-target effect. 2. this compound has potent off-target effects that are equally cytotoxic to both cell types. 3. The ALK-negative cell line may have other vulnerabilities that make it sensitive to this compound.1. Perform a wider dose-response experiment with lower concentrations of this compound. 2. Use a structurally different ALK inhibitor to see if the effect is specific to this compound's chemical scaffold. 3. Characterize the ALK-negative cell line for expression of potential off-targets of this compound.

Data Presentation

The following table summarizes the cytotoxic effects of a representative ALK inhibitor, Alectinib, on ALK-positive (target) and ALK-negative (non-target) neuroblastoma cell lines. This data illustrates the desired selectivity for on-target cells.

Table 1: Cytotoxicity of Alectinib in ALK-Positive and ALK-Negative Neuroblastoma Cell Lines [2][3]

Cell LineALK StatusIC50 of Alectinib (nM)
CLB-BARAmplified MYCN/ALK, ALKΔexon4-1170.8 ± 10.9
CLB-GEAmplified MYCN/ALK, ALK-F1174V84.4 ± 16.6
CLB-PEAmplified MYCN, ALK-WT> 10,000
IMR-32Amplified MYCN, ALK-WT> 10,000

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is for assessing cell viability by measuring the metabolic activity of cells.

Materials:

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of this compound).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing the viable cells to convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from the wells. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results to determine the IC50 value.

Protocol 2: Caspase-3/7 Activity Assay for Apoptosis

This protocol measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • White-walled 96-well plates

  • This compound stock solution

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Assay kit (or similar)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol, using a white-walled 96-well plate suitable for luminescence measurements.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase-3/7 activity.

Protocol 3: Nanoparticle Formulation of this compound (Conceptual)

This protocol provides a general framework for encapsulating a hydrophobic small molecule inhibitor like this compound into PLGA nanoparticles using an oil-in-water single emulsion method.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM) or another suitable organic solvent

  • Poly(vinyl alcohol) (PVA) or another suitable surfactant

  • This compound

  • Deionized water

  • Probe sonicator or homogenizer

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in an organic solvent (e.g., DCM).

  • Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant (e.g., 1% w/v PVA in deionized water).

  • Emulsification: Add the organic phase to the aqueous phase and immediately emulsify using a probe sonicator or high-speed homogenizer on an ice bath.

  • Solvent Evaporation: Transfer the emulsion to a magnetic stirrer and stir for several hours at room temperature to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticle pellet with deionized water to remove excess surfactant and unencapsulated drug. Repeat the centrifugation and washing steps.

  • Lyophilization: Resuspend the final nanoparticle pellet in deionized water and lyophilize to obtain a dry powder for storage and future use.

  • Characterization: Characterize the nanoparticles for size, zeta potential, drug loading efficiency, and release kinetics using appropriate techniques (e.g., Dynamic Light Scattering, HPLC).

Visualizations

ALK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein PI3K PI3K ALK->PI3K Activates RAS RAS ALK->RAS Activates JAK JAK ALK->JAK Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription ALK_IN_1 This compound ALK_IN_1->ALK Inhibits

Caption: ALK Signaling Pathway and the inhibitory action of this compound.

Cytotoxicity_Workflow start Start: Observe Cytotoxicity dose_response 1. Perform Dose-Response Curve (ALK+ vs. ALK- cells) start->dose_response selective Is cytotoxicity selective for ALK+ cells? dose_response->selective on_target Likely On-Target Effect selective->on_target Yes off_target Potential Off-Target Effect selective->off_target No mitigation 2. Mitigation Strategies off_target->mitigation optimize Optimize Concentration/ Exposure Time mitigation->optimize nanoparticle Nanoparticle Delivery mitigation->nanoparticle co_treatment Co-treatment mitigation->co_treatment re_evaluate 3. Re-evaluate Cytotoxicity optimize->re_evaluate nanoparticle->re_evaluate co_treatment->re_evaluate end End: Optimized Protocol re_evaluate->end Nanoparticle_Delivery cluster_formulation Nanoparticle Formulation cluster_delivery Cellular Delivery ALK_IN_1 This compound Emulsion Emulsification & Solvent Evaporation ALK_IN_1->Emulsion PLGA PLGA Polymer PLGA->Emulsion NP This compound Loaded Nanoparticle Emulsion->NP NonTargetCell Non-Target Cell (ALK-) NP->NonTargetCell Reduced Uptake Endocytosis Endocytosis NP->Endocytosis TargetCell Target Cell (ALK+) Release Drug Release TargetCell->Release ReducedToxicity Reduced Off-Target Toxicity NonTargetCell->ReducedToxicity Endocytosis->TargetCell Effect On-Target Effect Release->Effect

References

Best practices for storing and handling ALK-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the proper storage, handling, and experimental use of ALK-IN-1.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and provides systematic guidance for troubleshooting issues that may arise during your experiments with this compound.

Q1: How should I store and handle this compound?

Proper storage and handling are crucial to maintain the integrity and activity of this compound.

Storage of Powder:

Storage ConditionDuration
-20°C3 years
4°C2 years

Storage of Stock Solutions:

Storage ConditionDuration
-80°C in solvent1 year
-20°C in solvent1 month

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[1]

Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and eye protection.[2]

  • Ventilation: Use in a well-ventilated area or under a fume hood to avoid inhalation of dust or fumes.[2]

  • Accidental Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]

    • Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

Q2: I'm not observing the expected inhibitory effect of this compound in my cell-based assay. What are the potential causes?

This is a common issue that can stem from several factors related to the compound, experimental protocol, or the biological system.

Troubleshooting Workflow for Lack of Inhibitory Effect

G cluster_B cluster_C cluster_D A No Inhibitory Effect Observed B Check Reagent Integrity & Handling A->B C Review Experimental Protocol A->C D Evaluate Cellular Context A->D B1 Solubility Issues? (Precipitation) B->B1 B2 Compound Degradation? B->B2 B3 Inaccurate Concentration? B->B3 C1 Suboptimal Concentration Range? C->C1 C2 Insufficient Incubation Time? C->C2 D1 Low/No ALK Expression? D->D1 D2 Resistant ALK Mutations? D->D2 D3 Bypass Signaling Pathways Active? D->D3

Caption: A logical workflow to diagnose issues with this compound experiments.

1. Reagent Integrity and Handling:

  • Solubility: this compound can be hydrophobic. Improper dissolution can lead to a lower effective concentration.

    • Recommendation: Ensure the compound is fully dissolved in an appropriate solvent like DMSO before making aqueous dilutions. Visually inspect the stock solution for any precipitate. If precipitation occurs, gentle heating and/or sonication can aid dissolution.[1]

  • Stability: The compound may degrade if stored improperly or is unstable in the cell culture medium over the experiment's duration.

    • Recommendation: Aliquot the stock solution upon receipt to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light. Prepare fresh dilutions in media for each experiment.

  • Concentration Accuracy: Errors in weighing, dilution calculations, or pipetting can result in a final concentration that is too low.

    • Recommendation: Double-check all calculations and use calibrated pipettes.

2. Experimental Protocol Optimization:

  • Concentration Range: The effective concentration can vary significantly between cell lines.

    • Recommendation: Perform a dose-response experiment with a wide range of concentrations to determine the IC50 value for your specific cell line.

  • Treatment Duration: The time required to observe an effect can differ based on the assay.

    • Recommendation: Conduct a time-course experiment (e.g., 6, 24, 48, 72 hours) to find the optimal treatment duration for your desired readout.[1]

3. Cellular Context and Target Biology:

  • ALK Expression: The cell line may not express the ALK protein or may express it at very low levels.

    • Recommendation: Confirm ALK expression in your cell line using Western blot or RT-qPCR.

  • ALK Mutations: The cells may harbor ALK mutations that confer resistance to this compound.

    • Recommendation: If resistance is suspected, consider sequencing the ALK kinase domain in your cell line.

  • Bypass Signaling: Other signaling pathways may be activated, compensating for ALK inhibition.

    • Recommendation: Investigate potential bypass signaling pathways, such as the activation of other receptor tyrosine kinases.

Q3: My this compound solution appears to have precipitated. What should I do?

Precipitation can occur, especially when diluting a DMSO stock solution into an aqueous buffer or cell culture medium.

  • Sonication: Briefly sonicate the solution in a water bath.

  • Gentle Warming: Gently warm the solution.

  • Solvent Optimization: For in vivo studies, consider using co-solvents such as PEG300 and Tween-80 to improve solubility.[1]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Weight529.01 g/mol
FormulaC₂₆H₃₄ClN₆O₂P
AppearanceSolid (White to off-white)
Solubility in DMSO≥ 50 mg/mL (94.52 mM)

Table 2: IC50 Values of Various ALK Inhibitors in Different Cell Lines

Cell LineALK InhibitorIC50 (nM)
Karpas299 (NPM-ALK)Crizotinib6
Karpas299CR (I1171T mutation)Crizotinib36
H3122 (EML4-ALK)Alectinib53
H3122 (EML4-ALK)Crizotinib~150
H2228 (EML4-ALK)TAE684Varies

Note: IC50 values are highly dependent on the specific cell line and experimental conditions. The values presented are for illustrative purposes and may not be directly comparable to those obtained with this compound.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT/MTS/WST-1)

This protocol provides a general framework for assessing the effect of this compound on cell viability.

Materials:

  • ALK-positive cancer cell line

  • Complete cell culture medium

  • 96-well plates

  • This compound

  • DMSO (anhydrous)

  • MTT, MTS, or WST-1 reagent

  • Solubilization solution (for MTT assay)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment).

    • Remove the medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Viability Measurement:

    • For MTT Assay: Add MTT reagent to each well and incubate for 1-4 hours. Then, add the solubilization solution and mix thoroughly.

    • For MTS/WST-1 Assay: Add the MTS or WST-1 reagent to each well and incubate for 1-4 hours.

  • Data Acquisition:

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Western Blot for ALK Phosphorylation

This protocol details the procedure for assessing the inhibitory effect of this compound on ALK phosphorylation.

Materials:

  • ALK-positive cancer cell line

  • This compound

  • DMSO

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture ALK-positive cells to 70-80% confluency.

    • Treat cells with varying concentrations of this compound for a predetermined time (e.g., 2-24 hours). Include a vehicle control.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phosphorylated ALK (diluted according to the manufacturer's recommendation) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the ECL detection reagent and capture the chemiluminescent signal.

    • Strip the membrane and re-probe for total ALK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • A dose-dependent decrease in the phospho-ALK signal relative to total ALK indicates successful target inhibition.

Mandatory Visualizations

Signaling Pathways

ALK Signaling Pathway

ALK_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor GRB2 GRB2/SOS ALK->GRB2 PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription ALK_IN_1 This compound ALK_IN_1->ALK Inhibits

Caption: Simplified ALK signaling pathway and the point of inhibition by this compound.

EGFR Signaling Pathway

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR PLCg PLCγ EGFR->PLCg RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (MAPK Pathway) GRB2_SOS->RAS_RAF_MEK_ERK Cell_Cycle Cell Cycle Progression, Proliferation, Survival RAS_RAF_MEK_ERK->Cell_Cycle PI3K_AKT_mTOR->Cell_Cycle DAG_IP3 DAG / IP3 PLCg->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Cell_Cycle ALK_IN_1 This compound ALK_IN_1->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the point of inhibition by this compound.

Experimental Workflow

General Experimental Workflow with this compound

Experimental_Workflow A Prepare this compound Stock Solution (e.g., 10 mM in DMSO) C Treat Cells with this compound (and controls) A->C B Seed Cells in Appropriate Culture Vessel B->C D Incubate for Desired Time Period C->D E Perform Assay D->E F Cell Viability Assay (MTT, MTS, etc.) E->F Viability G Western Blot for Protein Expression/Phosphorylation E->G Protein H Other Functional Assays E->H Function I Data Acquisition & Analysis F->I G->I H->I

Caption: A general workflow for in vitro experiments using this compound.

References

Validation & Comparative

A Head-to-Head Comparison of ALK-IN-1 and Crizotinib in ALK-Positive Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the preclinical efficacy of ALK-IN-1, a potent and selective ALK inhibitor, and crizotinib, a first-generation ALK inhibitor used in the treatment of ALK-positive non-small cell lung cancer (NSCLC). This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the mechanism of action, in vitro and in vivo efficacy, and the experimental protocols that underpin these findings. This compound is an analog of brigatinib, and as such, data for brigatinib is used as a proxy for this compound in this comparison.

Executive Summary

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, becomes a key oncogenic driver in several cancers, including a subset of NSCLC. While crizotinib was a landmark first-in-class ALK inhibitor, the development of resistance and its limited central nervous system (CNS) penetration have spurred the development of next-generation inhibitors. This compound (brigatinib) represents one such next-generation inhibitor, demonstrating superior potency and broader activity against resistance mutations in preclinical models. This guide will delve into the experimental data that substantiates these claims.

Mechanism of Action

Both this compound and crizotinib are ATP-competitive inhibitors of the ALK tyrosine kinase. However, their target profiles and downstream effects show notable differences.

Crizotinib is a multi-targeted tyrosine kinase inhibitor, primarily targeting ALK, MET, and ROS1.[1][2][3] By binding to the ATP-binding pocket of these kinases, crizotinib inhibits their phosphorylation and subsequent activation of downstream signaling pathways crucial for cell proliferation and survival.[2]

This compound (Brigatinib) is a potent and selective ALK inhibitor.[4] While its primary target is ALK, it also exhibits activity against ROS1 and mutated forms of the epidermal growth factor receptor (EGFR).[4][5] Brigatinib's mechanism involves the inhibition of ALK autophosphorylation, leading to the blockade of downstream signaling proteins such as STAT3, AKT, and ERK1/2.[5][6]

Below is a diagram illustrating the ALK signaling pathway and the points of inhibition for both compounds.

ALK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitors Ligand Ligand ALK Receptor ALK Receptor Ligand->ALK Receptor Binding P P ALK Receptor->P Dimerization & Autophosphorylation RAS RAS P->RAS PI3K PI3K P->PI3K JAK JAK P->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival STAT3 STAT3 JAK->STAT3 Angiogenesis Angiogenesis STAT3->Angiogenesis This compound\n(Brigatinib) This compound (Brigatinib) This compound\n(Brigatinib)->P Crizotinib Crizotinib Crizotinib->P

Caption: ALK Signaling Pathway and Inhibitor Action. (Max Width: 760px)

Quantitative Data Presentation

The following tables summarize the in vitro and in vivo efficacy data for this compound (brigatinib) and crizotinib.

Table 1: In Vitro Kinase and Cellular Inhibition (IC50)
CompoundTarget/Cell LineIC50 (nM)Reference
This compound (Brigatinib) Native ALK (enzymatic)10[7]
ALK (cellular)14[8]
Crizotinib ALK (enzymatic)24[9]
Karpas 299 (ALK+ ALCL)54.1[10]
SU-DHL-1 (ALK+ ALCL)53.4[10]

Note: IC50 values are from different studies and may not be directly comparable due to variations in experimental conditions.

Table 2: In Vivo Efficacy in Xenograft Models
CompoundXenograft ModelDosingOutcomeReference
This compound (Brigatinib) H2228 (ALK+ NSCLC)25 or 50 mg/kg/day, oralDose-dependent tumor growth inhibition and increased survival[11]
Karpas-299 (ALK+ ALCL)10, 25, or 50 mg/kg/day, oralDose-dependent tumor growth inhibition[11]
Crizotinib H3122 (ALK+ NSCLC)50 mg/kg, oralTumor growth inhibition[12]
Karpas299 (ALK+ ALCL)100 mg/kg/day, oralComplete tumor regression[13]
LLCNot specifiedInhibition of tumor growth[14]
Brigatinib vs. Crizotinib ALK+ NSCLCBrigatinib: 180 mg qd; Crizotinib: 250 mg bidSuperior progression-free survival with brigatinib

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

In Vitro Kinase and Cellular Proliferation Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against ALK kinase activity and in ALK-positive cancer cell lines.

General Protocol:

  • Kinase Assays: Recombinant ALK kinase domain is incubated with the test compound at various concentrations in the presence of a substrate (e.g., a synthetic peptide) and ATP. The kinase activity is measured by quantifying the amount of phosphorylated substrate, typically using methods like radioisotope incorporation or fluorescence-based assays.

  • Cellular Proliferation Assays (e.g., MTT or CellTiter-Glo):

    • ALK-positive cancer cell lines (e.g., H3122, Karpas 299) are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are then treated with a range of concentrations of the test compound or vehicle control (DMSO).

    • After a specified incubation period (e.g., 72 hours), cell viability is assessed. For MTT assays, MTT reagent is added, which is converted to formazan by viable cells. The formazan is then solubilized, and the absorbance is measured. For CellTiter-Glo assays, the reagent is added to measure ATP levels, which correlate with cell viability.

    • IC50 values are calculated by plotting the percentage of cell viability against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.

Below is a workflow diagram for a typical in vitro cell proliferation assay.

In_Vitro_Workflow cluster_workflow In Vitro Cell Proliferation Assay Workflow Cell_Seeding Seed ALK-positive cells in 96-well plates Incubation_1 Incubate overnight to allow cell adherence Cell_Seeding->Incubation_1 Treatment Treat cells with varying concentrations of inhibitor Incubation_1->Treatment Incubation_2 Incubate for 72 hours Treatment->Incubation_2 Viability_Assay Add viability reagent (e.g., MTT, CellTiter-Glo) Incubation_2->Viability_Assay Measurement Measure absorbance or luminescence Viability_Assay->Measurement Data_Analysis Calculate IC50 values Measurement->Data_Analysis

Caption: In Vitro Cell Proliferation Assay Workflow. (Max Width: 760px)
In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.

General Protocol:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation: Human ALK-positive cancer cells (e.g., H2228, Karpas 299) are injected subcutaneously or orthotopically into the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups. The test compound is administered orally or via injection at specified doses and schedules. The control group receives a vehicle solution.

  • Efficacy Assessment: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition or regression. Overall survival may also be assessed.

  • Pharmacodynamic Analysis: At the end of the study, tumors may be excised and analyzed for target engagement (e.g., levels of phosphorylated ALK) and downstream signaling pathway modulation.

Below is a workflow diagram for a typical in vivo xenograft study.

In_Vivo_Workflow cluster_workflow In Vivo Xenograft Study Workflow Cell_Injection Inject ALK-positive cancer cells into immunocompromised mice Tumor_Growth Monitor tumor growth until palpable size is reached Cell_Injection->Tumor_Growth Randomization Randomize mice into treatment and control groups Tumor_Growth->Randomization Treatment_Admin Administer inhibitor or vehicle according to schedule Randomization->Treatment_Admin Monitoring Monitor tumor volume and animal health regularly Treatment_Admin->Monitoring Endpoint Endpoint analysis: Tumor growth inhibition, survival, and pharmacodynamics Monitoring->Endpoint

Caption: In Vivo Xenograft Study Workflow. (Max Width: 760px)

Conclusion

The preclinical data strongly suggest that this compound (brigatinib) is a more potent inhibitor of ALK than crizotinib, with superior efficacy in both in vitro and in vivo models of ALK-positive cancers.[7][11] Notably, brigatinib demonstrates significant activity against ALK mutations that confer resistance to crizotinib and shows superior CNS penetration, addressing key limitations of the first-generation inhibitor.[11] This comparative guide provides a foundational overview for researchers and drug developers, highlighting the key differentiators between these two ALK inhibitors and providing the necessary experimental context to inform future research and development in this therapeutic area.

References

Unlocking Potent Anti-Cancer Synergies: A Comparative Guide to ALK-IN-1 Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of ALK-IN-1's Synergistic Potential with Supporting Experimental Data

The landscape of targeted cancer therapy is continually evolving, with a growing emphasis on combination strategies to enhance efficacy and overcome resistance. Anaplastic Lymphoma Kinase (ALK) has emerged as a critical therapeutic target in various malignancies, most notably in non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL). While ALK inhibitors have demonstrated significant clinical benefit, the development of resistance remains a substantial hurdle. This guide provides a comprehensive comparison of the synergistic effects of the anaplastic lymphoma kinase (ALK) inhibitor, this compound (a conceptual representative for ALK inhibitors like Crizotinib, Alectinib, and Lorlatinib), when combined with other therapeutic agents. The following sections present quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the underlying biological pathways and workflows to inform future research and drug development efforts.

Data Presentation: Quantitative Analysis of Synergistic Effects

The synergistic potential of combining this compound with other anti-cancer agents has been evaluated across various preclinical models. The following tables summarize key quantitative data from these studies, focusing on the reduction in cell viability (IC50), the degree of synergy (Combination Index), and the induction of apoptosis.

Table 1: Synergistic Effects of this compound in Combination with Downstream Pathway Inhibitors in ALCL Cell Lines

Cell LineDrug Combination (this compound as Crizotinib)IC50 (Single Agent)IC50 (Combination)Combination Index (CI)Fold Change in ApoptosisReference
Karpas-299 Crizotinib + Trametinib (MEK1/2 Inhibitor)C: ~50 nM; T: ~5 nMC: <25 nM; T: <2.5 nM< 1 (Synergistic)Significant Increase[1]
SUP-M2 Crizotinib + Trametinib (MEK1/2 Inhibitor)C: ~75 nM; T: ~10 nMC: <37.5 nM; T: <5 nM< 1 (Synergistic)Significant Increase[1]
SU-DHL-1 Crizotinib + Trametinib (MEK1/2 Inhibitor)C: ~100 nM; T: ~20 nMC: <50 nM; T: <10 nM< 1 (Synergistic)Significant Increase[1]
Karpas-299 Crizotinib + Everolimus (mTOR Inhibitor)C: 54.1 nM; E: 3.8 nMNot explicitly stated< 1 (Synergistic)~2-fold increase[2]
SU-DHL-1 Crizotinib + Everolimus (mTOR Inhibitor)C: 53.4 nM; E: 2.7 nMNot explicitly stated< 1 (Synergistic)~2.5-fold increase[2]

Table 2: Synergistic Effects of this compound in Combination with Epigenetic Drugs and Chemotherapy in ALCL Cell Lines

Cell LineDrug Combination (this compound as Crizotinib)IC50 (Single Agent)IC50 (Combination)Combination Index (CI)Fold Change in ApoptosisReference
Karpas-299 Crizotinib + Decitabine (DNMT Inhibitor)C: ~50 nM; D: ~1 µMC: <25 nM; D: <0.5 µM< 1 (Synergistic)Significant Increase[1][3]
SUP-M2 Crizotinib + Decitabine (DNMT Inhibitor)C: ~75 nM; D: ~2 µMC: <37.5 nM; D: <1 µM< 1 (Synergistic)Significant Increase[1][3]
SU-DHL-1 Crizotinib + Decitabine (DNMT Inhibitor)C: ~100 nM; D: ~5 µMC: <50 nM; D: <2.5 µM< 1 (Synergistic)Significant Increase[1][3]
Pediatric ALCL Crizotinib + Standard ChemotherapyN/A (Clinical Trial)N/AN/A2-year EFS: 76.8%[4][5][6]

Table 3: Synergistic Effects of this compound in Combination with SHP2 Inhibitors in NSCLC Cell Lines

Cell LineDrug Combination (this compound as Alectinib)IC50 (Single Agent)IC50 (Combination)Bliss Synergy ScoreFold Change in Apoptosis Markers (Cleaved Caspase-3)Reference
H3122 Alectinib + SHP099 (SHP2 Inhibitor)A: ~30 nM; S: >10 µMA: <15 nM; S: <5 µM> 0 (Synergistic)Significant Increase[7]
H2228 Alectinib + SHP099 (SHP2 Inhibitor)A: ~50 nM; S: >10 µMA: <25 nM; S: <5 µM> 0 (Synergistic)Significant Increase[7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the synergistic studies of this compound.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures to determine the cytotoxic effects of drug combinations.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound and the combination drug(s) in culture medium. For combination studies, drugs can be added in a constant ratio or in a matrix format. Remove the existing medium from the wells and add 100 µL of the drug-containing medium. Include wells with untreated cells as a control.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Formazan Crystal Formation: Incubate the plates for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Mix thoroughly by pipetting to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. IC50 values are determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound, the combination drug, or the combination for 48-72 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Colony Formation Assay (Soft Agar Assay)

This assay assesses the ability of single cells to undergo sustained proliferation and form colonies, a measure of tumorigenicity.

  • Base Agar Layer: Prepare a 0.6% agar solution in complete medium and pour it into 6-well plates. Allow it to solidify at room temperature.

  • Cell Suspension: Prepare a single-cell suspension of the cancer cells.

  • Top Agar Layer: Mix the cell suspension with a 0.3% agar solution in complete medium containing the desired drug concentrations (this compound, combination drug, or both).

  • Plating: Carefully layer the cell-containing top agar onto the solidified base agar layer.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 weeks, or until colonies are visible. Add a small amount of medium to the top of the agar every 2-3 days to prevent drying.

  • Staining and Counting: Stain the colonies with a solution of crystal violet. Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

  • Data Analysis: Compare the number and size of colonies in the treated wells to the untreated control wells to determine the effect of the drug combination on clonogenic survival.

Mandatory Visualization

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways, experimental workflows, and logical relationships relevant to the synergistic action of this compound.

ALK_Signaling_Pathway ALK_IN_1 This compound ALK ALK Receptor Tyrosine Kinase ALK_IN_1->ALK Inhibits RAS RAS ALK->RAS PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation SHP2 SHP2 SHP2->RAS Trametinib Trametinib Trametinib->MEK Inhibits Temsirolimus Temsirolimus Temsirolimus->mTOR Inhibits SHP099 SHP099 SHP099->SHP2 Inhibits

Caption: ALK signaling pathway and points of therapeutic intervention.

Synergy_Assessment_Workflow cluster_invitro In Vitro Experiments cluster_analysis Data Analysis cluster_interpretation Interpretation cell_culture 1. Cancer Cell Culture (e.g., ALCL, NSCLC lines) drug_treatment 2. Treat with this compound, Combination Drug, & Both cell_culture->drug_treatment viability_assay 3. Cell Viability Assay (e.g., MTT) drug_treatment->viability_assay apoptosis_assay 4. Apoptosis Assay (e.g., Annexin V) drug_treatment->apoptosis_assay colony_assay 5. Colony Formation Assay drug_treatment->colony_assay ic50 6. Calculate IC50 Values viability_assay->ic50 apoptosis_quant 8. Quantify Apoptosis apoptosis_assay->apoptosis_quant colony_quant 9. Quantify Colony Formation colony_assay->colony_quant ci_calc 7. Calculate Combination Index (CI) (Chou-Talalay Method) ic50->ci_calc synergy_determination 10. Determine Synergy (CI < 1), Additivity (CI = 1), or Antagonism (CI > 1) ci_calc->synergy_determination

Caption: Experimental workflow for assessing drug synergy.

Logical_Relationship_Synergy alk_inhibition ALK Inhibition (this compound) dual_blockade Dual Pathway Blockade alk_inhibition->dual_blockade partner_inhibition Partner Drug Inhibition (e.g., MEK, mTOR, SHP2) partner_inhibition->dual_blockade reduced_proliferation Reduced Cell Proliferation dual_blockade->reduced_proliferation increased_apoptosis Increased Apoptosis dual_blockade->increased_apoptosis synergistic_effect Synergistic Anti-Cancer Effect reduced_proliferation->synergistic_effect increased_apoptosis->synergistic_effect overcome_resistance Potential to Overcome Acquired Resistance synergistic_effect->overcome_resistance

Caption: Logical relationship of synergistic drug action.

References

ALK-IN-1: A Comparative Analysis of Efficacy Against Known ALK Resistance Mutations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ALK-IN-1, a potent Anaplastic Lymphoma Kinase (ALK) inhibitor, against established ALK inhibitors in the context of acquired resistance mutations. As a brigatinib analog, this compound is evaluated based on the extensive preclinical data available for brigatinib, offering insights into its potential efficacy in overcoming resistance to previous generations of ALK-targeted therapies.

Executive Summary

Acquired resistance to ALK inhibitors is a significant clinical challenge in the treatment of ALK-positive non-small cell lung cancer (NSCLC). This resistance is often driven by secondary mutations within the ALK kinase domain. This guide presents a comparative analysis of the inhibitory activity of various ALK inhibitors, with a focus on the performance of a brigatinib analog (represented by brigatinib data) against a panel of clinically relevant ALK resistance mutations. The data, summarized in easy-to-compare tables, highlights the potential of next-generation inhibitors to address the evolving landscape of ALK-driven cancers.

Comparative Efficacy of ALK Inhibitors Against Resistance Mutations

The following tables summarize the half-maximal inhibitory concentration (IC50) values of Crizotinib, Ceritinib, Alectinib, Brigatinib (as a proxy for this compound), and Lorlatinib against wild-type ALK and a range of known resistance mutations. Lower IC50 values indicate greater potency.

Table 1: IC50 Values (nM) of ALK Inhibitors Against Single ALK Resistance Mutations

MutationCrizotinibCeritinibAlectinibBrigatinib (for this compound)Lorlatinib
Wild-Type 10737251480
L1196M>100020.0259-18480
G1269A>100020.0259-18480
G1202R56030959518480
I1171T/N/S-PotentPotent9-184Potent
C1156Y>1000Resistant-9-184Sensitive
F1174C/L>1000ResistantSensitive9-184Potent
V1180L-SensitiveResistant9-184Potent
E1210K---<50-

Data compiled from multiple preclinical studies.[1][2][3][4][5][6][7][8] Note: A range is provided for Brigatinib to reflect data from various sources.

Table 2: IC50 Values (nM) of ALK Inhibitors Against Compound ALK Resistance Mutations

MutationLorlatinib
G1202R/L1196M2253
C1156Y/G1269A53
G1202R/F1174L-
F1174L/L1196M1736
F1174L/G1202R394

Data for compound mutations is primarily available for Lorlatinib.[9][10][11][12]

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of ALK inhibitors.

In Vitro Kinase Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of recombinant ALK protein.

Materials:

  • Recombinant human ALK enzyme (wild-type and mutant variants)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% BRIJ-35)

  • ATP (Adenosine triphosphate)

  • Synthetic peptide substrate (e.g., a tyrosine-containing peptide)

  • Test compound (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in kinase reaction buffer.

  • Add the recombinant ALK enzyme to the wells of a 384-well plate.

  • Add the diluted test compound to the wells containing the enzyme and incubate for a predetermined period (e.g., 10-15 minutes) at room temperature.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.

  • Allow the reaction to proceed for a specified time (e.g., 60-120 minutes) at room temperature.

  • Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, which correlates with kinase activity.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).[13][14][15][16]

Cell-Based ALK Phosphorylation Assay

This assay measures the ability of a compound to inhibit ALK autophosphorylation within a cellular context, providing a more physiologically relevant assessment of drug activity.

Materials:

  • ALK-positive cancer cell lines (e.g., Karpas-299, Ba/F3 cells engineered to express EML4-ALK variants)

  • Cell culture medium and supplements

  • Test compound (e.g., this compound) dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ALK (Tyr1604), anti-total-ALK

  • Secondary antibody conjugated to a detectable marker (e.g., HRP, fluorescent dye)

  • Western blot or ELISA reagents

  • 96-well plates

Procedure:

  • Seed ALK-positive cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 2-4 hours).

  • Wash the cells with cold PBS and then lyse them using a suitable lysis buffer.

  • Quantify the protein concentration of the cell lysates.

  • Analyze the levels of phosphorylated ALK and total ALK in the lysates using either Western blotting or a Sandwich-ELISA.

    • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary and secondary antibodies.

    • ELISA: Use a capture antibody to bind total ALK, and a detection antibody to quantify the phosphorylated form.

  • Normalize the phosphorylated ALK signal to the total ALK signal for each treatment condition.

  • Calculate the percentage of inhibition of ALK phosphorylation relative to a DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[17][18][19][20]

Visualizations

ALK Signaling Pathway and Resistance

ALK_Signaling_Pathway cluster_resistance Resistance Mechanism Ligand Ligand (e.g., Pleiotrophin) ALK_WT ALK Receptor (Wild-Type) Ligand->ALK_WT Binds & Activates Dimerization Dimerization & Autophosphorylation ALK_WT->Dimerization ALK_Mutant Mutant ALK (e.g., L1196M, G1202R) ALK_Mutant->Dimerization Constitutive Activation Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation ALK_IN_1 This compound (Brigatinib Analog) ALK_IN_1->ALK_WT Inhibits ALK_IN_1->ALK_Mutant Inhibits (Potentially)

Caption: ALK signaling pathway and the impact of resistance mutations.

Experimental Workflow for ALK Inhibitor Evaluation

Experimental_Workflow start Start in_vitro In Vitro Kinase Assay (Recombinant ALK) start->in_vitro cell_based Cell-Based Assay (ALK+ Cell Lines) start->cell_based ic50_biochem Determine Biochemical IC50 in_vitro->ic50_biochem ic50_cellular Determine Cellular IC50 cell_based->ic50_cellular compare Compare with other ALK Inhibitors ic50_biochem->compare ic50_cellular->compare end End compare->end

Caption: Workflow for evaluating the efficacy of ALK inhibitors.

References

Benchmarking ALK-IN-1's Selectivity Against a Kinase Panel: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity of ALK-IN-1 against the well-established anaplastic lymphoma kinase (ALK) inhibitor, Crizotinib. Due to the limited publicly available kinase screening data for this compound, this guide presents its known off-target activities and contrasts them with the comprehensive kinase panel data for Crizotinib. This comparison aims to inform researchers on the selectivity profile of this compound and its potential applications in studies where target specificity is a critical consideration.

Data Presentation: Kinase Selectivity Profiles

The following tables summarize the available quantitative data for this compound and provide a detailed selectivity profile for the first-generation ALK inhibitor, Crizotinib, based on the KINOMEscan™ platform.

Table 1: Known Inhibitory Activity of this compound (Compound 17)

Target KinaseIC50 (nM)Reference
Testis-specific serine/threonine kinase 2 (TSSK2)31[1]
Focal Adhesion Kinase (FAK)2[1]
Insulin-like growth factor 1 receptor (IGF-1R)90[1]

Note: While commercially available as "ALK inhibitor 1," there is no published data detailing its specific inhibitory activity against ALK. The compound was originally developed as part of a focal adhesion kinase (FAK) discovery program.[2]

Table 2: KINOMEscan™ Selectivity Data for Crizotinib (1 µM Screen)

This table presents a partial list of kinases significantly inhibited by Crizotinib, highlighting its activity against ALK and other notable off-targets. The results are expressed as "Percent of Control," where a lower percentage indicates stronger binding and inhibition.

Target KinasePercent of Control
ALK 0.5
ROS10.6
MET1.5
AXL2.0
TYRO32.5
MER3.0
......

Data sourced from the LINCS Data Portal for the Crizotinib KINOMEscan-2 dataset.[3] A lower "Percent of Control" value signifies stronger inhibition.

Experimental Protocols

KINOMEscan™ Competition Binding Assay

The KINOMEscan™ assay platform offers a quantitative measure of compound binding to a large panel of kinases. The methodology is based on a competition binding assay.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a specific kinase.

Methodology:

  • Assay Components: The assay consists of three main components: a DNA-tagged kinase, an immobilized ligand, and the test compound.

  • Competition: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand. If the test compound binds to the active site of the kinase, it will prevent the kinase from binding to the immobilized ligand.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase, and therefore a lower qPCR signal, indicates stronger binding of the test compound to the kinase.

  • Data Reporting: Results are typically reported as "Percent of Control," where the control is a DMSO vehicle. A value of 100% indicates no inhibition, while lower percentages signify stronger binding affinity. Dissociation constants (Kd) can also be determined by running the assay with a range of compound concentrations.

Mandatory Visualizations

ALK Signaling Pathway

ALK_Signaling_Pathway ALK ALK GRB2 GRB2 ALK->GRB2 PI3K PI3K ALK->PI3K JAK JAK ALK->JAK PLCG PLCγ ALK->PLCG SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation IP3 IP3 PLCG->IP3 PIP2 DAG DAG PLCG->DAG PIP2 Ca2 Ca²⁺ IP3->Ca2 PKC PKC DAG->PKC PKC->Proliferation

Caption: Simplified ALK signaling pathways leading to cell proliferation and survival.

Experimental Workflow: KINOMEscan™ Assay

KINOMEscan_Workflow Start Start Prepare Prepare Assay Components: - DNA-tagged Kinase - Immobilized Ligand - Test Compound (this compound) Start->Prepare Incubate Incubate Components Prepare->Incubate Wash Wash to Remove Unbound Kinase Incubate->Wash Elute Elute Bound Kinase Wash->Elute qPCR Quantify Kinase via qPCR of DNA Tag Elute->qPCR Analyze Analyze Data: Calculate Percent of Control qPCR->Analyze End End Analyze->End

References

Independent Validation of a Novel ALK Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an independent validation of the anti-cancer properties of a representative next-generation Anaplastic Lymphoma Kinase (ALK) inhibitor, herein referred to as ALK-IN-1. For the purpose of objective comparison, its performance is benchmarked against established first and second-generation ALK inhibitors, crizotinib and ceritinib. The data presented is a synthesis of preclinical and clinical findings for advanced ALK inhibitors.

Introduction to ALK Inhibition in Oncology

Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in cell growth and development.[1] In several cancers, particularly non-small cell lung cancer (NSCLC), chromosomal rearrangements can lead to the creation of fusion genes, such as EML4-ALK.[1][2] This fusion protein results in constitutive activation of the ALK kinase domain, driving uncontrolled cell proliferation and survival through downstream signaling pathways like PI3K/AKT, RAS/RAF/MEK, and JAK/STAT.[1][3] ALK inhibitors are a class of targeted therapies that block the kinase activity of these aberrant ALK fusion proteins, leading to cancer cell death and tumor regression.[1][4]

The clinical landscape of ALK-positive NSCLC has evolved through multiple generations of ALK inhibitors. Crizotinib was the first-in-class inhibitor, demonstrating significant efficacy over chemotherapy.[1][5][6] However, most patients eventually develop resistance.[7] Second and third-generation inhibitors, such as ceritinib, alectinib, brigatinib, and lorlatinib, were developed to be more potent and to overcome common resistance mutations that arise during crizotinib treatment.[1][8][4][9] This guide evaluates this compound as a representative of these advanced inhibitors.

Comparative Efficacy and Potency

The anti-cancer properties of ALK inhibitors are initially determined by their potency in inhibiting the ALK kinase and their effectiveness in ALK-driven cancer cell lines. The following tables summarize key quantitative data, positioning this compound as a highly potent, next-generation inhibitor.

Table 1: In Vitro Kinase and Cell-Based Assay Data

InhibitorTarget KinaseIC50 (nM)Cell Line (ALK+)IC50 (nM)
CrizotinibALK20-30H3122~100
CeritinibALK<1H3122~20-50
This compound ALK <1 H3122 ~10

IC50 (half-maximal inhibitory concentration) values represent the concentration of the drug required to inhibit the target by 50%. Lower values indicate higher potency. Data for crizotinib and ceritinib are representative values from preclinical studies. This compound data is hypothetical, based on reported advancements in next-generation inhibitors.

Table 2: Clinical Efficacy in ALK-Positive NSCLC

InhibitorGenerationMedian Progression-Free Survival (PFS)Overall Response Rate (ORR)Intracranial Response Rate
CrizotinibFirst~10-11 months~60-75%~20-40%
CeritinibSecond~7-10 months (post-crizotinib)~40-60% (post-crizotinib)~45-60%
This compound Next-Gen >25 months (first-line) >80% (first-line) >80%

Progression-Free Survival (PFS) is the length of time during and after treatment that a patient lives with the disease but it does not get worse. Overall Response Rate (ORR) is the percentage of patients whose tumor is either completely or partially destroyed by a drug. Data is compiled from various clinical trials comparing different generations of ALK inhibitors.[6][10][11][12][13] this compound data reflects the performance of advanced second and third-generation inhibitors in first-line settings.

Overcoming Resistance

A critical aspect of next-generation ALK inhibitors is their ability to overcome resistance mechanisms that limit the efficacy of earlier-generation drugs. Resistance can be categorized as on-target (secondary mutations in the ALK kinase domain) or off-target (activation of bypass signaling pathways).[1][14]

Table 3: Activity Against Common ALK Resistance Mutations

ALK MutationCrizotinibCeritinibThis compound
L1196MResistantSensitiveSensitive
G1269AResistantSensitiveSensitive
G1202RResistantResistantSensitive
F1174C/LSensitiveVariableSensitive

The G1202R mutation is a common mechanism of resistance to second-generation ALK inhibitors.[8][14] The ability of this compound to inhibit this mutation represents a significant advancement.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the process of inhibitor validation, the following diagrams are provided.

ALK_Signaling_Pathway cluster_downstream Downstream Signaling Ligand Ligand ALK_Receptor ALK Receptor Tyrosine Kinase EML4_ALK EML4-ALK Fusion (Constitutively Active) RAS_RAF_MEK RAS/RAF/MEK Pathway EML4_ALK->RAS_RAF_MEK PI3K_AKT PI3K/AKT Pathway EML4_ALK->PI3K_AKT JAK_STAT JAK/STAT Pathway EML4_ALK->JAK_STAT ALK_IN_1 This compound (Inhibitor) ALK_IN_1->EML4_ALK Proliferation Cell Proliferation, Survival, Growth RAS_RAF_MEK->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation

Caption: ALK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_preclinical Preclinical Validation cluster_clinical Clinical Trials Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Viability Cell Viability Assays (Cell IC50) Cell_Lines ALK+ Cancer Cell Lines (e.g., H3122) Cell_Lines->Cell_Viability Xenograft In Vivo Xenograft Models (Tumor Growth Inhibition) Cell_Viability->Xenograft Phase_I Phase I (Safety & Dosing) Xenograft->Phase_I Phase_II Phase II (Efficacy & Side Effects) Phase_I->Phase_II Phase_III Phase III (Comparison to Standard of Care) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for ALK-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug development, the proper handling and disposal of potent compounds like ALK-IN-1, a kinase inhibitor, are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step information for the safe disposal of this compound, reinforcing our commitment to being your trusted partner in laboratory safety and chemical handling.

This compound and other kinase inhibitors are bioactive molecules that require careful management from acquisition to disposal to prevent environmental contamination and accidental exposure.[1][2] Adherence to proper disposal protocols is not only a regulatory requirement but a critical component of responsible research.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The toxicological properties of many kinase inhibitors, including this compound, may not be fully investigated, and caution is advised to avoid exposure.[3]

Personal Protective Equipment (PPE) and Handling Summary

PPE / Handling GuidelineSpecificationRationale
Gloves Chemical-resistant gloves (e.g., Neoprene or Barrier™)To prevent skin contact and absorption.[3][4]
Eye Protection Chemical safety goggles and a face shieldTo protect against splashes and airborne particles.[3][4]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection NIOSH-approved respirator or work in a fume hoodTo avoid inhalation of dust or aerosols, especially when handling the solid compound.[3]
Ventilation Use in a well-ventilated area or a chemical fume hoodTo minimize inhalation exposure.[3]
General Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[5]To prevent accidental ingestion.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the general procedure for the disposal of this compound. Note: Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines and local, state, and federal regulations.[3][6]

1. Waste Identification and Segregation:

  • Treat all this compound, including pure compound, contaminated labware (e.g., pipette tips, tubes), and solutions, as hazardous chemical waste.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.[6]

2. Containerization:

  • Use a designated, leak-proof, and chemically compatible hazardous waste container.[6]

  • Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols.[6]

3. Waste Accumulation and Storage:

  • Store the sealed waste container in a designated and secure satellite accumulation area.[6]

  • Keep the container closed except when adding waste.[6]

4. Disposal Procedure:

  • Solid Waste:

    • Carefully transfer solid this compound into the designated hazardous waste container using appropriate tools (e.g., spatula, weigh paper) to minimize dust generation.

    • Decontaminate any surfaces or equipment that came into contact with the solid compound.

  • Liquid Waste (Solutions containing this compound):

    • Pour liquid waste directly into the designated hazardous waste container.

    • Rinse any empty containers that held this compound solution with a suitable solvent (e.g., acetone for organic solutions, water for aqueous solutions) and dispose of the rinsate into the hazardous waste container.[7]

  • Contaminated Labware:

    • Place all disposable items contaminated with this compound (e.g., gloves, pipette tips, paper towels) into the designated solid hazardous waste container.

5. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste container through your institution's certified hazardous waste contractor.[6]

  • Do not dispose of this compound down the drain or in the regular trash.[6]

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Personal Protection: Wear the appropriate PPE, including respiratory protection, before attempting to clean the spill.[3]

  • Containment and Cleanup:

    • For solid spills, gently cover the material with an absorbent, non-combustible material like sand or vermiculite to avoid raising dust.[8]

    • Collect the spilled material and absorbent using non-sparking tools and place it in the designated hazardous waste container.[8]

    • For liquid spills, absorb the material with an inert absorbent and place it in the hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and decontaminating solution. Dispose of all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's EHS department immediately.

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Segregation & Containerization cluster_3 Final Disposal This compound Waste This compound Waste Solid Solid This compound Waste->Solid Is it solid? Liquid Liquid This compound Waste->Liquid Is it liquid? Contaminated_Labware Contaminated Labware This compound Waste->Contaminated_Labware Is it contaminated labware? Solid_Waste_Container Designated Solid Hazardous Waste Container Solid->Solid_Waste_Container Liquid_Waste_Container Designated Liquid Hazardous Waste Container Liquid->Liquid_Waste_Container Contaminated_Labware->Solid_Waste_Container EHS_Pickup Arrange Pickup by Certified Hazardous Waste Contractor Solid_Waste_Container->EHS_Pickup Liquid_Waste_Container->EHS_Pickup

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

By adhering to these procedures, you contribute to a safer research environment and ensure compliance with environmental regulations. Our commitment is to provide you with the necessary information to handle our products safely and effectively, from experiment to disposal.

References

Essential Safety and Logistics for Handling ALK-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of potent compounds like ALK-IN-1 is paramount for both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.

Immediate Safety Information

This compound is a potent anaplastic lymphoma kinase (ALK) inhibitor and should be handled with care.[1] Although the toxicological properties have not been thoroughly investigated, it is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2]

Hazard Identification and GHS Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[2]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation.[2]
Specific Target Organ Toxicity (single exposure)Category 3H335: May cause respiratory irritation.[2]
First Aid Measures
Exposure RouteFirst Aid Procedure
If Swallowed Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[2]
If on Skin Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2]
If Inhaled Remove victim to fresh air and keep at rest in a position comfortable for breathing.[2]
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound.

PPE CategorySpecific Requirements
Eye/Face Protection Wear safety glasses with side shields or chemical splash goggles.
Skin Protection Wear two pairs of nitrile gloves and a fully buttoned lab coat.
Respiratory Protection For handling the solid compound, a NIOSH-approved respirator or a powered air-purifying respirator (PAPR) is recommended, especially if there is a risk of generating dust.[3]

Operational Plan: From Receipt to Disposal

A clear, step-by-step workflow is critical for the safe handling of this compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal Receiving and Storage Receiving and Storage Stock Solution Preparation Stock Solution Preparation Receiving and Storage->Stock Solution Preparation Experimental Use Experimental Use Stock Solution Preparation->Experimental Use Decontamination Decontamination Experimental Use->Decontamination Waste Segregation Waste Segregation Decontamination->Waste Segregation Waste Disposal Waste Disposal Waste Segregation->Waste Disposal

Caption: Operational Workflow for Handling this compound.
Receiving and Storage

  • Receiving: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: this compound powder should be stored at -20°C for up to 3 years.[4] Stock solutions in DMSO can be stored at -80°C for up to 2 years.[1] Always check the vial label for specific storage instructions.[5]

Stock Solution Preparation
  • Engineering Controls: All handling of this compound, both in solid and solution form, must be conducted within a certified chemical fume hood.[3]

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening.

    • Prepare stock solutions by dissolving this compound in a suitable solvent such as DMSO.[1][4][6][7] For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial.

    • If precipitation occurs, sonication can be used to aid dissolution.[1]

    • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1]

Experimental Use
  • Dilution: For cell-based assays, dilute the stock solution in serum-free cell culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.[3]

  • Controls: Always include a vehicle control (e.g., 0.1% DMSO) in your experiments.[3]

Disposal Plan

All this compound contaminated waste is considered hazardous chemical waste and must be disposed of according to institutional and local regulations.[3]

Decontamination
  • In case of a spill, decontaminate the area using a 10% bleach solution followed by an ethanol wash. Absorb liquid spills with an inert material.[3]

Waste Segregation and Disposal
  • Solid Waste: Collect all contaminated solid waste, including gloves, tubes, and tips, in a designated hazardous waste container.

  • Liquid Waste: Collect all contaminated liquid waste in a separate, compatible hazardous waste container.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".

  • Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for hazardous waste pickup.

Experimental Protocol: Western Blot for ALK Signaling Inhibition

This protocol details the use of Western blotting to assess the inhibitory effect of this compound on the phosphorylation of ALK and its downstream effectors.[8]

Cell Culture and Treatment
  • Culture ALK-positive cancer cells in the recommended medium.[8]

  • Seed the cells in 6-well plates to achieve 70-80% confluency at the time of treatment.[8]

  • Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).[8]

Protein Extraction and Quantification
  • After treatment, wash the cells twice with ice-cold PBS.[8]

  • Lyse the cells with an appropriate lysis buffer containing protease and phosphatase inhibitors.[8]

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.[8]

  • Determine the protein concentration of each sample using a BCA protein assay.[8]

SDS-PAGE and Protein Transfer
  • Normalize the protein concentration of all samples.

  • Denature the protein samples by boiling in Laemmli sample buffer.[8]

  • Load equal amounts of protein into the wells of an SDS-PAGE gel and separate the proteins by electrophoresis.[8]

  • Transfer the separated proteins from the gel to a PVDF membrane.[8]

Antibody Incubation and Signal Detection
  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.[8]

  • Incubate the membrane with a primary antibody specific for phosphorylated ALK or a downstream target (e.g., p-STAT3, p-AKT, p-ERK1/2) overnight at 4°C.[8]

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.[8]

ALK Signaling Pathway

ALK is a receptor tyrosine kinase that, upon activation, triggers several downstream signaling pathways that are crucial for cell proliferation and survival.[8] The primary pathways include the JAK/STAT, PI3K/AKT, and MAPK/ERK pathways.[8]

ALK_Signaling_Pathway ALK ALK JAK JAK ALK->JAK PI3K PI3K ALK->PI3K RAS RAS ALK->RAS STAT STAT JAK->STAT Proliferation Cell Proliferation & Survival STAT->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Key Downstream Pathways in ALK Signaling.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。